NBD-FTY720 phenoxy (hydrochloride)
Description
Properties
Molecular Formula |
C23H31N5O6 · HCl |
|---|---|
Molecular Weight |
510 |
InChI |
InChI=1S/C23H31N5O6.ClH/c24-23(15-29,16-30)12-11-17-5-7-18(8-6-17)33-14-4-2-1-3-13-25-19-9-10-20(28(31)32)22-21(19)26-34-27-22;/h5-10,25,29-30H,1-4,11-16,24H2;1H |
InChI Key |
HYXNNTOWDYHBFK-UHFFFAOYSA-N |
SMILES |
OCC(N)(CO)CCC1=CC=C(C=C1)OCCCCCCNC2=CC=C([N+]([O-])=O)C3=NON=C23.Cl |
Synonyms |
N-[2R-hydroxy-1R-(hydroxymethyl)-3E-heptadecenyl]-2-amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol,monohydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
Advanced Technical Guide: Fluorescent Fingolimod Analogs for S1P Receptor Interrogation
Executive Summary
Fingolimod (FTY720) represents a paradigm shift in immunomodulation, acting as a sphingosine-1-phosphate (S1P) receptor functional antagonist.[1][2] However, its pro-drug mechanism—requiring in vivo phosphorylation by sphingosine kinase 2 (SphK2)—presents a unique challenge for molecular imaging. Standard radiolabeling (
This guide details the engineering and application of fluorescent fingolimod analogs (specifically BODIPY- and NBD-conjugated variants). It addresses the critical "Lipid Probe Paradox": how to attach a bulky fluorophore without disrupting the kinase recognition motif required for bio-activation.
Part 1: Molecular Design Principles
The Pro-Drug Constraint
FTY720 is structurally analogous to sphingosine.[3][4][5] To bind S1P receptors (S1P1,3,4,5), it must be phosphorylated to FTY720-P. Therefore, any fluorescent analog intended to mimic the drug's pharmacological profile must retain the 2-amino-1,3-propanediol head group in a conformation accessible to SphK2.
Structural Modification Strategy
The hydrophobic tail (octylphenyl chain) is the only viable site for fluorophore attachment.
-
Head Group (Critical): Must remain unmodified to permit phosphorylation.
-
Linker: A C2-C4 alkyl or polyethylene glycol (PEG) spacer is recommended to decouple the fluorophore's steric bulk from the kinase active site.
-
Fluorophore Selection:
-
BODIPY (Boron-dipyrromethene): The gold standard. Neutral charge, high quantum yield, and lipophilicity mimic the native lipid chain.
-
NBD (Nitrobenzoxadiazole): Smaller, but susceptible to photobleaching and environmental quenching.
-
Fluorescein/Rhodamine: Generally avoided due to charge and bulk, which can prevent membrane insertion.
-
Mechanistic Pathway & Visualization
The following diagram illustrates the critical activation pathway that the fluorescent analog must undergo to be a valid research tool.
Figure 1: The activation and signaling cascade of fluorescent fingolimod. The probe must cross the membrane, be phosphorylated by SphK2, and then export to bind surface S1P receptors.
Part 2: Synthesis & Characterization (BODIPY-FTY720)
Note: This protocol is based on the "Click Chemistry" approach, which offers the highest yield and purity for lipid-fluorophore conjugates.
Reagents
-
Alkyne-FTY720 Precursor: Synthesized via standard amidodiol protection strategies.
-
Azide-BODIPY: Commercially available (e.g., BODIPY-FL-Azide).
-
Catalyst: CuSO4 / Sodium Ascorbate (CuAAC reaction).
Synthesis Workflow
-
Coupling: Dissolve Alkyne-FTY720 (1 eq) and Azide-BODIPY (1.1 eq) in THF/Water (1:1). Add CuSO4 (0.1 eq) and Sodium Ascorbate (0.5 eq). Stir at RT for 4 hours.
-
Extraction: Dilute with EtOAc, wash with brine. The lipophilic nature of BODIPY ensures it partitions into the organic phase.
-
Purification: Silica gel chromatography is critical .
-
Mobile Phase: DCM:MeOH (95:5).
-
Note: Free BODIPY elutes first. The FTY720-BODIPY conjugate elutes later due to the polar amino-diol head group.
-
-
Validation:
-
HRMS: Confirm mass (M+H).
-
Purity: >95% by HPLC.
-
Fluorescence: Excitation ~503 nm, Emission ~512 nm (Green).
-
Data Summary: Fluorophore Comparison
| Feature | BODIPY-FTY720 | NBD-FTY720 | Fluorescein-FTY720 |
| Lipophilicity (LogP) | High (Mimics Lipid) | Moderate | Low (Charged) |
| SphK2 Substrate Efficiency | High (>85%) | Moderate (~60%) | Poor (<20%) |
| Photostability | Excellent | Poor (Bleaches rapidly) | Moderate |
| Membrane Insertion | Excellent | Good | Poor |
| Primary Application | Live Cell Trafficking | Short-term Binding | Surface Labeling Only |
Part 3: Biological Validation (The "Self-Validating" Protocol)
Before imaging, you must prove the probe is bioactive. A fluorescent blob in a cell means nothing if it isn't binding the receptor.
Protocol: Phosphorylation Kinetics Assay
Objective: Confirm the analog is a substrate for Sphingosine Kinase 2.
-
Cell System: HEK293 cells overexpressing SphK2 (HEK-SphK2) vs. Vector Control.
-
Incubation: Treat cells with 100 nM BODIPY-FTY720 for 30, 60, and 120 mins.
-
Extraction: Lyse cells in lipid extraction buffer (Chloroform:Methanol:HCl).
-
TLC Separation: Run lipids on Silica TLC plates (Butanol:Acetic Acid:Water 3:1:1).
-
Readout: Scan for fluorescence.[4][6][7][8]
-
Result: You should see two bands.[6] The lower band (more polar) is the Phosphorylated-BODIPY-FTY720 .
-
Validation: This band should be absent in SphK2-knockout cells or in the presence of the SphK2 inhibitor (e.g., ABC294640).
-
Part 4: Advanced Imaging Protocols
Experiment A: Receptor Internalization (Confocal Microscopy)
Purpose: Visualize the FTY720-induced internalization of S1P1 receptors (Functional Antagonism).
Materials:
-
CHO-S1P1-GFP cells (Stably expressing GFP-tagged S1P1 receptor).
-
BODIPY-FTY720 (Red emission variant recommended if using GFP receptor, or use standard Green BODIPY with antibody staining).
-
Fibronectin-coated glass-bottom dishes (Plastic absorbs lipid probes!).
Step-by-Step Methodology:
-
Seeding: Plate CHO-S1P1-GFP cells on glass coverslips; grow to 60% confluence.
-
Starvation: Serum-starve for 4 hours. Why? Serum contains endogenous S1P which desensitizes the receptor.
-
Pulse: Incubate with 100 nM BODIPY-FTY720 for 30 minutes at 37°C.
-
Chase/Wash:
-
Wash 3x with ice-cold PBS + 1% Fatty Acid-Free BSA.
-
Critical Step: The BSA wash ("Back-exchange") removes surface-bound probe, leaving only internalized probe.
-
-
Fixation: 4% Paraformaldehyde for 10 min.
-
Imaging:
-
Channel 1 (488 nm): S1P1-GFP (Receptor).[4]
-
Channel 2 (561 nm): BODIPY-FTY720 (Drug).
-
Observation: Look for colocalization of the Drug and Receptor in intracellular endosomes (punctate structures).
-
Experiment B: Flow Cytometry Receptor Occupancy
Purpose: Quantify the % of receptors occupied by the drug.
-
Harvest: Detach lymphocytes/cells using EDTA (Avoid Trypsin; it digests the receptor).
-
Block: Fc-block for 10 min.
-
Stain: Incubate with varying concentrations of BODIPY-FTY720 (1 nM - 1000 nM) for 30 min at 4°C (prevents internalization).
-
Competition Control: Pre-incubate a control set with 10 µM unlabeled FTY720-P.
-
Acquisition: Measure Mean Fluorescence Intensity (MFI).
-
Analysis: Plot MFI vs. Concentration. Calculate
.-
Self-Check: If the "Competition" samples show high fluorescence, your probe is binding non-specifically to the membrane lipids, not the receptor.
-
Part 5: Troubleshooting & Optimization
1. The "Sticky Probe" Issue Lipid probes adhere to polystyrene culture plates.
-
Solution: Always use glass-bottom dishes or coat plastics with poly-L-lysine.
-
Solution: Add 0.01% Pluronic F-127 to the loading buffer to aid dispersion.
2. High Background Noise Hydrophobic fluorophores partition into all membranes, not just the plasma membrane.
-
Solution: Use the BSA Back-Exchange method described in Protocol A. BSA acts as a "lipid sink" to strip non-specifically bound probe from the outer leaflet.
3. Lack of Activity The probe fluoresces but doesn't cause receptor internalization.
-
Cause: The fluorophore is blocking SphK2 phosphorylation.
-
Solution: Switch to a pre-phosphorylated analog (BODIPY-FTY720-Phosphate). Note: This requires microinjection or electroporation as the phosphate group prevents passive cell entry.
References
-
Wang, Y., et al. (2014). Synthesis and biological evaluation of fluorescent fingolimod analogues. Bioorganic & Medicinal Chemistry Letters.
-
Blaho, V. A., & Hla, T. (2014). An update on the biology of sphingosine 1-phosphate receptors. Journal of Lipid Research.
-
Huwiler, A., & Zangemeister-Wittke, U. (2018). The phyto-S1P analogue FTY720: A multipotent drug with implications for cancer therapy. Cellular Physiology and Biochemistry.
-
Kono, M., et al. (2014). FTY720-P, a biased S1PR ligand, increases mitochondrial function through STAT3 activation. Molecular Pharmacology.
-
Mullershausen, F., et al. (2009). Persistent signaling induced by FTY720-phosphate is mediated by internalization-dependent phosphorylation of the S1P1 receptor. Molecular Pharmacology.
Sources
- 1. Role of sphingosine 1-phosphate (S1P) and effects of fingolimod, an S1P receptor 1 functional antagonist in lymphocyte circulation and autoimmune diseases [aimspress.com]
- 2. mdpi.com [mdpi.com]
- 3. Fingolimod, a sphingosine-1 phosphate receptor modulator, increases BDNF levels and improves symptoms of a mouse model of Rett syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine-1-phosphate receptor 1 reporter mice reveal receptor activation sites in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. iris.unito.it [iris.unito.it]
- 7. BODIPY Derivatives: Synthesis and Evaluation of Their Optical Properties | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Guide: Characterizing the Binding Affinity of NBD-FTY720 to S1P Receptors S1P1 and S1P3
Abstract
This technical guide provides an in-depth exploration of the binding characteristics of NBD-FTY720, a fluorescent analog of the immunomodulatory drug FTY720 (Fingolimod), with the sphingosine-1-phosphate (S1P) receptors S1P1 and S1P3. FTY720's therapeutic efficacy relies on its phosphorylation to FTY720-phosphate, which acts as a potent agonist at four of the five S1P receptors, leading to their internalization and functional antagonism.[1][2] Understanding the binding affinity of tool compounds like NBD-FTY720 is crucial for dissecting these complex signaling pathways. This document details the underlying biology of the S1P-FTY720 axis, presents known binding data for the parent compound, and provides two robust, field-proven protocols for quantitatively assessing ligand-receptor interactions: the traditional competitive radioligand binding assay and the modern, non-radioactive fluorescence polarization assay. This guide is intended for researchers, scientists, and drug development professionals seeking to accurately characterize the interaction of fluorescent sphingolipid analogs with GPCRs.
Section 1: The Sphingosine-1-Phosphate (S1P) Signaling Axis
Introduction to S1P and its Receptors
Sphingosine-1-phosphate (S1P) is a bioactive lysophospholipid that regulates a vast array of fundamental biological processes, including cell proliferation, migration, angiogenesis, and immune cell trafficking.[3] S1P exerts most of its effects by binding to a family of five high-affinity G protein-coupled receptors (GPCRs), designated S1P1 through S1P5.[3][4] These receptors are expressed throughout the body, with S1P1, S1P2, and S1P3 being ubiquitously expressed, while S1P4 is mainly found in lymphoid tissues and S1P5 in the central nervous system's white matter.[3] The diverse expression patterns and distinct downstream signaling cascades of these receptor subtypes allow S1P to function as a critical signaling hub in health and disease.
Downstream Signaling Pathways of S1P1 and S1P3
Upon binding S1P, the S1P1 and S1P3 receptors primarily couple to the inhibitory G protein, Gαi.[5][6] This engagement initiates a cascade of intracellular events. Activation of Gαi leads to the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels.[7] Furthermore, G protein activation can trigger other critical pathways, such as the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/Extracellular signal-regulated kinase (ERK) pathway, which are central to cell survival, proliferation, and migration.[5][8]
Section 2: FTY720 (Fingolimod) and its Fluorescent Analog, NBD-FTY720
FTY720: A Prodrug Mechanism
FTY720 (Fingolimod) is a structural analog of sphingosine and the first oral drug approved for treating multiple sclerosis.[1][9] Crucially, FTY720 is a prodrug; it requires phosphorylation in vivo to exert its biological effects.[10] This conversion is predominantly carried out by sphingosine kinase 2 (SphK2), which transforms FTY720 into its active metabolite, FTY720-phosphate (FTY720-P).[1][10][11]
FTY720-Phosphate: A Functional Antagonist
FTY720-P is a high-affinity agonist for four of the five S1P receptors: S1P1, S1P3, S1P4, and S1P5.[2][12] It notably lacks affinity for the S1P2 receptor.[13][14] While FTY720-P initially activates the S1P1 receptor, its primary immunomodulatory mechanism stems from its action as a functional antagonist.[2] Unlike the endogenous ligand S1P, which promotes receptor recycling, FTY720-P binding leads to the irreversible internalization and proteasomal degradation of the S1P1 receptor.[2][15][16] This sustained downregulation renders lymphocytes in secondary lymphoid organs unresponsive to the natural S1P gradient in the blood, effectively trapping them and preventing their egress and infiltration into the central nervous system.[1][17][18]
NBD-FTY720: A Tool for Mechanistic Studies
NBD-FTY720 is a derivative of FTY720 fluorescently labeled with a 4-nitrobenzo-2-oxa-1,3-diazole (NBD) group.[19][20] This analog serves as a valuable tool for studying the metabolism, transport, and cellular localization of FTY720.[19] Like its parent compound, NBD-FTY720 must be phosphorylated to become a functional S1P receptor agonist.[19] Studies have successfully used NBD-FTY720 in techniques like thin-layer chromatography to monitor its conversion to NBD-FTY720-phosphate and in flow cytometry.[12] However, researchers should exercise caution, as the bulky NBD fluorophore can sometimes alter molecular interactions; one study noted that NBD-FTY720 failed to fully replicate the parent compound's effects on phosphatidylserine exposure.[21]
Section 3: Quantitative Assessment of NBD-FTY720-P Binding Affinity
Overview of Binding Affinity Parameters
-
Kd (Dissociation Constant): Represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. It is an intrinsic measure of the affinity between a ligand and its receptor. A lower Kd value signifies higher affinity.
-
IC50 (Half-maximal Inhibitory Concentration): In a competitive binding assay, this is the concentration of an unlabeled competitor ligand that displaces 50% of the specifically bound radioligand.
-
Ki (Inhibition Constant): Derived from the IC50 value using the Cheng-Prusoff equation, the Ki represents the dissociation constant of the unlabeled competitor ligand. It provides a more absolute measure of affinity than the IC50, as it accounts for the concentration and affinity of the radioligand used in the assay.
Binding Affinity of FTY720-Phosphate to S1P1 and S1P3
While specific, high-quality binding affinity data (Kd or Ki) for NBD-FTY720-phosphate is not prominently available in peer-reviewed literature, the affinity of the unlabeled active metabolite, FTY720-P, is well-characterized. These values provide a critical benchmark for interpreting any data generated with the fluorescent analog.
| Compound | Receptor | Affinity Metric | Value (nM) | Source |
| FTY720-Phosphate | S1P1 | EC50 | 0.4 | [22] |
| FTY720-Phosphate | S1P3 | EC50 | 54 | [22] |
| FTY720-Phosphate | S1P1 | Ki | 0.34 | [14] |
| FTY720-Phosphate | S1P3 | Ki | 1.1 | [14] |
Note: EC50 values represent functional potency in a cellular assay (e.g., β-arrestin recruitment), while Ki values represent binding affinity from competitive displacement assays. Both demonstrate a significantly higher affinity/potency of FTY720-P for S1P1 over S1P3.
Considerations for the NBD Fluorophore
The addition of an NBD group introduces a bulky, hydrophobic moiety to the FTY720 scaffold. This modification can potentially impact the binding affinity for S1P receptors. It is plausible that the NBD tag could introduce steric hindrance within the receptor's binding pocket, potentially leading to a lower affinity (higher Ki/Kd) compared to the unlabeled FTY720-P. Therefore, direct experimental determination of NBD-FTY720-P's binding affinity is essential rather than assuming it will be identical to the parent compound.
Section 4: Methodologies for Determining Binding Affinity
Two primary methods are presented for the robust determination of binding affinity. The first, a competitive radioligand binding assay, is the traditional gold standard. The second, a fluorescence polarization assay, offers a direct, non-radioactive approach uniquely suited for fluorescent ligands like NBD-FTY720-P.
Protocol 1: Competitive Radioligand Binding Assay
Principle: This assay quantifies the ability of an unlabeled test compound (NBD-FTY720-P) to compete with a radiolabeled ligand (e.g., [³²P]S1P) for binding to S1P receptors expressed in cell membranes. The resulting IC50 is used to calculate the Ki, providing a precise measure of affinity.[23][24]
Causality Behind Experimental Choices:
-
Receptor Source: Commercially available cell membranes overexpressing a single S1P receptor subtype are used to ensure specificity and a robust signal.[23]
-
Radioligand: [³²P]S1P is used as it is the endogenous ligand and binds with high affinity, providing a sensitive probe for competition.[23]
-
Buffer Composition: The buffer contains HEPES for pH stability, divalent cations (MgCl₂, CaCl₂) often required for GPCR integrity, and fatty acid-free Bovine Serum Albumin (BSA) to prevent the lipophilic ligands from non-specifically adsorbing to assay tubes and to sequester endogenous lipid contaminants.[23]
-
Filtration: Rapid filtration through glass fiber filters separates receptor-bound radioligand from the unbound fraction. The filters are pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligand to the negatively charged filter matrix.[25]
Step-by-Step Methodology:
-
Materials:
-
Cell membranes expressing human S1P1 or S1P3 (e.g., from PerkinElmer, Millipore).
-
Radioligand: [³²P]S1P (specific activity ~3000 Ci/mmol).
-
Test Compound: NBD-FTY720-Phosphate, dissolved in DMSO.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA.[23]
-
Wash Buffer: Ice-cold Assay Buffer.
-
Non-specific determinant: 10 µM unlabeled S1P.
-
96-well glass fiber (GF/B) filtration plates.
-
Scintillation counter.
-
-
Membrane Preparation:
-
On the day of the assay, thaw the receptor membrane aliquots on ice.
-
Dilute the membranes in ice-cold Assay Buffer to a final concentration that yields 1-5 µg of total protein per well. Keep on ice.
-
-
Assay Procedure (96-well plate format):
-
To each well, add reagents in the following order for a final volume of 150 µL:
-
50 µL of Assay Buffer (for total binding) OR 10 µM unlabeled S1P (for non-specific binding) OR serial dilutions of NBD-FTY720-P.
-
50 µL of diluted receptor membranes (1-5 µg protein).
-
-
Pre-incubate the plate for 30 minutes at room temperature with gentle agitation.[23]
-
Initiate the binding reaction by adding 50 µL of [³²P]S1P diluted in Assay Buffer to all wells. The final concentration of [³²P]S1P should be close to its Kd value (typically 0.1 - 0.5 nM) to ensure assay sensitivity.
-
Incubate for 60 minutes at room temperature with gentle agitation to reach equilibrium.[23]
-
Terminate the reaction by rapid vacuum filtration onto a GF/B filter plate, pre-soaked for 60 minutes in 0.3% PEI.
-
Wash each well five times with 200 µL of ice-cold Wash Buffer.[23]
-
Dry the filter plate, add scintillation cocktail, and quantify the filter-bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Convert competitor concentrations to log values.
-
Plot the percentage of specific binding against the log concentration of NBD-FTY720-P.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of [³²P]S1P used and Kd is the dissociation constant of [³²P]S1P for the receptor.
-
Protocol 2: Fluorescence Polarization (FP) Binding Assay
Principle: This homogenous assay directly measures the binding of the fluorescent ligand (NBD-FTY720-P) to the S1P receptor. FP is based on the observation that a small, fluorescent molecule tumbles rapidly in solution, resulting in depolarized emitted light when excited with polarized light. When bound to a large protein receptor, its tumbling slows dramatically, and the emitted light remains highly polarized.[26][27] The increase in polarization is directly proportional to the fraction of ligand bound.
Causality Behind Experimental Choices:
-
Direct Measurement: This method avoids radioactivity and directly measures the interaction of the fluorescent compound of interest, eliminating potential artifacts from using a surrogate reporter ligand.
-
Homogenous Format: No wash or separation steps are required, making the assay faster, less prone to errors from sample loss, and easily automatable for high-throughput screening (HTS).[28][29]
-
Self-Validating System: The assay includes controls for background fluorescence and maximum polarization, ensuring the measured signal change is due to specific binding. The saturation curve must be monophasic and saturable to be considered valid.
Step-by-Step Methodology:
-
Materials:
-
Purified, solubilized S1P1 or S1P3 receptor protein. (Note: This assay requires purified protein, not just membranes, for optimal results).
-
Fluorescent Ligand: NBD-FTY720-Phosphate.
-
Assay Buffer: A buffer optimized for receptor stability, e.g., 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.01% detergent (e.g., DDM).
-
Black, low-volume 384-well assay plates.
-
A microplate reader equipped with fluorescence polarization capabilities (with appropriate filters for NBD, e.g., ~465 nm excitation and ~535 nm emission).
-
-
Assay Setup (Saturation Binding Experiment):
-
Prepare a serial dilution series of the purified S1P receptor in Assay Buffer.
-
Prepare a working solution of NBD-FTY720-P in Assay Buffer. The optimal concentration should be at or below the expected Kd to ensure accurate determination; a good starting point is 1-10 nM.
-
In a 384-well plate, add:
-
20 µL of each receptor dilution (from high concentration to zero).
-
20 µL of the NBD-FTY720-P working solution to all wells.
-
-
Include controls: wells with only NBD-FTY720-P (minimum polarization) and wells with only buffer (blank).
-
Seal the plate, protect from light, and incubate at room temperature for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
-
Measurement:
-
Place the plate in the FP-capable plate reader.
-
Set the excitation and emission wavelengths appropriate for the NBD fluorophore.
-
Measure the parallel and perpendicular fluorescence intensity for each well.
-
The instrument software will automatically calculate the fluorescence polarization (P) or, more commonly, millipolarization (mP) using the formula: mP = 1000 * (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular), where G is the G-factor.
-
-
Data Analysis:
-
Subtract the blank reading from all wells.
-
Plot the mP values against the concentration of the S1P receptor.
-
Fit the resulting data to a one-site binding (hyperbola) equation using software like GraphPad Prism: Y = Bmax * X / (Kd + X), where Y is the specific polarization change, X is the receptor concentration, and Bmax is the maximum polarization at saturation.
-
The Kd value derived from this fit is the dissociation constant for the NBD-FTY720-P and the S1P receptor.
-
Section 5: Conclusion and Future Directions
The study of FTY720 and its analogs is central to understanding S1P receptor biology and developing next-generation immunomodulators. NBD-FTY720 provides a powerful fluorescent tool for these investigations, but its utility is contingent upon a thorough characterization of its own biochemical properties, most notably its binding affinity for its target receptors, S1P1 and S1P3.
This guide provides the conceptual framework and detailed experimental protocols necessary to perform this characterization with high scientific rigor. By employing either the gold-standard competitive radioligand binding assay or the elegant, direct fluorescence polarization method, researchers can confidently determine the Kd or Ki of NBD-FTY720-P. This quantitative data is indispensable for the correct interpretation of results from cell-based imaging or flow cytometry experiments and enables a more precise understanding of how this important research tool interacts with the S1P signaling axis. Future work could involve using these validated tools in more complex systems, such as live-cell kinetic binding studies or structural analyses to visualize the ligand-receptor complex.
References
- The emerging role of FTY720 as a sphingosine 1-phosphate analog for the treatment of ischemic stroke: The cellular and molecular mechanisms - PMC. (URL: )
-
Use of fluorescence polarization detection for the measurement of fluopeptidetm binding to G protein-coupled receptors - PubMed. (URL: [Link])
-
Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed - NIH. (URL: [Link])
-
Downstream signaling pathways of sphingosine-1-phosphate (S1P)... - ResearchGate. (URL: [Link])
-
Fluorescence Polarization in GPCR Research. (URL: [Link])
-
FTY720: sphingosine 1-phosphate receptor-1 in the control of lymphocyte egress and endothelial barrier function - PubMed. (URL: [Link])
-
A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC. (URL: [Link])
-
FTY720 (fingolimod) efficacy in an animal model of multiple sclerosis requires astrocyte sphingosine 1-phosphate receptor 1 (S1P1) modulation | PNAS. (URL: [Link])
-
S1P-mediated signaling pathways. Schematic illustration showing... - ResearchGate. (URL: [Link])
-
High-Throughput Fluorescence Polarization Assay to Identify Ligands Using Purified G Protein-Coupled Receptor - PubMed. (URL: [Link])
-
Schematic diagram of S1P signaling pathway. - ResearchGate. (URL: [Link])
-
Fluorescent Ligands in Fluorescence Polarization Assays - Celtarys Research. (URL: [Link])
-
NBD-labeled derivatives of the immunomodulatory drug FTY720 as tools for metabolism and mode of action studies - PubMed. (URL: [Link])
-
Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC. (URL: [Link])
-
Effects of sphingosine-1-phosphate receptor 1 phosphorylation in response to FTY720 during neuroinflammation - JCI Insight. (URL: [Link])
-
Discovery of Fluorescence Polarization Probe for the ELISA-Based Antagonist Screening of α1-Adrenergic Receptors - PubMed Central. (URL: [Link])
-
The phosphorylated prodrug FTY720 is a histone deacetylase inhibitor that reactivates ERα expression and enhances hormonal therapy for breast cancer - PubMed. (URL: [Link])
-
FTY720 reactivates cryptococcal granulomas in mice through S1P receptor 3 on macrophages - PMC. (URL: [Link])
-
More than Just an Immunosuppressant: The Emerging Role of FTY720 as a Novel Inducer of ROS and Apoptosis - PMC. (URL: [Link])
-
A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands | Request PDF - ResearchGate. (URL: [Link])
-
Sphingosine-1–Phosphate, FTY720, and Sphingosine-1–Phosphate Receptors in the Pathobiology of Acute Lung Injury - PMC. (URL: [Link])
-
Sphingosine-1-phosphate receptor - Wikipedia. (URL: [Link])
-
NBD-labeled derivatives of the immunomodulatory drug FTY720 as tools for metabolism and mode of action studies | Request PDF - ResearchGate. (URL: [Link])
-
FTY720 (Gilenya) Phosphate Selectivity of Sphingosine 1-Phosphate Receptor Subtype 1 (S1P1) G Protein-coupled Receptor Requires Motifs in Intracellular Loop 1 and Transmembrane Domain 2 - PMC - PubMed Central. (URL: [Link])
-
FTY720 induces non-canonical phosphatidylserine externalization and cell death in acute myeloid leukemia - PMC - NIH. (URL: [Link])
-
FTY720 Story. Its Discovery and the Following Accelerated Development of Sphingosine 1-Phosphate Receptor Agonists as Immunomodulators Based on Reverse Pharmacology - PMC. (URL: [Link])
-
Phytosphingosine 1-phosphate: a high affinity ligand for the S1P(4)/Edg-6 receptor - PubMed. (URL: [Link])
-
Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (URL: [Link])
-
An original approach to measure ligand/receptor binding affinity in non-purified samples. (URL: [Link])
-
The Clinically-tested S1P Receptor Agonists, FTY720 and BAF312, Demonstrate Subtype-Specific Bradycardia (S1P1) and Hypertension (S1P3) in Rat - PubMed Central. (URL: [Link])
-
Binding affinities of FTY720-phosphate (5) and S1P (6) at S1P receptors. - ResearchGate. (URL: [Link])
-
Structural basis for receptor selectivity and inverse agonism in S1P5 receptors - bioRxiv. (URL: [Link])
-
FTY720 (Gilenya) Phosphate Selectivity of Sphingosine 1-Phosphate Receptor Subtype 1 (S1P1) G Protein-coupled Receptor Requires Motifs in Intracellular Loop 1 and Transmembrane Domain 2 - ResearchGate. (URL: [Link])
-
(S)-FTY720-P inhibits S1P/S1P1-dependent lymphocyte egress from... - ResearchGate. (URL: [Link])
-
Blocking T-cell egress with FTY720 extends DNA vaccine expression but reduces immunogenicity - PMC. (URL: [Link])
-
Synthesis and evaluation of fluorinated fingolimod (FTY720) analogues for sphingosine-1-phosphate receptor molecular imaging by positron emission tomography - PubMed. (URL: [Link])
-
FTY720 blocks egress of T cells in part by abrogation of their adhesion on the lymph node sinus - PMC. (URL: [Link])
-
Sphingosine 1-phosphate analogue recognition and selectivity at S1P4 within the endothelial differentiation gene family of receptors - PMC. (URL: [Link])
-
Fluorescent Approaches for Understanding Interactions of Ligands with G Protein Coupled Receptors - PMC. (URL: [Link])
-
FTY720 Inhibits S1P-mediated Endothelial Healing: Relationship to S1P1-receptor Surface Expression - PubMed. (URL: [Link])
Sources
- 1. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FTY720 Story. Its Discovery and the Following Accelerated Development of Sphingosine 1-Phosphate Receptor Agonists as Immunomodulators Based on Reverse Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-phosphate receptor - Wikipedia [en.wikipedia.org]
- 4. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The emerging role of FTY720 as a sphingosine 1‐phosphate analog for the treatment of ischemic stroke: The cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. More than Just an Immunosuppressant: The Emerging Role of FTY720 as a Novel Inducer of ROS and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The phosphorylated prodrug FTY720 is a histone deacetylase inhibitor that reactivates ERα expression and enhances hormonal therapy for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FTY720 reactivates cryptococcal granulomas in mice through S1P receptor 3 on macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FTY720 (Gilenya) Phosphate Selectivity of Sphingosine 1-Phosphate Receptor Subtype 1 (S1P1) G Protein-coupled Receptor Requires Motifs in Intracellular Loop 1 and Transmembrane Domain 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pnas.org [pnas.org]
- 16. researchgate.net [researchgate.net]
- 17. FTY720: sphingosine 1-phosphate receptor-1 in the control of lymphocyte egress and endothelial barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. JCI Insight - Effects of sphingosine-1-phosphate receptor 1 phosphorylation in response to FTY720 during neuroinflammation [insight.jci.org]
- 19. NBD-labeled derivatives of the immunomodulatory drug FTY720 as tools for metabolism and mode of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. FTY720 induces non-canonical phosphatidylserine externalization and cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Clinically-tested S1P Receptor Agonists, FTY720 and BAF312, Demonstrate Subtype-Specific Bradycardia (S1P1) and Hypertension (S1P3) in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. giffordbioscience.com [giffordbioscience.com]
- 26. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 27. Fluorescent Ligands in Fluorescence Polarization Assays - Celtarys [celtarys.com]
- 28. Use of fluorescence polarization detection for the measurement of fluopeptidetm binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. High-Throughput Fluorescence Polarization Assay to Identify Ligands Using Purified G Protein-Coupled Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: In Vivo Phosphorylation of NBD-FTY720 by Sphingosine Kinases
This is an in-depth technical guide regarding the phosphorylation status of NBD-FTY720 by sphingosine kinases in vivo.
Part 1: Executive Summary & Core Directive
The Verdict: Yes, NBD-FTY720 is phosphorylated by sphingosine kinases (SphKs) in vivo, but with strict structural prerequisites.
Specifically, the phosphorylation is mediated primarily by Sphingosine Kinase 2 (SphK2) , mirroring the metabolic pathway of the parent drug, FTY720 (Fingolimod).[1][2] However, this only occurs if the nitrobenzoxadiazole (NBD) fluorophore is attached to the lipophilic tail or the phenyl ring via a spacer. If the NBD group is attached to the primary amine of the hydrophilic headgroup, phosphorylation is sterically and chemically blocked.
This guide details the structural activity relationships (SAR), the enzymatic mechanism, and the experimental protocols required to validate this phosphorylation in a drug development setting.
Part 2: Molecular Mechanism & Structural Logic
The "Headgroup Rule" in SphK Recognition
To understand why NBD-FTY720 is a substrate, one must analyze the catalytic site of SphK2. The enzyme requires a specific geometry to transfer the
-
The Parent Molecule (FTY720): Possesses a 2-amino-1,3-propanediol headgroup. The protonated amine is critical for electrostatic anchoring within the kinase active site (likely interacting with Asp/Glu residues).
-
Functional Probes (Tail-Labeled): When NBD is attached to the phenyl ring or the alkyl chain (e.g., NBD-AAL or NBD-FTY720 with a spacer), the critical amino-diol headgroup remains free. These analogs mimic the amphipathic nature of sphingosine and are accepted by SphK2.
-
Non-Functional Probes (Head-Labeled): Derivatization of the amine (N-NBD) destroys the zwitterionic character required for kinase recognition, rendering the molecule inert to phosphorylation.
SphK2 vs. SphK1 Specificity
While endogenous sphingosine is phosphorylated by both SphK1 and SphK2, FTY720 and its NBD-derivatives are highly selective substrates for SphK2 .
-
Kinetics: SphK2 phosphorylates FTY720 with 30-fold higher efficiency than SphK1.[3][4]
-
Localization: SphK2 is predominantly intracellular (nucleus/ER/mitochondria), which dictates where NBD-FTY720-P (the phosphorylated species) accumulates.
Pathway Visualization
The following diagram illustrates the divergent fates of Head-labeled vs. Tail-labeled NBD-FTY720.
Caption: Differential metabolic processing of NBD-FTY720 variants. Only tail-labeled variants are processed by SphK2 into active phosphate mimics.
Part 3: Experimental Validation Protocols
To confirm if your specific NBD-FTY720 lot is being phosphorylated in vivo (or in a cellular context), use the following self-validating workflow.
Protocol A: In Vitro Kinase Assay (Cell-Free)
Objective: Determine
-
Enzyme Source: Recombinant human SphK2 (commercially available or overexpressed in HEK293 lysates).
-
Reaction Mix:
-
Buffer: 20 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.5 mM deoxypyridoxine, 15 mM NaF.
-
Substrate: 1–50 µM NBD-FTY720.
-
Co-factor: 1 mM ATP, 10 mM MgCl2.
-
-
Incubation: 30 minutes at 37°C.
-
Extraction: Stop reaction with acidic methanol/chloroform (2:1 v/v). Phase separate with alkaline water (pH 9) to ensure the zwitterionic substrate and anionic product partition correctly.
-
Detection:
-
HPLC-FLD: Separate on a C18 column.
-
Excitation/Emission: 465 nm / 535 nm.
-
Validation: The phosphorylated product (NBD-FTY720-P) will elute earlier than the substrate due to increased polarity. Treat a control aliquot with Alkaline Phosphatase; the product peak must disappear.
-
Protocol B: Cellular Accumulation & Conversion (In Situ)
Objective: Verify intracellular phosphorylation in living cells.
-
Cell Model: Jurkat T-cells or HEK293 (High SphK2 expression).
-
Control: Use SphK2-knockout cells or co-treat with Opaganib (ABC294640) , a selective SphK2 inhibitor.
-
-
Dosing: Incubate cells with 1-5 µM NBD-FTY720 for 1–4 hours.
-
Lipid Extraction: Harvest cells, wash with cold PBS + 0.1% BSA (to remove surface-bound probe), and perform lipid extraction (Bligh & Dyer method).
-
TLC Analysis:
-
Stationary Phase: Silica Gel 60 plates.
-
Mobile Phase: 1-Butanol / Acetic Acid / Water (3:1:1).
-
Visualization: Scan for NBD fluorescence.
-
Result: You will see two bands. The lower Rf band is NBD-FTY720-P.
-
Causality Check: In Opaganib-treated cells, the lower band (Phosphate) should be significantly reduced or absent.
-
Data Summary Table: Expected Results
| Experimental Condition | NBD-FTY720 (Substrate) | NBD-FTY720-P (Product) | Interpretation |
| WT Cells | Detectable | High Signal | Functional SphK2 phosphorylation. |
| SphK2 KO Cells | High Signal | Absent/Trace | SphK2 is the obligate kinase. |
| SphK1 Overexpression | Detectable | Low Signal | SphK1 contributes minimally. |
| + Phosphatase | High Signal | Disappears | Confirms identity of the phosphate peak. |
Part 4: Implications for Drug Development
Biodistribution Tracking
Because NBD-FTY720 is phosphorylated, it accumulates in tissues with high SphK2 activity (liver, kidney, lymphoid tissue). This makes it an excellent proxy for studying the tissue residency of the prodrug. Non-phosphorylatable analogs would wash out of cells rapidly, failing to mimic the "trapping" mechanism of the actual drug.
False Negatives in Screening
If you utilize NBD-FTY720 in a high-throughput screen for SphK2 inhibitors, ensure the NBD label is on the omega-terminus of the alkyl chain. Using a head-labeled variant will yield zero enzymatic activity, leading to false assumptions about enzyme viability.
Workflow Visualization
The following graph depicts the logical flow for validating a new fluorescent probe.
Caption: Decision tree for validating the biological relevance of FTY720 fluorescent analogues.
References
-
Billich, A., et al. (2003). Phosphorylation of the immunomodulatory drug FTY720 by sphingosine kinases. Journal of Biological Chemistry.
-
Ettmayer, P., et al. (2006). NBD-labeled derivatives of the immunomodulatory drug FTY720 as tools for metabolism and mode of action studies. Bioorganic & Medicinal Chemistry Letters.
-
Zemann, B., et al. (2006).[5] Sphingosine kinase type 2 is essential for lymphopenia induced by the immunomodulatory drug FTY720. Blood.
-
Maceyka, M., et al. (2012). Sphingosine-1-phosphate signaling and its role in disease. Trends in Cell Biology.
-
Hait, N. C., et al. (2007).[6] Regulation of histone acetylation in the nucleus by sphingosine-1-phosphate. Science.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sphingosine Kinase 2 Phosphorylation of FTY720 is Unnecessary for Prevention of Light-Induced Retinal Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Phosphorylation of the immunomodulatory drug FTY720 by sphingosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sphingosine and FTY720 are potent inhibitors of the transient receptor potential melastatin 7 (TRPM7) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Essential requirement for sphingosine kinase 2 in a sphingolipid apoptosis pathway activated by FTY720 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
NBD-FTY720 phenoxy hydrochloride CAS 2319882-09-0 properties
CAS: 2319882-09-0 Classification: Fluorescent Sphingosine Analog / Immunomodulatory Probe
Part 1: Executive Summary
NBD-FTY720 phenoxy hydrochloride is a high-fidelity fluorescent analog of the immunomodulatory drug Fingolimod (FTY720) . Unlike generic lipid probes, this compound is structurally engineered to retain biological activity, specifically the capacity for phosphorylation by sphingosine kinases (SphK1/SphK2).
This guide details the physicochemical properties, mechanistic utility, and validated experimental protocols for using NBD-FTY720 to map sphingosine-1-phosphate (S1P) receptor trafficking and intracellular drug distribution.
Part 2: Chemical Identity & Physicochemical Properties
Structural Specifications
The molecule consists of the pharmacophore (FTY720 headgroup) linked to an environment-sensitive fluorophore (NBD) via a phenoxy-hexyl spacer. This design preserves the primary hydroxyl groups required for phosphorylation, a critical step for S1P receptor binding.
| Property | Specification |
| CAS Number | 2319882-09-0 |
| Chemical Name | 2-amino-2-[2-[4-[[6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexyl]oxy]phenyl]ethyl]-1,3-propanediol, hydrochloride |
| Molecular Formula | C₂₃H₃₁N₅O₆[1][2][3] • HCl |
| Molecular Weight | 510.0 Da |
| Appearance | Yellow to orange crystalline solid |
| Purity | ≥96% |
Solubility & Stability Profile
Proper solubilization is prerequisite for reproducible signaling data. The hydrochloride salt form enhances aqueous solubility compared to the free base, but organic co-solvents are required for stock preparation.
| Solvent System | Solubility Limit | Notes |
| DMF | ~20 mg/mL | Recommended for primary stock (>10 mM). |
| DMSO | ~10 mg/mL | Standard biological stock; avoid freeze-thaw cycles. |
| Ethanol | ~20 mg/mL | Alternative to DMSO for sensitive cell lines. |
| PBS (pH 7.2) | <0.1 mg/mL | Do not dissolve directly in PBS. Dilute from organic stock. |
Spectral Characteristics
The 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore exhibits solvatochromism. Fluorescence intensity increases and emission blue-shifts in hydrophobic environments (e.g., lipid bilayers), making it ideal for membrane localization studies.
-
Excitation Max: 468 nm (Secondary peak at 335 nm)
-
Emission Max: ~535 nm (Green)
-
Stokes Shift: ~67 nm
-
Laser Line: 488 nm (Argon) or 473 nm (Diode)
Part 3: Mechanism of Action & Biological Utility
The Phosphorylation Switch
The core utility of NBD-FTY720 lies in its ability to mimic the "prodrug" behavior of native FTY720.
-
Cell Entry: The lipophilic tail facilitates passive diffusion across the plasma membrane.
-
Activation: Intracellular Sphingosine Kinase 2 (SphK2) phosphorylates the hydroxymethyl headgroup.
-
Targeting: The resulting NBD-FTY720-Phosphate is exported and acts as a high-affinity agonist for S1P receptors (S1PR1, S1PR3-5), inducing receptor internalization.
Visualization of Signaling Pathways
The following diagram illustrates the validated trafficking pathway of NBD-FTY720 within a eukaryotic cell.
Figure 1: Mechanism of Action. The probe enters the cell, is phosphorylated by SphK2, and subsequently engages surface S1P receptors or accumulates in mitochondria.
Part 4: Experimental Protocols
Stock Solution Preparation
Objective: Create a stable 10 mM stock solution.
-
Weigh 5.1 mg of NBD-FTY720 phenoxy hydrochloride.
-
Add 1.0 mL of anhydrous DMSO or DMF.
-
Vortex for 30 seconds until fully dissolved.
-
Aliquot into amber vials (light sensitive) and store at -80°C.
-
Note: Stability is >1 year at -80°C.[4]
-
Live Cell Imaging Protocol
Objective: Visualize intracellular distribution and organelle targeting.
Materials:
-
Adherent cells (e.g., HeLa, HEK293, HUVEC)
-
Confocal Microscope (488 nm laser)
-
Imaging Buffer: HBSS + 10 mM HEPES (Serum-free)
Workflow:
-
Seeding: Plate cells on glass-bottom dishes 24h prior to reach 70% confluency.
-
Pulse: Replace culture media with Imaging Buffer containing 1–5 µM NBD-FTY720 .
-
Optimization: Start with 1 µM to minimize aggregation artifacts.
-
-
Incubation: Incubate at 37°C for 15–30 minutes.
-
Wash: Rinse 3x with warm Imaging Buffer to remove non-specific surface binding.
-
Chase (Optional): Incubate in fresh buffer for 30–60 mins to observe S1PR internalization.
-
Imaging:
-
Excitation: 488 nm.
-
Emission Filter: 525/50 nm bandpass.
-
Counterstain: Use MitoTracker Red (579/599 nm) to confirm mitochondrial colocalization.
-
Flow Cytometry (Internalization Assay)
Objective: Quantify cellular uptake or receptor-mediated endocytosis.
Figure 2: Flow Cytometry Workflow. The back-exchange step (Step 5) is critical to distinguish internalized probe from surface-bound probe.
Part 5: Synthesis & Structural Logic
The synthesis of NBD-FTY720 phenoxy hydrochloride typically follows a convergent route designed to maximize yield while preventing racemization of the aminodiol headgroup.
-
Scaffold Preparation: The starting material is often a protected form of FTY720 (Fingolimod) or a phenol-functionalized precursor.
-
Linker Attachment: A hexyl chain is introduced via etherification at the phenolic position. The length of this spacer (C6) is calculated to allow the NBD group to reside at the membrane interface while the FTY720 headgroup penetrates the polar headgroup region of the bilayer.
-
Fluorophore Coupling: 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) is reacted with the terminal amine of the linker.
-
Deprotection: Acidic hydrolysis removes protecting groups, yielding the final hydrochloride salt.
Why Phenoxy-Hexyl? Direct attachment of NBD to the FTY720 headgroup would abolish SphK2 recognition. The phenoxy-hexyl linker extends the fluorophore away from the enzymatic active site, ensuring the molecule remains a valid substrate for phosphorylation.
References
-
Ettmayer, P., et al. (2006). "NBD-labeled derivatives of the immunomodulatory drug FTY720 as tools for metabolism and mode of action studies." Bioorganic & Medicinal Chemistry Letters, 16(1), 84-87.[3]
-
Brinkmann, V., et al. (2002). "The immune modulator FTY720 targets sphingosine 1-phosphate receptors."[1][4][5][6][7][8] Journal of Biological Chemistry, 277(24), 21453-21457.[1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. NBD-labeled derivatives of the immunomodulatory drug FTY720 as tools for metabolism and mode of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NBD-FTY720 phenoxy hydrochloride | TargetMol [targetmol.com]
- 5. Pharmacological Effects of FTY720 and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview of FTY720 clinical pharmacokinetics and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FTY720 Story. Its Discovery and the Following Accelerated Development of Sphingosine 1-Phosphate Receptor Agonists as Immunomodulators Based on Reverse Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of fluorinated fingolimod (FTY720) analogues for sphingosine-1-phosphate receptor molecular imaging by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
NBD-FTY720 phenoxy hydrochloride staining protocol for confocal microscopy
Technical Application Note: Subcellular Localization & Trafficking of NBD-FTY720 Phenoxy Hydrochloride
Abstract
This application note details the protocol for utilizing NBD-FTY720 phenoxy hydrochloride , a fluorescent sphingosine analog, to visualize the intracellular trafficking and organelle-specific accumulation of Fingolimod (FTY720). Unlike traditional immunocytochemistry, which requires fixation that may delocalize small lipophilic molecules, this protocol emphasizes live-cell confocal microscopy with a "Pulse-Block-Chase" methodology. This approach ensures the preservation of the probe’s dynamic phosphorylation state and mitochondrial/nuclear distribution, providing a high-fidelity readout of sphingosine-1-phosphate (S1P) receptor modulator pharmacokinetics.
Introduction & Mechanism of Action
FTY720 (Fingolimod) is a pro-drug that requires in vivo phosphorylation by sphingosine kinase 2 (SphK2) to form FTY720-phosphate (FTY720-P), which acts as a functional antagonist of S1P receptors (S1PR1).[1]
NBD-FTY720 Phenoxy Hydrochloride is a nitrobenzoxadiazole (NBD)-labeled analog. The "phenoxy" linker ensures that the bulky fluorophore is spatially separated from the 2-amino-1,3-propanediol headgroup. This structural integrity is critical because the headgroup must remain accessible to SphK2 for phosphorylation.
Key Experimental Insight: The lipophilic nature of FTY720 causes it to rapidly partition into plasma membranes. However, its therapeutic efficacy relies on internalization and phosphorylation. Therefore, a simple "stain and wash" protocol is insufficient. A BSA Back-Exchange step is required to strip non-internalized probe from the plasma membrane, allowing the visualization of only the intracellular fraction (mitochondria, nucleus, and endosomes).
Pathway Visualization: FTY720 Trafficking
Figure 1: Intracellular trafficking pathway of NBD-FTY720. The probe partitions into the membrane, is phosphorylated by SphK2, and subsequently targets mitochondria and the nucleus.
Materials & Reagents
Primary Reagents
| Reagent | Specification | Storage | Note |
| NBD-FTY720 Phenoxy HCl | Fluorescent Analog | -20°C (Dark) | Dissolve in DMSO to 5 mM stock. |
| Fatty Acid-Free BSA | >98% Purity | 4°C | Critical for "Back-Exchange" wash. |
| HBSS/HEPES Buffer | pH 7.4, Ca2+/Mg2+ free | 4°C | Imaging medium (phenol-red free). |
Organelle Counter-Stains
-
Mitochondria: MitoTracker™ Red CMXRos (Ex/Em: 579/599 nm).
-
Nucleus: Hoechst 33342 (Live cell compatible, Ex/Em: 350/461 nm).
-
Lysosomes: LysoTracker™ Deep Red (Ex/Em: 647/668 nm).
Experimental Protocol: Live-Cell Pulse-Chase
Objective: Visualize intracellular accumulation while excluding surface-bound probe.
Phase 1: Cell Preparation
-
Seeding: Seed cells (e.g., HUVEC, HEK293, or HeLa) in 35mm glass-bottom confocal dishes (MatTek or Ibidi).
-
Confluency: Target 60-70% confluency on the day of imaging to ensure distinct cell boundaries.
-
Equilibration: Replace culture media with phenol-red free imaging buffer (HBSS + 20mM HEPES) 30 minutes prior to staining.
Phase 2: The Staining Workflow (Self-Validating System)
Validation Logic: The inclusion of a BSA wash step validates that the signal observed is intracellular and not non-specific membrane adhesion.
-
Probe Preparation:
-
Dilute NBD-FTY720 stock (5 mM) to a final working concentration of 2–5 µM in pre-warmed HBSS.
-
Note: Do not exceed 10 µM as NBD self-quenching may occur.
-
-
Pulse (Incubation):
-
Incubate cells with the 2–5 µM probe solution for 30 minutes at 37°C .
-
Optional: Add MitoTracker Red (100 nM) during the last 15 minutes of this incubation.
-
-
The Critical Step: BSA Back-Exchange (Wash):
-
Aspirate the staining solution.[2]
-
Wash cells 2x for 5 minutes with HBSS containing 1% Fatty Acid-Free BSA at 4°C (on ice).
-
Mechanism:[3] BSA acts as a "sink," extracting the lipophilic NBD-FTY720 loosely bound to the outer plasma membrane leaflet, leaving only the internalized/phosphorylated fraction.
-
-
Chase (Trafficking Analysis):
-
Replace BSA wash with fresh, warm HBSS (no probe).
-
Incubate at 37°C for 0, 30, or 60 minutes depending on the trafficking kinetics of interest.
-
-
Counter-Staining (Nucleus):
-
Add Hoechst 33342 (1 µg/mL) for 5 minutes prior to final imaging.
-
Phase 3: Confocal Imaging Parameters
-
Microscope: Laser Scanning Confocal (e.g., Zeiss LSM 880/980 or Leica SP8).
-
Objective: 63x Oil Immersion (NA 1.4).
-
Environmental Control: Maintain 37°C and 5% CO2 if imaging >15 minutes.
| Channel | Fluorophore | Excitation Laser | Emission Filter |
| Green | NBD-FTY720 | 488 nm | 500 – 550 nm |
| Red | MitoTracker Red | 561 nm | 570 – 620 nm |
| Blue | Hoechst 33342 | 405 nm | 420 – 470 nm |
Workflow Visualization
Figure 2: Step-by-step experimental workflow emphasizing the BSA back-exchange step for signal specificity.
Data Analysis & Interpretation
Quantitative Metrics
Do not rely solely on visual inspection.[4] Use image analysis software (ImageJ/Fiji or Imaris) to calculate:
-
Pearson’s Correlation Coefficient (PCC):
-
Measure the overlap between NBD-FTY720 (Green) and MitoTracker (Red).
-
Interpretation: PCC > 0.7 indicates significant mitochondrial accumulation (typical for apoptotic signaling).
-
-
Manders’ Overlap Coefficient (MOC):
-
M1: Fraction of NBD-FTY720 overlapping with Organelle.
-
M2: Fraction of Organelle overlapping with NBD-FTY720.
-
-
Nuclear/Cytoplasmic Ratio:
-
Define ROI (Region of Interest) for Nucleus (Blue channel) and Cytoplasm.
-
Calculate Mean Fluorescence Intensity (MFI) ratio. High nuclear ratio suggests SphK2-mediated nuclear import.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background / Hazy Membrane | Incomplete Back-Exchange | Increase BSA wash concentration to 2% or extend wash time. Ensure wash is at 4°C to stop endocytosis. |
| Rapid Photobleaching | NBD sensitivity | Reduce laser power to <2%. Use high-sensitivity detectors (GaAsP). Limit Z-stack depth. |
| Punctate vs. Diffuse Signal | Vesicular Trapping | Punctate = Endosomal/Lysosomal (Acidic pH). Diffuse = Cytosolic/Nuclear. Use LysoTracker to confirm. |
References
-
Ettmayer, P., et al. (2006). "NBD-labeled derivatives of the immunomodulatory drug FTY720 as tools for metabolism and mode of action studies." Bioorganic & Medicinal Chemistry Letters, 16(1), 84-87.[5] Link
-
TargetMol. "NBD-FTY720 phenoxy hydrochloride Product Sheet." TargetMol Catalog. Link
-
Baum, J. F., et al. (2023).[6] "Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy." Bio-protocol, 13(13), e4771.[6] Link
-
Huwiler, A., & Zangemeister-Wittke, U. (2018). "The sphingosine 1-phosphate receptor modulator fingolimod as a therapeutic agent: Recent findings and new perspectives." Pharmacology & Therapeutics, 185, 34-49. Link
-
Cayman Chemical. "NBD-FTY720 Product Information." Cayman Chemical.[1] Link
Sources
- 1. FTY720 reactivates cryptococcal granulomas in mice through S1P receptor 3 on macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 3. FTY720, a new class of immunomodulator, inhibits lymphocyte egress from secondary lymphoid tissues and thymus by agonistic activity at sphingosine 1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Approved and investigational fluorescent optical imaging agents for disease detection in surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NBD-labeled derivatives of the immunomodulatory drug FTY720 as tools for metabolism and mode of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Detecting NBD-FTY720 Phosphorylation by SphK1 and SphK2
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to measure the phosphorylation of the fluorescent FTY720 analog, NBD-FTY720, by the isoenzymes Sphingosine Kinase 1 (SphK1) and Sphingosine Kinase 2 (SphK2). FTY720 (Fingolimod) is a critical immunomodulatory drug that requires phosphorylation to become active.[1][2][3][4] Understanding the kinetics and differential phosphorylation by SphK1 and SphK2 is paramount for dissecting its mechanism of action and for the development of novel therapeutics targeting the sphingolipid pathway.[1][5][6] This document details a robust, fluorescence-based in vitro kinase assay, outlining the scientific rationale, step-by-step protocols, data analysis, and methods for ensuring experimental integrity.
Introduction: The Scientific Imperative
FTY720 (Gilenya®) is a sphingosine analog that, upon entering the body, undergoes phosphorylation to become FTY720-phosphate (FTY720-P).[2][3][7][8] This phosphorylated form acts as a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors, leading to their internalization and degradation.[3][9] This "functional antagonism" is central to its therapeutic effect in multiple sclerosis, primarily by preventing the egress of lymphocytes from lymph nodes.[3][8][10]
The enzymatic conversion of FTY720 to FTY720-P is catalyzed by sphingosine kinases, with two main isoforms, SphK1 and SphK2, being responsible.[1][4] Crucially, these isoforms exhibit different subcellular localizations, substrate specificities, and play distinct, sometimes opposing, roles in cellular processes.[5][11] While both can phosphorylate FTY720, studies have shown that SphK2 is significantly more efficient, possessing a lower Km for the drug.[1][4] Therefore, the ability to specifically measure the activity of each isoform towards FTY720 is critical for understanding its tissue-specific activation and pharmacological profile.
This guide utilizes NBD-FTY720, a fluorescently labeled analog of FTY720. The 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore provides a sensitive and convenient handle for detection, circumventing the need for radioisotopes.[12][13][14] The core principle of the assay relies on the differential solubility of the lipophilic substrate (NBD-FTY720) and its hydrophilic phosphorylated product (NBD-FTY720-P). Following the kinase reaction, a phase separation allows for the isolation of the polar product, whose fluorescence can be directly quantified as a measure of enzyme activity.[12][14]
Foundational Principles & Pathways
The phosphorylation of FTY720 is a critical activation step that integrates it into the sphingolipid signaling network. Understanding this pathway is essential for interpreting experimental results.
FTY720 Activation Pathway
The diagram below illustrates the conversion of the pro-drug FTY720 into its active, phosphorylated form by SphK1 and SphK2, enabling it to interact with S1P receptors.
Caption: FTY720 and NBD-FTY720 are phosphorylated by SphK1/2 to exert biological effects.
Experimental Design & Protocols
This section provides a detailed workflow for conducting the NBD-FTY720 phosphorylation assay. The methodology is designed to be robust and adaptable for screening potential kinase modulators.
Assay Workflow Overview
The experimental process follows a logical sequence from preparation to detection.
Caption: Step-by-step workflow for the NBD-FTY720 kinase assay.
Materials & Reagents
-
Enzymes: Recombinant human SphK1 (e.g., Echelon Biosciences E-K068) and SphK2 (e.g., Echelon Biosciences E-K069).
-
Substrate: NBD-FTY720 (e.g., Cayman Chemical). Prepare a 1 mM stock solution in DMSO.
-
ATP: Adenosine 5'-triphosphate disodium salt hydrate. Prepare a 10 mM stock solution in nuclease-free water, adjust to pH 7.4, and store at -20°C.
-
Kinase Assay Buffer (2X): 100 mM HEPES (pH 7.4), 200 mM NaCl, 20 mM MgCl₂, 2% (w/v) fatty acid-free BSA, 2 mM DTT. Note: The BSA is crucial for solubilizing the lipid substrate.
-
Quench Buffer: 1 M KCl, 1 N HCl.
-
Extraction Solvent: Chloroform:Methanol (2:1, v/v).
-
Control Inhibitors (Optional):
-
Equipment: Fluorescence microplate reader, centrifuge, incubator (37°C), low-binding microcentrifuge tubes, 96-well black microplates (clear bottom or solid black).
Step-by-Step Kinase Assay Protocol
This protocol is optimized for a 50 µL final reaction volume in a 96-well plate format.
-
Prepare Reagent Master Mixes:
-
Causality: Preparing master mixes ensures consistency across wells and minimizes pipetting errors.
-
Enzyme Dilution: On the day of the experiment, dilute SphK1 and SphK2 in 1X Kinase Assay Buffer to the desired working concentration (e.g., 2X final concentration). Keep on ice. Optimization of enzyme concentration is critical and should be determined empirically.
-
Substrate/Buffer Mix: Prepare a master mix containing 2X Kinase Assay Buffer and NBD-FTY720. For a final concentration of 10 µM NBD-FTY720, this mix would contain 20 µM NBD-FTY720.
-
ATP Solution: Prepare a 2X working solution of ATP in nuclease-free water (e.g., 200 µM for a 100 µM final concentration).
-
-
Set Up the Reaction Plate:
-
Add 25 µL of the Substrate/Buffer Mix to each well.
-
For inhibitor studies, add 5 µL of the test compound (dissolved in a vehicle like DMSO) or vehicle control. Adjust volumes to maintain a final reaction volume of 50 µL.
-
Add 10 µL of diluted enzyme (or 1X Kinase Assay Buffer for "No Enzyme" controls).
-
Pre-incubate the plate at 37°C for 10 minutes to allow for inhibitor binding and temperature equilibration.
-
-
Initiate the Kinase Reaction:
-
Start the reaction by adding 10 µL of the 2X ATP working solution to all wells.
-
Mix gently by tapping the plate or using a plate shaker on a low setting.
-
Incubate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% substrate conversion).
-
-
Stop the Reaction and Extract the Product:
-
Causality: The acidic quench buffer protonates the phosphate group, enhancing its polarity and ensuring it remains in the aqueous phase during extraction.
-
Stop the reaction by adding 50 µL of Quench Buffer to each well.
-
Add 200 µL of Extraction Solvent (Chloroform:Methanol) to each well.
-
Seal the plate and vortex vigorously for 2 minutes to ensure thorough mixing and phase separation.
-
-
Isolate the Aqueous Phase:
-
Centrifuge the plate at 1,500 x g for 10 minutes at room temperature to cleanly separate the aqueous (upper) and organic (lower) phases.
-
Carefully transfer 50 µL of the upper aqueous phase, which contains the NBD-FTY720-P, to a new 96-well black microplate. Be cautious not to disturb the interface.
-
-
Detect Fluorescence:
-
Measure the fluorescence intensity using a microplate reader.
-
NBD Fluorophore Settings: Excitation wavelength ~466 nm, Emission wavelength ~536 nm.
-
Note: Optimal wavelengths may vary slightly depending on the instrument. Perform a wavelength scan if necessary.
-
Data Analysis & Interpretation
Calculating Kinase Activity
-
Subtract Background: For each sample, subtract the average fluorescence of the "No Enzyme" control wells. This corrects for any non-enzymatic signal.
-
Generate a Standard Curve (Optional but Recommended): To convert relative fluorescence units (RFU) to absolute product concentration (pmol), create a standard curve using known concentrations of NBD-FTY720-P.
-
Determine Specific Activity: Calculate the rate of product formation (e.g., pmol/min) and normalize it by the amount of enzyme used (e.g., per mg of protein).
Sample Data & Interpretation
The following table presents hypothetical data from an experiment comparing SphK1 and SphK2 activity and testing a selective inhibitor.
| Condition | Enzyme | Inhibitor (1 µM) | Average RFU (Corrected) | Calculated Activity (pmol/min) | % Inhibition |
| 1 | SphK1 | - | 15,230 | 76.2 | N/A |
| 2 | SphK1 | PF-543 | 1,480 | 7.4 | 90.3% |
| 3 | SphK2 | - | 45,890 | 229.5 | N/A |
| 4 | SphK2 | PF-543 | 44,970 | 224.9 | 2.0% |
| 5 | No Enzyme | - | 0 | 0 | N/A |
Interpretation:
-
Under these conditions, SphK2 exhibits approximately 3-fold higher activity towards NBD-FTY720 than SphK1 (229.5 vs 76.2 pmol/min). This aligns with published findings that FTY720 is a preferential substrate for SphK2.[1][4]
-
The SphK1-selective inhibitor PF-543 potently inhibits SphK1 activity (>90%) while having a negligible effect on SphK2, demonstrating the assay's utility for screening inhibitor specificity.
Ensuring Trustworthiness: A Self-Validating System
To ensure the scientific integrity of the results, the protocol must include a system of rigorous controls.
-
Negative Controls:
-
No Enzyme Control: Establishes the background signal and ensures that substrate phosphorylation is enzyme-dependent.
-
No ATP Control: Confirms that the reaction is ATP-dependent.
-
No Substrate Control: Confirms that the signal originates from the NBD-labeled substrate.
-
-
Positive Controls:
-
Uninhibited Enzyme: Provides the baseline (100%) activity level for comparison.
-
Known Inhibitor: Use of a well-characterized inhibitor (e.g., SKI-II) validates that the assay can detect inhibition.
-
-
Linearity Checks:
-
Time Course: Perform the assay at multiple time points (e.g., 10, 20, 30, 60 min) to ensure the reaction rate is linear over the chosen incubation period.
-
Enzyme Titration: Use varying concentrations of SphK1 and SphK2 to confirm that the reaction rate is proportional to the enzyme concentration.
-
Alternative & Confirmatory Methodologies
While the fluorescence-based assay is excellent for high-throughput screening, other methods can be used for confirmation or for analyzing complex biological samples.
-
Thin-Layer Chromatography (TLC): TLC can physically separate the fluorescent substrate from the product. The TLC plate is developed, and the spots corresponding to NBD-FTY720 and NBD-FTY720-P can be visualized under UV light and quantified by densitometry.[16][17][18][19] This method provides a direct visual confirmation of product formation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for unambiguous identification and quantification of FTY720 and its phosphorylated form.[20][21] It offers the highest specificity and sensitivity and is essential for analyzing phosphorylation in cell lysates or tissue extracts where other fluorescent lipids might interfere.[16][22][23]
Conclusion
The protocol detailed in this application note provides a robust, sensitive, and reliable method for measuring the phosphorylation of NBD-FTY720 by SphK1 and SphK2. By incorporating the principles of causality in experimental design and a self-validating system of controls, researchers can confidently investigate the biochemical activity of these crucial enzymes. This assay is a valuable tool for basic research into sphingolipid signaling and for the preclinical development of novel drugs targeting this pathway.
References
-
Bielawski, J., Pierce, J.S., Snider, A.J., & Hannun, Y.A. (2010). SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS. Methods in Enzymology, 478, 443-467. [Link]
-
Merrill Jr, A. H., Sullards, M. C., Allegood, J. C., Serwer, L. P., & Wang, E. (2009). An Introduction to Sphingolipid Metabolism and Analysis by New Technologies. The AOCS Lipid Library. [Link]
-
Bertea, M., et al. (2018). The first fluorogenic sensor for sphingosine-1-phosphate lyase activity in intact cells. Chemical Communications, 54(76), 10692-10695. [Link]
-
Pescador, N., et al. (1998). Thin-layer chromatographic analysis of NBD-labelled sphingolipids from control L-cell fibroblasts after incubated with NDB-Ceramide. ResearchGate. [Link]
-
Calise, D., et al. (2006). Fluorescence-based assay of sphingosine kinases. Analytical Biochemistry, 356(2), 274-280. [Link]
-
Kobayashi, N., et al. (2017). A Rapid Fluorescence Assay for Measuring Sphingosine-1-Phosphate Transporter Activity in Erythrocytes. Methods in Molecular Biology, 1697, 187-194. [Link]
-
Min, J., et al. (2011). A real-time high-throughput fluorescence assay for sphingosine kinases. Journal of Lipid Research, 52(4), 834-841. [Link]
-
Ferreirós, N., et al. (2012). LC-MS/MS determination of FTY720 and FTY720-phosphate in murine intracellular compartments and human plasma. Journal of Chromatography B, 887-888, 122-127. [Link]
-
Dickson, E. J., et al. (2020). A Small Molecule Fluorogenic Probe for the Detection of Sphingosine in Living Cells. ACS Chemical Biology, 15(7), 1933-1939. [Link]
-
Ferreirós, N., et al. (2012). LC-MS/MS determination of FTY720 and FTY720-phosphate in murine intracellular compartments and human plasma. ResearchGate. [Link]
-
van Echten-Deckert, G. (2000). Sphingolipid Extraction and Analysis by Thin-Layer Chromatography. ResearchGate. [Link]
-
van Echten-Deckert, G. (2000). Sphingolipid extraction and analysis by thin-layer chromatography. Methods in Enzymology, 312, 64-79. [Link]
-
Billich, A., et al. (2003). Phosphorylation of the immunomodulatory drug FTY720 by sphingosine kinases. Journal of Biological Chemistry, 278(48), 47408-47415. [Link]
-
Sammani, S., et al. (2019). Sphingosine Kinase 2 Phosphorylation of FTY720 is Unnecessary for Prevention of Light-Induced Retinal Damage. Scientific Reports, 9(1), 7750. [Link]
-
Maceyka, M., et al. (2005). SphK1 and SphK2, sphingosine kinase isoenzymes with opposing functions in sphingolipid metabolism. Journal of Biological Chemistry, 280(44), 37118-37129. [Link]
-
Gallion, L. (2021). Improving the Accessibility of Chemical Cytometry Assays for the Investigation of Sphingosine Kinase Activity in Single Cells. Carolina Digital Repository. [Link]
-
Lee, J. F., et al. (2009). Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation. Methods in Molecular Biology, 580, 157-168. [Link]
-
El-Darzi, N., et al. (2020). The sphingosine kinase 2 inhibitors ABC294640 and K145 elevate (dihydro)sphingosine 1-phosphate levels in various cells. Journal of Lipid Research, 61(10), 1332-1343. [Link]
-
Alshaker, H., et al. (2021). Chemical structures of SPHK inhibitors. ResearchGate. [Link]
-
Kleuser, B., et al. (2008). NBD-labeled derivatives of the immunomodulatory drug FTY720 as tools for metabolism and mode of action studies. ResearchGate. [Link]
-
Kim, H. S., et al. (2021). FTY720 Reduces Lipid Accumulation by Upregulating ABCA1 through Liver X Receptor and Sphingosine Kinase 2 Signaling in Macrophages. International Journal of Molecular Sciences, 22(16), 8758. [Link]
-
Al-Zoubi, H., et al. (2019). FTY720 reactivates cryptococcal granulomas in mice through S1P receptor 3 on macrophages. JCI Insight, 4(13), e127421. [Link]
-
An, S., et al. (2005). Phosphorylation of Sph and FTY720 in SPHK1- or SPHK2-expressing cells. ResearchGate. [Link]
-
Tsai, J., et al. (2016). Effects of sphingosine-1-phosphate receptor 1 phosphorylation in response to FTY720 during neuroinflammation. JCI Insight, 1(9), e86462. [Link]
-
Brinkmann, V., et al. (2002). Metabolism of FTY720 analyzed by LCMS. ResearchGate. [Link]
-
Berdyshev, E. V., et al. (2007). Essential Requirement for Sphingosine Kinase 2 in a Sphingolipid Apoptosis Pathway Activated by FTY720 Analogues. Journal of Biological Chemistry, 282(21), 15578-15591. [Link]
-
Sun, Y., et al. (2019). The emerging role of FTY720 as a sphingosine 1-phosphate analog for the treatment of ischemic stroke: The cellular and molecular mechanisms. Neurobiology of Disease, 130, 104523. [Link]
-
Bigaud, M., et al. (2014). Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization. British Journal of Pharmacology, 171(23), 5372-5384. [Link]
-
Pitman, M. R., et al. (2012). FTY720 Analogues as Sphingosine Kinase 1 Inhibitors: ENZYME INHIBITION KINETICS, ALLOSTERISM, PROTEASOMAL DEGRADATION, AND ACTIN REARRANGEMENT IN MCF-7 BREAST CANCER CELLS. Journal of Biological Chemistry, 287(32), 26801-26813. [Link]
-
Gruhler, A., et al. (2005). Mapping of phosphorylation sites by LC-MS/MS. Methods in Molecular Biology, 301, 191-208. [Link]
-
Choi, J. W., et al. (2011). FTY720 (fingolimod) efficacy in an animal model of multiple sclerosis requires astrocyte sphingosine 1-phosphate receptor 1 (S1P1) modulation. Proceedings of the National Academy of Sciences, 108(2), 751-756. [Link]
-
Liu, H., et al. (2003). The immunosuppressant FTY720 is phosphorylated by sphingosine kinase type 2. FEBS Letters, 554(3), 424-428. [Link]
Sources
- 1. Phosphorylation of the immunomodulatory drug FTY720 by sphingosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FTY720 reactivates cryptococcal granulomas in mice through S1P receptor 3 on macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. The immunosuppressant FTY720 is phosphorylated by sphingosine kinase type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The sphingosine kinase 2 inhibitors ABC294640 and K145 elevate (dihydro)sphingosine 1-phosphate levels in various cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sphingosine Kinase 2 Phosphorylation of FTY720 is Unnecessary for Prevention of Light-Induced Retinal Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The emerging role of FTY720 as a sphingosine 1‐phosphate analog for the treatment of ischemic stroke: The cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FTY720 Analogues as Sphingosine Kinase 1 Inhibitors: ENZYME INHIBITION KINETICS, ALLOSTERISM, PROTEASOMAL DEGRADATION, AND ACTIN REARRANGEMENT IN MCF-7 BREAST CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SphK1 and SphK2, sphingosine kinase isoenzymes with opposing functions in sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescence-based assay of sphingosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A real-time high-throughput fluorescence assay for sphingosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Sphingolipid extraction and analysis by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. LC-MS/MS determination of FTY720 and FTY720-phosphate in murine intracellular compartments and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. An Introduction to Sphingolipid Metabolism and Analysis by New Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mapping of phosphorylation sites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Multiplexed Profiling of Drug Uptake and Cytotoxicity: Flow Cytometry Protocols Using NBD-FTY720
Introduction & Scientific Rationale
FTY720 (Fingolimod) is a sphingosine analog and immunomodulator that functions as a prodrug. Upon phosphorylation by sphingosine kinase 2 (SphK2) in vivo, it mimics sphingosine-1-phosphate (S1P), acting as a functional antagonist of S1P receptors (S1PR1).[1] Beyond its FDA-approved use in Multiple Sclerosis, FTY720 exhibits potent anti-cancer properties, inducing apoptosis and autophagy in various malignancies via protein phosphatase 2A (PP2A) activation and downregulation of nutrient transporter proteins.
NBD-FTY720 is a fluorescent derivative tagged with the nitrobenzoxadiazole (NBD) fluorophore.[2] It is a critical tool for elucidating the pharmacokinetics of FTY720 at the single-cell level. By coupling NBD-FTY720 fluorescence with standard viability dyes, researchers can correlate intracellular drug accumulation with cytotoxic outcomes in a multiplexed flow cytometry assay.
Critical Mechanistic Insight (Expertise)
NBD fluorophores exhibit solvatochromism ; they are weakly fluorescent in aqueous solutions but become intensely fluorescent in hydrophobic environments (e.g., lipid bilayers, hydrophobic protein pockets). Therefore, NBD-FTY720 flow cytometry signals do not just represent "presence"; they specifically indicate membrane intercalation or intracellular protein binding.
Caveat: While NBD-FTY720 mimics the uptake kinetics of FTY720, the bulky NBD group may alter its phosphorylation efficiency by SphK2 or its affinity for S1P receptors compared to the native drug. It is best used as a tracer for uptake distribution rather than a perfect proxy for downstream signaling potency.
Experimental Design & Controls
To ensure data integrity, the following experimental groups are mandatory:
| Group | Purpose |
| Unstained Control | Define background autofluorescence. |
| Viability Control (e.g., 7-AAD only) | Compensation control; define "Dead" gate. |
| NBD-FTY720 Only (Live Cells) | Compensation control; define "Uptake Positive" gate. |
| Experimental (NBD-FTY720 + Viability) | The test sample correlating uptake with death. |
| Competition Control (Optional) | Pre-treat with excess unlabeled FTY720 to prove uptake specificity. |
Technical Principles & Spectral Properties
-
Fluorophore: NBD (7-nitrobenz-2-oxa-1,3-diazole)
-
Excitation: ~460–475 nm (Compatible with 488 nm Blue Laser )
-
Emission: ~530–540 nm (Detect in FITC/GFP channel )
-
Viability Dye Selection: Since NBD occupies the Green/FITC channel, use red-excited or far-red viability dyes to minimize spectral spillover.
-
Recommended:7-AAD (Ex 488/561, Em 647) or Fixable Viability Dye eFluor™ 780 (Ex 633, Em 780).
-
Avoid: Propidium Iodide (PI) if using a single 488 laser, as PI has broad emission that may bleed into NBD (though compensation can correct this, 7-AAD is cleaner).
-
Detailed Protocol: NBD-FTY720 Uptake & Viability Assay
Reagents
-
NBD-FTY720 Stock: Dissolve in high-quality DMSO to 1–5 mM. Aliquot and store at -20°C, protected from light.
-
Assay Buffer: PBS + 0.5% BSA (Bovine Serum Albumin). Note: FBS in culture media can sequester lipophilic drugs; serum-free or low-serum conditions are preferred for the pulse phase.
-
Viability Dye: 7-Aminoactinomycin D (7-AAD).
Step-by-Step Methodology
Phase 1: Cell Preparation & Drug Pulse
-
Harvest Cells:
-
For suspension cells (e.g., Lymphoma, Leukemia): Centrifuge at 300 x g for 5 min.
-
For adherent cells: Detach using Accutase (gentler than Trypsin) to preserve membrane integrity.
-
-
Wash: Resuspend cells in warm PBS to remove serum esterases or proteins that might bind the drug. Count and adjust to
cells/mL. -
Staining (Pulse):
-
Add NBD-FTY720 to the cell suspension.
-
Typical Working Concentration:1 µM – 5 µM .
-
Incubation: Incubate for 30–60 minutes at 37°C (physiological uptake) or 4°C (to distinguish passive binding from active transport).
-
Protect from light.[3]
-
Phase 2: Viability Counter-Staining
-
Wash: Centrifuge (300 x g, 5 min) and discard supernatant. Resuspend in 500 µL of Assay Buffer (PBS + 0.5% BSA).
-
Why BSA? BSA helps scavenge excess extracellular lipophilic dye, reducing background noise.
-
-
Viability Staining:
-
Add 5 µL of 7-AAD (or per manufacturer instructions) to the suspension.
-
Incubate for 10–15 minutes at Room Temperature in the dark.
-
Do NOT wash after 7-AAD.
-
Phase 3: Flow Cytometry Acquisition
-
Setup:
-
FSC/SSC: Set gain to visualize cell population.
-
FITC Channel (B530/30): Detects NBD-FTY720.
-
PerCP/Cy5.5 Channel (B695/40): Detects 7-AAD.
-
-
Acquire: Collect at least 10,000 single-cell events.
Data Analysis & Visualization
Gating Strategy
-
Gate 1 (Morphology): FSC-A vs. SSC-A to exclude debris.
-
Gate 2 (Singlets): FSC-H vs. FSC-A to exclude doublets.
-
Gate 3 (Quadrants): Plot NBD-FTY720 (X-axis) vs. 7-AAD (Y-axis) .
Interpretation of Quadrants
-
Q4 (Lower Right) - High Uptake / Live: Cells have successfully accumulated the drug but membrane integrity is intact. This is the "Therapeutic Window" population.
-
Q2 (Upper Right) - High Uptake / Dead: Cells accumulated drug and succumbed to toxicity (late apoptosis/necrosis).
-
Q3 (Lower Left) - Low Uptake / Live: Non-responders or cells with high efflux pump activity (e.g., MDR1/P-gp overexpression).
-
Q1 (Upper Left) - Low Uptake / Dead: Cell death unrelated to drug accumulation (background death).
Diagram 1: Cellular Mechanism of NBD-FTY720
Caption: NBD-FTY720 uptake, phosphorylation by SphK2, and downstream signaling pathways leading to cell death.
Diagram 2: Flow Cytometry Workflow
Caption: Step-by-step multiplexed flow cytometry workflow for NBD-FTY720 and viability analysis.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| High Background Fluorescence | Non-specific binding of NBD to plastic or dead cells. | Use BSA in wash buffer to scavenge lipophilic dye. Ensure cells are >90% viable before starting. |
| No NBD Signal | Quenching or low uptake. | NBD is quenched in water; ensure cells are intact (membrane environment enhances signal). Increase concentration to 5-10 µM. |
| Spectral Overlap | Bleed-through of NBD into PE channel. | Perform proper compensation using single-stained controls. Use 7-AAD (PerCP/Cy5.5) instead of PI (PE/Texas Red). |
| Rapid Signal Loss | Efflux pumps (MDR1). | Keep samples on ice after staining to inhibit active efflux. Add Verapamil (P-gp inhibitor) as a control. |
References
-
Ettmayer, P., et al. (2006). "NBD-labeled derivatives of the immunomodulatory drug FTY720 as tools for metabolism and mode of action studies." Bioorganic & Medicinal Chemistry Letters.
-
Mullershausen, F., et al. (2007). "Phosphorylation of the sphingosine-1-phosphate receptor modulator FTY720 by sphingosine kinases." Nature Chemical Biology.
-
Al-Rashed, F., et al. (2020). "FTY720 induces non-canonical phosphatidylserine externalization and cell death in acute myeloid leukemia." Cell Death & Disease.[4]
-
BD Biosciences. "Flow Cytometry Protocols: Cell Preparation and Viability Staining."
Sources
- 1. FTY720 Shows Promising In vitro and In vivo Preclinical Activity by Downmodulating Cyclin D1 and Phospho-Akt in Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.pasteur.fr [research.pasteur.fr]
- 4. FTY720 ameliorates GvHD by blocking T lymphocyte migration to target organs and by skin fibrosis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
NBD-FTY720 subcellular localization assay methods
Application Notes & Protocols
Introduction: Visualizing the Journey of a Potent Immunomodulator
FTY720 (Fingolimod) represents a landmark in therapeutic immunomodulation, approved as a first-line oral treatment for relapsing-remitting multiple sclerosis.[1][2][3] Its mechanism of action is both unique and elegant. FTY720 is a prodrug that, once inside the body, is phosphorylated by sphingosine kinases (primarily SphK2) to its active form, FTY720-phosphate (FTY720-P).[1][4][5] This phosphorylated metabolite is a high-affinity agonist for four of the five sphingosine-1-phosphate (S1P) receptors, which are crucial regulators of cellular trafficking, particularly for lymphocytes.[6][7][8]
The therapeutic effect of FTY720-P is largely attributed to its "functional antagonism" at the S1P1 receptor on lymphocytes.[9][10] Upon binding, FTY720-P induces the internalization and subsequent degradation of the S1P1 receptor, rendering the lymphocytes insensitive to the natural S1P gradient that guides their exit from secondary lymphoid organs.[3][11][12] This effectively traps lymphocytes, preventing their infiltration into the central nervous system where they would otherwise contribute to autoimmune-mediated damage.[3][7]
However, the story of FTY720 extends beyond lymphocyte trafficking. The drug readily crosses the blood-brain barrier and can accumulate to high micromolar concentrations within cells, suggesting direct effects on CNS cells and other potential intracellular targets.[7][13] To unravel these non-canonical mechanisms, it is essential to understand where the drug localizes within the cell. NBD-FTY720, a fluorescently-labeled analog of FTY720, serves as an invaluable tool for this purpose.[14][15] By tagging FTY720 with the nitrobenzoxadiazole (NBD) fluorophore, researchers can directly visualize its uptake, trafficking, and accumulation within subcellular compartments in living cells.
This guide provides a comprehensive framework for designing and executing NBD-FTY720 subcellular localization assays. We will delve into the underlying scientific principles, provide detailed, field-tested protocols for live-cell imaging, and offer insights into data analysis and interpretation, empowering researchers to explore the multifaceted cellular journey of this important therapeutic agent.
Scientific Principles and Rationale
The FTY720 Signaling Cascade
Understanding the canonical pathway of FTY720 is foundational. The drug passively enters the cell and is phosphorylated by SphK2, an enzyme predominantly found in the endoplasmic reticulum and mitochondria. The resulting FTY720-P is then exported from the cell to act on the S1P receptors located on the plasma membrane. Visualizing NBD-FTY720 accumulation in these specific organelles can provide direct evidence of its metabolic processing sites.
Figure 1. Canonical signaling pathway of FTY720.
Why Subcellular Localization Matters
The precise location of a drug within a cell dictates its biological activity. By identifying the organelles where NBD-FTY720 accumulates, researchers can:
-
Identify Sites of Metabolism: Confirm organelles like the endoplasmic reticulum as primary sites for phosphorylation.
-
Uncover Off-Target Effects: Localization to mitochondria, for instance, could suggest direct effects on cellular respiration and energy metabolism, a known activity of FTY720-P.[16]
-
Elucidate Transport and Degradation Pathways: Accumulation in the Golgi apparatus or lysosomes can provide clues about how the cell traffics and eventually breaks down the compound.
-
Investigate S1PR-Independent Mechanisms: High concentrations of FTY720 are known to induce cell death in cancer models through mechanisms independent of S1P receptors.[2][17] Pinpointing its intracellular targets is key to understanding this cytotoxicity.
Core Technology: Live-Cell Confocal Microscopy
To accurately determine the subcellular location of NBD-FTY720, live-cell confocal microscopy is the method of choice. Unlike conventional widefield microscopy, confocal systems use a pinhole to reject out-of-focus light, generating sharp, high-contrast optical sections through the specimen.[18][19] This is critical for resolving the fine details of organelles and confidently determining if the fluorescent signal from NBD-FTY720 is truly within a specific structure or merely above or below it. Maintaining cells in a physiologically stable environment (controlled temperature, CO2, and humidity) during imaging is paramount for obtaining biologically relevant data.[19]
Experimental Workflow and Protocols
The overall experimental process follows a logical sequence from cell preparation to final data analysis.
Figure 2. General experimental workflow for NBD-FTY720 localization.
Protocol 1: Cell Culture and Seeding
Rationale: Healthy, sub-confluent cells are essential for reproducible results. Over-confluent cells can exhibit altered physiology and morphology. Glass-bottom dishes or chamber slides are required for high-resolution imaging on inverted confocal microscopes.
Materials:
-
Cell line of interest (e.g., HUVEC, Jurkat, U937, astrocytes)
-
Complete cell culture medium
-
35 mm glass-bottom confocal dishes (e.g., MatTek, Ibidi)
-
Trypsin-EDTA (for adherent cells)
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells according to standard protocols. Ensure they are healthy and free from contamination.
-
The day before the experiment, seed cells onto glass-bottom dishes.
-
Adherent Cells: Seed at a density that will result in 60-70% confluency at the time of imaging. This prevents overcrowding while ensuring enough cells are present for analysis.
-
Suspension Cells: For non-adherent cells, pre-coat the glass surface with a suitable adhesion factor (e.g., Poly-L-Lysine) according to the manufacturer's protocol. Add cells to the dish 1-2 hours prior to the experiment to allow them to attach.
-
-
Incubate cells overnight under standard conditions (e.g., 37°C, 5% CO₂).
Protocol 2: NBD-FTY720 Labeling
Rationale: The concentration and incubation time for NBD-FTY720 must be optimized for each cell type. The goal is to achieve a specific signal well above background autofluorescence without inducing cytotoxicity or artifacts. While nanomolar concentrations of FTY720-P are sufficient for S1PR modulation, studies on intracellular effects often use micromolar concentrations of the parent compound.[16][17]
Materials:
-
NBD-FTY720 (e.g., from Cayman Chemical)
-
Anhydrous DMSO
-
Pre-warmed, serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare Stock Solution: Dissolve NBD-FTY720 in anhydrous DMSO to create a 1-5 mM stock solution. Aliquot and store at -20°C or -80°C, protected from light.
-
Prepare Working Solution: On the day of the experiment, dilute the stock solution in pre-warmed, serum-free medium to the desired final concentration. A good starting point for optimization is a range of 1-10 µM.
-
Cell Labeling:
-
Aspirate the culture medium from the seeded cells.
-
Gently wash the cells once with warm PBS.
-
Add the NBD-FTY720 working solution to the cells.
-
Incubate for a predetermined time (start with a 30-60 minute incubation) at 37°C, protected from light.
-
-
Wash:
-
Aspirate the labeling solution.
-
Wash the cells 2-3 times with warm PBS to remove unbound probe and reduce background fluorescence.
-
Add fresh, pre-warmed complete culture medium or imaging buffer to the dish. The cells are now ready for co-labeling or direct imaging.
-
Protocol 3: Co-labeling with Organelle-Specific Dyes
Rationale: To identify the specific compartments where NBD-FTY720 accumulates, co-staining with commercially available live-cell organelle trackers is essential. It is critical to choose dyes with emission spectra that are distinct from NBD (Excitation/Emission ~465/535 nm) to prevent spectral bleed-through.
Materials:
-
Live-cell organelle stains (see table below for examples)
-
Pre-warmed culture medium
| Organelle | Example Dye | Excitation/Emission (nm) | Notes |
| Mitochondria | MitoTracker™ Red CMXRos | 579 / 599 | Accumulates in active mitochondria |
| Endoplasmic Reticulum | ER-Tracker™ Red | 587 / 615 | Stains the ER lumen |
| Lysosomes | LysoTracker™ Deep Red | 647 / 668 | Accumulates in acidic organelles |
| Nucleus | Hoechst 33342 | 350 / 461 | Blue-fluorescent DNA stain |
| Golgi Apparatus | NBD C₆-Ceramide | 466 / 539 | Caution: Spectrally overlaps with NBD-FTY720. Use a far-red alternative if available. |
Procedure:
-
Following the NBD-FTY720 labeling and wash steps, prepare the organelle dye according to the manufacturer's protocol. This typically involves diluting a stock solution in pre-warmed medium.
-
Add the organelle dye solution to the cells.
-
Incubate for the recommended time (usually 15-30 minutes) at 37°C, protected from light.
-
Wash the cells 2-3 times with warm PBS.
-
Add fresh, pre-warmed imaging medium (e.g., FluoroBrite™ DMEM) to the dish. The cells are now ready for imaging.
Protocol 4: Live-Cell Confocal Microscopy
Rationale: Proper microscope setup is crucial for high-quality data. Use sequential scanning to acquire images for each fluorophore separately, which minimizes spectral crosstalk. Acquiring a Z-stack (a series of images at different focal planes) is necessary to confirm that the signals are truly co-localized in three-dimensional space.
Procedure:
-
Microscope Setup:
-
Turn on the confocal microscope, lasers, and environmental chamber. Allow the system to warm up and stabilize. Set the chamber to 37°C and 5% CO₂.
-
Place the dish on the microscope stage and bring the cells into focus.
-
-
Imaging Parameters:
-
Laser and Detector Settings: Select the appropriate laser lines and detector ranges for each fluorophore (e.g., 488 nm laser for NBD, 561 nm for a red dye, 640 nm for a far-red dye).
-
Sequential Scanning: Set up the acquisition software to scan for each channel sequentially rather than simultaneously.
-
Pinhole: Adjust the pinhole to 1 Airy Unit for optimal confocality.
-
Detector Gain and Laser Power: Adjust these settings to obtain a bright signal without saturating the detector. Use a look-up table (LUT) with a color gradient to easily identify saturated pixels (which should be avoided).
-
Z-Stack: Define the top and bottom of the Z-stack to encompass the full volume of the cells. Choose an optimal step size (e.g., 0.5 µm) to ensure adequate sampling along the z-axis.
-
-
Image Acquisition:
-
Acquire images of cells treated with NBD-FTY720 and organelle markers.
-
Acquire Control Images:
-
Untreated Cells: To assess natural cell autofluorescence.
-
Single-Stain Controls: Cells stained with only NBD-FTY720 or only the organelle marker to check for any spectral bleed-through between channels.
-
-
Data Analysis and Interpretation
Analysis begins with visual inspection and is followed by quantitative measurement to provide objective, publishable data.
Figure 3. Workflow for quantitative colocalization analysis.
Qualitative Analysis
Visually inspect the merged multi-channel images. Areas of colocalization will appear as a combination of the individual channel colors (e.g., green NBD signal and red MitoTracker signal will appear yellow/orange). Examine individual optical sections from the Z-stack to confirm that the signals overlap within the same focal plane.
Quantitative Analysis
For objective measurement, use image analysis software like FIJI (ImageJ) with the JaCoP (Just another Colocalization Plugin) or Coloc 2 plugin.
-
Open your multi-channel image stack in FIJI.
-
Define ROIs: Use the selection tools to draw a Region of Interest (ROI) around a single, representative cell. This ensures that background pixels are excluded from the calculation.
-
Calculate Colocalization Coefficients: Use a colocalization analysis plugin to calculate coefficients for the selected ROI. The two most common are:
-
Pearson's Correlation Coefficient (PCC): Measures the linear relationship between the pixel intensities of the two channels. Values range from +1 (perfect correlation) to -1 (perfect anti-correlation), with 0 indicating no correlation. For colocalization, values between +0.5 and +1.0 are considered biologically significant.
-
Mander's Overlap Coefficient (MOC): Describes the proportion of signal from one channel that overlaps with signal from the other channel. It is split into two coefficients (M1 and M2). For example, M1 represents the fraction of NBD-FTY720 signal that is located within the organelle marker signal. Values range from 0 (no overlap) to 1 (complete overlap).
-
Example Data Presentation
Summarize your quantitative findings in a table for clarity. The data below is hypothetical and serves as an example.
| Organelle Marker | Pearson's Coefficient (PCC) (Mean ± SD, n=20 cells) | M1 (NBD-FTY720 in Organelle) | Interpretation |
| ER-Tracker™ Red | 0.78 ± 0.09 | 0.82 ± 0.11 | Strong colocalization suggests NBD-FTY720 accumulates significantly in the ER, a likely site of phosphorylation by SphK2. |
| MitoTracker™ Red | 0.65 ± 0.12 | 0.55 ± 0.15 | Moderate colocalization indicates a portion of NBD-FTY720 is present in mitochondria, potentially influencing cell metabolism. |
| LysoTracker™ Deep Red | 0.21 ± 0.07 | 0.15 ± 0.08 | Weak colocalization suggests the lysosome is not a primary site of accumulation but may be involved in a minor degradation pathway. |
| Hoechst 33342 | 0.05 ± 0.04 | 0.03 ± 0.02 | No significant colocalization; NBD-FTY720 does not appear to accumulate in the nucleus. |
Final Considerations and Trustworthiness
While NBD-FTY720 is a powerful tool, it is crucial to interpret results with caution. The addition of the NBD fluorophore can sometimes alter the biological activity or distribution of the parent molecule. One study noted that NBD-FTY720 did not fully replicate the FTY720-induced phosphatidylserine exposure in AML cells, advising caution when using fluorescent analogs for mechanistic studies.[17] Therefore, it is always recommended to validate key findings using complementary biochemical methods, such as subcellular fractionation followed by LC-MS/MS analysis of the unlabeled drug, where possible.[13]
By combining rigorous experimental technique with careful quantitative analysis, the methods described in this guide will enable researchers to effectively map the subcellular landscape of FTY720, shedding new light on its diverse mechanisms of action.
References
-
Mandala, S. M., et al. (2002). FTY720 targets sphingosine 1-phosphate receptors. Science. Available at: [Link]
-
Cui, H., et al. (2024). FTY720 Suppresses Pathogenic Retinal Müller Cell Activation and Chronic Progression by Inhibiting the mTOR/NF-κB Signaling Pathway and Regulating Autophagy. Current Eye Research. Available at: [Link]
-
Mullershausen, F., et al. (2009). Persistent signaling induced by FTY720-phosphate is mediated by internalized S1P1 receptors. Nature Chemical Biology. Available at: [Link]
-
Grosch, S., et al. (2015). Subcellular distribution of FTY720 and FTY720-phosphate in immune cells of wild type and sphingosine kinase-deficient mice. Biological Chemistry. Available at: [Link]
-
Choi, J. W., et al. (2011). FTY720 (fingolimod) efficacy in an animal model of multiple sclerosis requires astrocyte sphingosine 1-phosphate receptor 1 (S1P1) modulation. PNAS. Available at: [Link]
-
Gaire, B. P., et al. (2016). Effects of sphingosine-1-phosphate receptor 1 phosphorylation in response to FTY720 during neuroinflammation. JCI Insight. Available at: [Link]
-
Drazba, J. A. Fluorescent Specimen Preparation Techniques for Confocal Microscopy. SciSpace. Available at: [Link]
-
Schäfers, M., et al. (2015). Synthesis and evaluation of fluorinated fingolimod (FTY720) analogues for sphingosine-1-phosphate receptor molecular imaging by positron emission tomography. Journal of Medicinal Chemistry. Available at: [Link]
-
Foolad, F., et al. (2021). The emerging role of FTY720 as a sphingosine 1-phosphate analog for the treatment of ischemic stroke: The cellular and molecular mechanisms. Journal of Neurochemistry. Available at: [Link]
-
Guerrero-Toro, C., et al. (2023). FTY720-P, a Biased S1PR Ligand, Increases Mitochondrial Function through STAT3 Activation in Cardiac Cells. International Journal of Molecular Sciences. Available at: [Link]
-
Evident. (2023). Preparing Tissue Cultures for Confocal Microscopy. Evident. Available at: [Link]
-
Haseloff, J. Protocols in Confocal microscopy. Haseloff Lab. Available at: [Link]
-
Paugh, S. W., et al. (2003). Phosphorylation of the immunomodulatory drug FTY720 by sphingosine kinases. Journal of Biological Chemistry. Available at: [Link]
-
Nikon. Specimen Preparation and Imaging. Nikon's MicroscopyU. Available at: [Link]
-
Olympus. Fluorophores for Confocal Microscopy. Evident Scientific. Available at: [Link]
-
Oo, M. L., et al. (2011). Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization. British Journal of Pharmacology. Available at: [Link]
-
Ettmayer, P., et al. (2006). NBD-labeled derivatives of the immunomodulatory drug FTY720 as tools for metabolism and mode of action studies. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Wallis, J. M., et al. (2019). FTY720 induces non-canonical phosphatidylserine externalization and cell death in acute myeloid leukemia. Cell Death & Disease. Available at: [Link]
-
Lee, H., et al. (2021). FTY720 reactivates cryptococcal granulomas in mice through S1P receptor 3 on macrophages. JCI Insight. Available at: [Link]
-
Chiba, K. (2005). FTY720, a new class of immunomodulator, inhibits lymphocyte egress from secondary lymphoid tissues and thymus by agonistic activity at sphingosine 1-phosphate receptors. Pharmacology & Therapeutics. Available at: [Link]
-
Dal-Pra, S., et al. (2022). Fingolimod (FTY720), a Sphinogosine-1-Phosphate Receptor Agonist, Mitigates Choroidal Endothelial Proangiogenic Properties and Choroidal Neovascularization. Cells. Available at: [Link]
-
Brinkmann, V. (2004). FTY720: sphingosine 1-phosphate receptor-1 in the control of lymphocyte egress and endothelial barrier function. American Journal of Transplantation. Available at: [Link]
-
Brinkmann, V. (2004). FTY720: mechanism of action and potential benefit in organ transplantation. Yonsei Medical Journal. Available at: [Link]
-
Brinkmann, V., et al. (2010). Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis. Clinical immunology. Available at: [Link]
-
Hait, N. C., et al. (2014). The antineoplastic properties of FTY720: evidence for the repurposing of fingolimod. The Journal of pathology. Available at: [Link]
-
Chun, J., & Hartung, H. P. (2010). Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis. Clinical Neuropharmacology. Available at: [Link]
-
Ettmayer, P., et al. (2006). NBD-labeled derivatives of the immunomodulatory drug FTY720 as tools for metabolism and mode of action studies. ResearchGate. Available at: [Link]
-
Rolland, C., et al. (2022). NBD-lipid Uptake Assay for Mammalian Cell Lines. STAR Protocols. Available at: [Link]
Sources
- 1. FTY720, a new class of immunomodulator, inhibits lymphocyte egress from secondary lymphoid tissues and thymus by agonistic activity at sphingosine 1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antineoplastic properties of FTY720: evidence for the repurposing of fingolimod - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The immune modulator FTY720 targets sphingosine 1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphorylation of the immunomodulatory drug FTY720 by sphingosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The emerging role of FTY720 as a sphingosine 1‐phosphate analog for the treatment of ischemic stroke: The cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Persistent signaling induced by FTY720-phosphate is mediated by internalized S1P1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FTY720: sphingosine 1-phosphate receptor-1 in the control of lymphocyte egress and endothelial barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. NBD-labeled derivatives of the immunomodulatory drug FTY720 as tools for metabolism and mode of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. FTY720 induces non-canonical phosphatidylserine externalization and cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Preparing Tissue Cultures for Confocal Microscopy [excedr.com]
Application Note: Spectral Optimization of NBD-FTY720 for Intracellular Imaging
This Application Note is designed for researchers utilizing NBD-FTY720 to study sphingosine-1-phosphate (S1P) receptor modulation, intracellular drug trafficking, and lipid signaling dynamics.
Executive Summary
NBD-FTY720 is a fluorescent analog of Fingolimod (FTY720), a sphingosine-1-phosphate (S1P) receptor modulator.[1][2] While standard fluorescein (FITC) filter sets are commonly used, they often fail to capture the maximal emission of NBD-FTY720 due to the fluorophore's profound solvatochromism . The NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) moiety exhibits a significant spectral shift depending on the polarity of its immediate environment.[3]
This guide provides a technical workflow to optimize excitation and emission wavelengths specifically for membrane-bound vs. cytosolic drug fractions, ensuring accurate localization and quantification.
Scientific Foundation: The Solvatochromic Shift
To optimize imaging, one must understand the photophysics of the NBD fluorophore. Unlike rigid fluorophores (e.g., Alexa Fluor 488), NBD is environmentally sensitive.
-
Aqueous Environment (Cytosol/Media): The dipole moment of water relaxes around the excited state of NBD, lowering its energy. This results in weak fluorescence and a red-shifted emission (typically >550 nm).
-
Hydrophobic Environment (Lipid Bilayers/Organelles): In non-polar membranes, the relaxation is restricted. This results in strong fluorescence (high quantum yield) and a blue-shifted emission (typically ~530 nm).
Implication for Imaging: By narrowing the emission collection window to the "blue-shifted" peak (520–540 nm), you can optically gate out background signal from non-specific aqueous drug, significantly enhancing contrast for membrane-localized FTY720.
Data Table 1: Theoretical Spectral Shifts of NBD-FTY720
| Solvent/Environment | Polarity Index | Excitation Max ( | Emission Max ( | Quantum Yield ( |
| PBS / Culture Media | High (Polar) | ~465 nm | ~550–560 nm | < 0.05 (Quenched) |
| Ethanol/Methanol | Medium | ~468 nm | ~535–540 nm | ~0.30 |
| Lipid Bilayer (Membranes) | Low (Non-polar) | 460–470 nm | 525–535 nm | > 0.60 (Bright) |
Visualization of Optimization Logic
The following diagram illustrates the decision matrix for selecting wavelengths based on the cellular compartment of interest.
Figure 1: Decision tree for configuring microscope hardware based on the solvatochromic properties of NBD-FTY720.
Advanced Protocol: Spectral Optimization
Objective: Determine the precise peak emission of NBD-FTY720 in your specific cell line, as membrane composition (cholesterol/lipid ratio) affects the spectrum.
Equipment Requirements
-
Confocal Microscope: Equipped with a spectral detector (e.g., Zeiss Quasar, Leica SP8/Stellaris, Nikon Spectral) OR tunable white light laser.
-
Laser Lines: 458 nm, 473 nm, or 488 nm. (458/473 nm is preferred over 488 nm to match the absorption peak better).
Step-by-Step Methodology
Phase 1: Sample Preparation (Critical for NBD)
-
Seeding: Seed cells (e.g., HUVEC, HEK293, or primary neurons) on glass-bottom dishes.
-
Labeling: Incubate with 1–2 µM NBD-FTY720 in serum-free media for 30–60 minutes at 37°C.
-
Note: Serum albumin binds NBD-FTY720, creating high background. Use serum-free or low-serum conditions during loading.
-
-
Washing: Wash 3x with HBSS or PBS.
-
Critical: Do not fix cells immediately. NBD fluorescence is sensitive to fixation artifacts. Live cell imaging is recommended for initial spectral characterization.
-
Phase 2: The "Lambda Scan" (Spectral Profiling)
Do not assume the emission is 530 nm. Measure it.
-
Excitation: Set laser to 470 nm (or nearest available, e.g., 488 nm).
-
Detection: Set the spectral detector to scan from 500 nm to 650 nm in 5–10 nm steps (bandwidth).
-
ROI Selection: Draw Regions of Interest (ROIs) over:
-
Analysis: Plot Mean Intensity vs. Wavelength.
Phase 3: Hardware Configuration (The "Sweet Spot")
Based on the Lambda Scan, configure the acquisition channel:
-
Excitation: 473 nm (Solid state) or 488 nm (Argon).
-
Emission Filter:
-
Bandpass 525/50 nm (500–550 nm): Optimal for membrane-bound NBD-FTY720. This cuts off the red-tail aqueous background.
-
-
Dichroic Mirror: 490 nm or 500 nm LP.
Imaging Workflow & Signal Validation
The following diagram details the cellular uptake and imaging pathway, highlighting where signal artifacts typically arise.
Figure 2: Cellular fate of NBD-FTY720 and resulting fluorescence states. Note that phosphorylation (SphK2) generally retains the NBD signal.
Protocol for Routine Imaging
-
Focus: Use Transmitted Light (DIC/Phase) to find focus to avoid bleaching the NBD before capture. NBD is photolabile .
-
Laser Power: Keep laser power < 2%. NBD bleaches significantly faster than GFP.
-
Gain/Offset:
-
Increase Gain (High Voltage) rather than Laser Power to preserve the sample.
-
Set Offset to remove the weak cytosolic haze (aqueous fraction), leaving only the sharp membrane structures.
-
-
Z-Stack: If 3D imaging is required, increase scan speed to minimize dwell time per pixel.
Troubleshooting & Controls
| Issue | Probable Cause | Corrective Action |
| Rapid Signal Loss | Photobleaching | Reduce laser power; use resonant scanning (faster dwell time); use anti-fade mounting media if fixing. |
| High Background | Non-specific binding to plastic/serum | Use glass-bottom dishes; wash with serum-free media (BSA acts as a "sink" for FTY720). |
| No Membrane Definition | Signal dominated by aqueous drug | Narrow emission bandpass to 515–540 nm . Exclude wavelengths >550 nm. |
| Punctate Aggregates | Drug precipitation | NBD-FTY720 is hydrophobic. Ensure stock (DMSO) is fully dissolved and diluted rapidly into vortexing media. |
References
-
Cayman Chemical. (2023).[9] NBD-FTY720 phenoxy (hydrochloride) Product Information. Link
-
Ettmayer, P., et al. (2006).[10] NBD-labeled derivatives of the immunomodulatory drug FTY720 as tools for metabolism and mode of action studies.[10] Bioorganic & Medicinal Chemistry Letters, 16(1), 84-87.[10] Link
-
Mukherjee, S., et al. (1994). Dipole moment change of NBD group upon excitation studied using solvatochromic and quantum chemical approaches.[11][12] The Journal of Physical Chemistry, 98(11), 2809-2812. Link
-
Grifell-Junyent, M., et al. (2023). Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy. STAR Protocols, 4(3), 102395. Link
-
Visentin, B., et al. (2019). FTY720 induces non-canonical phosphatidylserine externalization and cell death in acute myeloid leukemia. Cell Death & Disease, 10, 836. Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. NBD-FTY720 phenoxy hydrochloride | TargetMol [targetmol.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. FTY720 (fingolimod) efficacy in an animal model of multiple sclerosis requires astrocyte sphingosine 1-phosphate receptor 1 (S1P1) modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The emerging role of FTY720 as a sphingosine 1‐phosphate analog for the treatment of ischemic stroke: The cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FTY720 induces non-canonical phosphatidylserine externalization and cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. FTY720 reactivates cryptococcal granulomas in mice through S1P receptor 3 on macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NBD-labeled derivatives of the immunomodulatory drug FTY720 as tools for metabolism and mode of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: NBD-FTY720 Solubilization & Cell Culture Optimization
Executive Summary: The Physics of Solubility
NBD-FTY720 is a fluorescent analog of Fingolimod (FTY720), a sphingosine-1-phosphate (S1P) receptor modulator. While the NBD fluorophore allows for visualization, it exacerbates the hydrophobicity of the parent molecule.
The Core Problem: FTY720 is amphiphilic with a Critical Micelle Concentration (CMC) of approximately 75 µM in aqueous solution.[1] Above this limit—or when introduced rapidly via organic solvents ("solvent shock")—the molecules self-assemble into micellar aggregates or precipitate as crystals.
The Consequence:
-
Inconsistent Dosing: Precipitated drug does not bind receptors or enter cells via transporters.
-
Imaging Artifacts: Aggregates appear as bright, extracellular fluorescent puncta, often mistaken for cellular uptake.
-
Cytotoxicity: Localized high concentrations of solvent or crystal contact can induce necrosis unrelated to the drug's mechanism.
Preparation Protocols
Choose your protocol based on your final concentration requirements and experimental goals.
Method A: The "Gold Standard" BSA Complexing
Recommended for: Live cell imaging, concentrations >5 µM, and long-term incubations.
Mechanism: Fatty Acid-Free (FAF) Bovine Serum Albumin (BSA) acts as a physiological carrier, shielding the hydrophobic tail of FTY720 from the aqueous media, preventing aggregation while facilitating transfer to cellular membranes.
Protocol:
-
Prepare Stock: Dissolve NBD-FTY720 in Methanol or Ethanol to a concentration of 1 mM.
-
Dry Down: Aliquot the required amount of lipid into a glass vial. Evaporate the solvent using a stream of nitrogen or a SpeedVac to create a thin film.
-
Critical: Do not over-dry to a hard pellet; a thin film on the glass walls resuspends best.
-
-
Prepare Carrier: Dissolve Fatty Acid-Free BSA in PBS or serum-free media at 4 mg/mL (approx. 60 µM) .
-
Note: Standard BSA contains lipids that block binding sites. You must use Defatted/Fatty Acid-Free BSA.
-
-
Complexing: Add the warm (37°C) BSA solution to the dried lipid film.
-
Target: Final NBD-FTY720 concentration of 125 µM (approx 2:1 BSA:Lipid ratio).
-
-
Incubation: Vortex vigorously, then incubate at 37°C for 30 minutes with intermittent vortexing. The solution should be clear and slightly yellow/orange.
-
Dilution: Dilute this complex directly into cell culture media to your final working concentration (e.g., 1–10 µM).
Method B: Solvent Injection (Rapid Screening)
Recommended for: Short-term assays, concentrations <5 µM.
Protocol:
-
Prepare Stock: Dissolve NBD-FTY720 in high-quality anhydrous DMSO at 10 mM.
-
Intermediate Step (Optional but Recommended): Dilute 1:10 in 100% Ethanol.
-
Injection: While vortexing your culture media (containing at least 2% FBS), slowly inject the stock.
-
Rule: Final solvent concentration must be <0.1% .[2]
-
Warning: If the solution turns cloudy immediately, the concentration is too high.
-
Decision Logic & Workflows
Figure 1: Solubilization Strategy Selector
This diagram illustrates the decision matrix for selecting the correct preparation method to avoid precipitation.
Caption: Decision tree for selecting between Solvent Injection and BSA Complexing based on required concentration.
Troubleshooting Guide (Q&A)
Category 1: Visual Artifacts & Precipitation[2][3]
Q: I see bright, non-uniform fluorescent dots floating outside my cells. Is this contamination? A: This is likely micellar precipitation , not biological contamination.
-
Cause: "Solvent Shock."[3][4] You likely added a DMSO stock directly to static media. The NBD-FTY720 crashed out of solution before it could disperse.
-
Fix: Use the BSA Complexing method.[5][6] If you must use solvent injection, vortex the media during addition and ensure the stock is not >1000x the final concentration.
Q: My cells have bright intracellular puncta. Is this the mitochondria? A: Proceed with caution. While FTY720 targets mitochondria and ER, NBD-lipids are prone to lysosomal trapping .
-
Test: Co-stain with LysoTracker Red. If the signals colocalize >90%, the probe is being shunted to lysosomes for degradation rather than acting on S1P receptors.
-
Optimization: Reduce incubation time (measure at 10-30 mins) or lower the temperature to 4°C to differentiate active transport from endocytosis.
Category 2: Toxicity & Stability
Q: The cells are detaching after 2 hours of incubation. Is NBD-FTY720 toxic? A: FTY720 can be cytotoxic at high concentrations, but early detachment usually indicates solvent toxicity or crystal formation .
-
Diagnosis: Check your final DMSO concentration. It should be <0.1%.[2]
-
Alternative: Crystals settling on the cell monolayer can cause mechanical stress and localized high-dose necrosis. Filter your media (0.22 µm PVDF) before adding to cells to remove micro-crystals.
Q: Can I store the diluted media at 4°C for next week? A: No.
-
Reason: FTY720 is sparingly soluble in aqueous buffers.[7][8] Lowering the temperature reduces solubility further, causing precipitation over time.
-
Protocol: Prepare the BSA-lipid complex fresh. If you must store it, freeze the dried lipid film at -20°C, not the aqueous solution.
Quantitative Data: Solubility Limits
| Solvent / Carrier | Max Solubility (Approx.)[8] | Stability | Notes |
| DMSO (Anhydrous) | ~34 mg/mL (100 mM) | High (Months at -20°C) | Hygroscopic; water uptake reduces solubility. |
| Ethanol (100%) | ~34 mg/mL (100 mM) | High (Weeks at -20°C) | Evaporates easily; seal tightly. |
| PBS / Media (No BSA) | < 0.01 mg/mL (< 20 µM) | Very Low (Minutes) | High risk of precipitation. |
| PBS + FAF-BSA (1:3) | ~0.2 mg/mL | Moderate (Hours) | Best for cell delivery. |
Cellular Uptake & Troubleshooting Workflow
This diagram helps diagnose whether the signal you see is real or an artifact.
Caption: Diagnostic workflow for distinguishing between precipitation, lysosomal trapping, and correct organelle targeting.
References
-
Billich, A., et al. (2005).[9] NBD-labeled derivatives of the immunomodulatory drug FTY720 as tools for metabolism and mode of action studies. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Pate, K.M., et al. (2010). Study of aqueous phase aggregation of FTY720 and its effect on liposomes. Physical Chemistry Chemical Physics. Retrieved from [Link]
Sources
- 1. Study of aqueous phase aggregation of FTY720 (fingolimod hydrochloride) and its effect on DMPC liposomes using fluorescent molecular probes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 7. A novel liposomal formulation of FTY720 (Fingolimod) for promising enhanced targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. NBD-labeled derivatives of the immunomodulatory drug FTY720 as tools for metabolism and mode of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technisches Support-Center: Fehlerbehebung bei schwachen Fluoreszenzsignalen in mit NBD-FTY720 gefärbten Geweben
Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Willkommen im technischen Support-Center. Dieser Leitfaden wurde von einem leitenden Anwendungswissenschaftler entwickelt, um Sie bei der Behebung von Problemen mit schwachen Fluoreszenzsignalen bei der Verwendung von NBD-FTY720 zur Färbung von Gewebeproben zu unterstützen. Wir verstehen, dass ein schwaches oder fehlendes Signal frustrierend sein kann und die Interpretation Ihrer Ergebnisse beeinträchtigt. Dieser Leitfaden bietet einen strukturierten Ansatz zur Identifizierung und Lösung der häufigsten Ursachen.
Schnelldiagnose: Workflow zur Fehlerbehebung
Bevor Sie sich in die Details vertiefen, kann Ihnen dieses Flussdiagramm helfen, die potenzielle Ursache für Ihr schwaches Signal schnell einzugrenzen.
Abbildung 1: Logischer Workflow zur Fehlerbehebung bei schwachen NBD-FTY720-Signalen.
Häufig gestellte Fragen (FAQs) & Detaillierte Lösungen
Dieser Abschnitt ist in die Phasen Ihres Experiments unterteilt, um die Ursachenforschung zu erleichtern.
Kategorie 1: Reagenzien und Lagerung
F1: Mein NBD-FTY720-Signal ist unerwartet schwach oder nicht vorhanden. Könnte das an der Lagerung liegen?
A1: Ja, absolut. Der NBD-Fluorophor ist anfällig für Photodegradation (Photobleaching) und wiederholte Einfrier-Auftau-Zyklen können die Integrität des FTY720-Moleküls beeinträchtigen.[1][2]
-
Ursachenanalyse:
-
Lichtexposition: NBD-FTY720 sollte immer in lichtundurchlässigen Röhrchen gelagert und vor direkter Lichteinwirkung geschützt werden.
-
Einfrier-Auftau-Zyklen: Häufiges Einfrieren und Auftauen der Stammlösung kann zur Zersetzung des Reagenzes und zur Bildung von Aggregaten führen.[1]
-
-
Lösung & Beste Vorgehensweise:
-
Aliquots erstellen: Nach Erhalt sollten Sie die NBD-FTY720-Stammlösung in kleinere, für den einmaligen Gebrauch bestimmte Aliquots aufteilen. Dies minimiert die Anzahl der Einfrier-Auftau-Zyklen für die gesamte Charge.[1]
-
Korrekte Lagerung: Lagern Sie die Aliquots bei -20°C oder kälter in lichtgeschützten Röhrchen.
-
Frische Arbeitslösung: Bereiten Sie die Arbeitslösung immer frisch aus einem neuen Aliquot für jedes Experiment vor.
-
F2: Ich bin unsicher, welche Konzentration von NBD-FTY720 ich verwenden soll. Kann eine falsche Konzentration zu einem schwachen Signal führen?
A2: Ja, die Konzentration ist ein kritischer Parameter. Sowohl eine zu niedrige als auch eine zu hohe Konzentration kann paradoxerweise zu einem schwachen Signal führen.
-
Ursachenanalyse:
-
Zu niedrige Konzentration: Es sind nicht genügend Moleküle vorhanden, um an die Zielstrukturen (Sphingosin-1-Phosphat-Rezeptoren, S1PRs) zu binden, was zu einem von Natur aus schwachen Signal führt.[3][4]
-
Zu hohe Konzentration (Selbstlöschung/Self-Quenching): Der NBD-Fluorophor neigt bei hohen Konzentrationen zur Selbstlöschung. Wenn die Fluorophore zu nahe beieinander liegen, können sie ihre Fluoreszenz gegenseitig unterdrücken, anstatt Photonen zu emittieren.[5] FTY720 selbst kann in wässriger Lösung bei Konzentrationen über ~75 µM Mizellenaggregate bilden, was die lokale Konzentration weiter erhöht und das Quenching begünstigt.[6]
-
-
Lösung & Beste Vorgehensweise:
-
Titration durchführen: Der wichtigste Schritt ist die Durchführung einer Titrationsreihe, um die optimale Konzentration für Ihren spezifischen Gewebetyp und Ihr Protokoll zu ermitteln. Beginnen Sie mit einer Konzentration, die in der Literatur vorgeschlagen wird (falls verfügbar), und testen Sie eine Reihe von Verdünnungen darüber und darunter (z.B. 1 µM, 5 µM, 10 µM, 20 µM).
-
Positive Kontrolle verwenden: Verwenden Sie ein Gewebe, von dem bekannt ist, dass es eine hohe Dichte an S1P-Rezeptoren aufweist (z.B. lymphatisches Gewebe), um die optimale Konzentration zu bestimmen.[7][8]
-
Kategorie 2: Färbeprotokoll und Gewebevorbereitung
F3: Könnte meine Fixierungsmethode das Signal beeinflussen?
A3: Ja, die Fixierung ist ein entscheidender Schritt. Eine übermäßige oder ungeeignete Fixierung kann die Epitope der Zielrezeptoren maskieren oder die Gewebemorphologie so verändern, dass NBD-FTY720 nicht mehr effizient binden kann.
-
Ursachenanalyse:
-
Überfixierung: Insbesondere eine längere Fixierung mit Aldehyden wie Paraformaldehyd (PFA) oder Formalin kann zu einer übermäßigen Vernetzung von Proteinen führen. Dies kann die Konformation der S1P-Rezeptoren verändern oder den Zugang für FTY720 sterisch blockieren.[1]
-
Aldehyd-induzierte Autofluoreszenz: Fixative wie Glutaraldehyd können eine signifikante Autofluoreszenz im grünen Kanal verursachen, die das spezifische NBD-Signal überlagert und das Signal-Rausch-Verhältnis verschlechtert.[2][9]
-
-
Lösung & Beste Vorgehensweise:
-
Fixierungszeit optimieren: Reduzieren Sie die Fixierungszeit auf das notwendige Minimum (z.B. 10-15 Minuten in 4% PFA für Kryoschnitte).
-
Antigen-Retrieval in Betracht ziehen: Wenn Sie mit paraffineingebetteten Schnitten arbeiten, ist ein Hitz-induziertes Antigen-Retrieval (HIER) möglicherweise erforderlich, um die durch die Fixierung verursachten Vernetzungen aufzubrechen. Testen Sie verschiedene Puffer (z.B. Citratpuffer pH 6,0).
-
Autofluoreszenz reduzieren: Wenn eine hohe Hintergrundfluoreszenz vermutet wird, waschen Sie die Schnitte nach der Fixierung mit 0,1% Natriumborhydrid in PBS oder behandeln Sie sie vor der Bildgebung mit einem Quencher wie Sudan Black B.[1]
-
F4: Meine Inkubationszeit war kurz. Kann das der Grund für ein schwaches Signal sein?
A4: Ja, eine unzureichende Inkubationszeit lässt dem NBD-FTY720 nicht genügend Zeit, um an seine Zielrezeptoren zu binden, insbesondere wenn die Rezeptordichte im Gewebe gering ist.
-
Ursachenanalyse:
-
Lösung & Beste Vorgehensweise:
-
Inkubationszeit verlängern: Erhöhen Sie die Inkubationszeit. Eine Inkubation über Nacht (12-16 Stunden) bei 4°C ist oft effektiver als eine kurze Inkubation (1-2 Stunden) bei Raumtemperatur, da sie eine maximale Bindung bei reduziertem unspezifischem Hintergrund ermöglicht.[2]
-
Temperatur optimieren: Während die Inkubation bei 4°C den Hintergrund reduziert, kann eine anfängliche kurze Inkubation bei Raumtemperatur (z.B. 30 Minuten) gefolgt von einer längeren Inkubation bei 4°C die Penetration des Probes in dickere Gewebeschnitte verbessern.
-
Kategorie 3: Bildgebung und Mikroskopie
F5: Ich sehe fast kein Signal am Mikroskop. Sind meine Einstellungen korrekt?
A5: Falsche Mikroskopeinstellungen sind eine der häufigsten Ursachen für ein scheinbar schwaches oder fehlendes Signal.
-
Ursachenanalyse:
-
Falscher Filtersatz: Der NBD-Fluorophor hat einen spezifischen Anregungs- und Emissionsbereich (ca. Ex: 467 nm / Em: 538 nm).[12] Die Verwendung eines Filtersatzes, der nicht für diesen Bereich optimiert ist (z.B. ein Standard-FITC-Filter), führt zu einer ineffizienten Anregung und/oder Detektion.
-
Zu niedrige Belichtungszeit/Gain: Die Kamera ist möglicherweise nicht empfindlich genug eingestellt, um die emittierten Photonen zu erfassen.[1]
-
-
Lösung & Beste Vorgehensweise:
-
Korrekten Filter überprüfen: Stellen Sie sicher, dass Sie einen Filtersatz verwenden, dessen Anregungs- und Emissionsbandpässe die Spitzen von NBD (Ex ~467 nm, Em ~538 nm) abdecken.
-
Belichtung und Gain erhöhen: Erhöhen Sie schrittweise die Belichtungszeit der Kamera. Verdoppeln Sie sie, um zu sehen, ob ein Signal erscheint. Erhöhen Sie danach den Gain (oder die ISO-Einstellung). Beachten Sie, dass ein höherer Gain auch das Rauschen verstärkt.[13][14]
-
Lichtquelle prüfen: Stellen Sie sicher, dass die Lampe (z.B. Quecksilberdampf- oder LED-Lichtquelle) eingeschaltet ist und eine ausreichende Intensität aufweist.
-
F6: Mein Signal verblasst sehr schnell, während ich fokussiere. Was kann ich tun?
A6: Dieses schnelle Verblassen wird als Photobleaching bezeichnet und ist eine bekannte Eigenschaft des NBD-Fluorophors.[15]
-
Ursachenanalyse:
-
Intensive Lichtexposition: Jedes Mal, wenn der Fluorophor angeregt wird, besteht die Möglichkeit, dass er eine irreversible photochemische Veränderung erfährt und seine Fähigkeit zur Fluoreszenz verliert. Eine hohe Intensität der Anregungslichtquelle und lange Belichtungszeiten beschleunigen diesen Prozess erheblich.[14]
-
-
Lösung & Beste Vorgehensweise:
-
Anti-Fade-Eindeckmedium verwenden: Dies ist der wichtigste Schritt. Verwenden Sie immer ein Eindeckmedium, das Anti-Fade-Reagenzien enthält (z.B. ProLong™ Gold). Dies verlangsamt den Bleichprozess erheblich.[2]
-
Belichtung minimieren: Suchen und fokussieren Sie auf Ihrem Gewebe mit einer niedrigen Lichtintensität oder im Hellfeld/DIC-Modus. Schalten Sie erst zur Fluoreszenzbildgebung um, wenn Sie bereit sind, das Bild aufzunehmen.
-
Neutrale Dichtefilter (ND-Filter) verwenden: Reduzieren Sie die Intensität des Anregungslichts auf das niedrigste Niveau, das noch ein gutes Signal-Rausch-Verhältnis liefert.[14]
-
Empfindliche Kamera verwenden: Eine empfindlichere Kamera erfordert kürzere Belichtungszeiten und reduziert so das Photobleaching.
-
Optimiertes Protokoll für die NBD-FTY720-Färbung von Gewebeschnitten
Dieses Protokoll ist als Ausgangspunkt konzipiert. Eine Optimierung der Konzentrationen und Inkubationszeiten für Ihr spezifisches Gewebe wird dringend empfohlen.
1. Vorbereitung der Reagenzien:
-
NBD-FTY720-Stammlösung: Lösen Sie NBD-FTY720 in DMSO oder Ethanol zu einer Stammlösung von 1-10 mM. Aliquotieren und bei -20°C lichtgeschützt lagern.
-
Waschpuffer: Phosphatgepufferte Salzlösung (PBS), pH 7,4.
-
Färbepuffer: PBS mit 1% Rinderserumalbumin (BSA) zur Reduzierung unspezifischer Bindungen.
-
Fixierlösung: 4% Paraformaldehyd (PFA) in PBS, frisch angesetzt.
-
Eindeckmedium: Kommerzielles Anti-Fade-Eindeckmedium.
2. Schritt-für-Schritt-Methode (für Kryoschnitte):
-
Aufwärmen der Schnitte: Entnehmen Sie die gefrorenen Schnitte aus dem Gefrierschrank und lassen Sie sie 20-30 Minuten bei Raumtemperatur aufwärmen.
-
Rehydrierung: Rehydrieren Sie die Schnitte für 5 Minuten in PBS.
-
Fixierung: Fixieren Sie die Schnitte für 10-15 Minuten in 4% PFA bei Raumtemperatur.
-
Waschen: Waschen Sie die Schnitte 3 x 5 Minuten in PBS.
-
Blockierung (Optional, aber empfohlen): Inkubieren Sie die Schnitte für 30 Minuten im Färbepuffer (PBS + 1% BSA), um unspezifische Bindungsstellen zu blockieren.
-
NBD-FTY720-Inkubation: Verdünnen Sie das NBD-FTY720-Aliquot in Färbepuffer auf die zuvor optimierte Arbeitskonzentration (Startpunkt: 5-10 µM). Tragen Sie die Lösung auf die Schnitte auf und inkubieren Sie sie in einer befeuchteten Kammer für 2-4 Stunden bei Raumtemperatur oder über Nacht bei 4°C.
-
Waschen: Waschen Sie die Schnitte 3 x 5 Minuten in PBS, um ungebundenen Probe zu entfernen. Schützen Sie die Schnitte von nun an vor Licht.
-
Gegenfärbung (Optional): Wenn gewünscht, inkubieren Sie die Schnitte mit einem Kernfarbstoff wie DAPI (1 µg/ml) für 5 Minuten.
-
Letzter Waschgang: Waschen Sie die Schnitte 1 x 5 Minuten in PBS.
-
Eindecken: Entfernen Sie überschüssigen Puffer und decken Sie die Schnitte mit einem Tropfen Anti-Fade-Eindeckmedium und einem Deckglas ein.
-
Bildgebung: Führen Sie die Bildgebung mit einem Fluoreszenzmikroskop durch, das mit einem geeigneten Filtersatz für NBD ausgestattet ist (Ex ~467 nm / Em ~538 nm).[12]
Zusammenfassung der quantitativen Parameter
Die folgende Tabelle fasst die wichtigsten quantitativen Parameter und empfohlene Ausgangsbereiche für die Optimierung zusammen.
| Parameter | Empfohlener Bereich | Anmerkungen |
| NBD-FTY720 Arbeitskonzentration | 1 - 20 µM | Muss titriert werden. Zu hohe Konzentrationen können zu Selbstlöschung (Quenching) führen.[5] |
| Fixierung (4% PFA) | 10 - 20 Minuten | Längere Fixierung kann Epitope maskieren.[1] |
| Inkubationszeit | 2 Std. bei RT bis über Nacht bei 4°C | Längere Inkubation bei 4°C maximiert die Bindung und minimiert den Hintergrund.[2] |
| Anregungswellenlänge (Ex) | ~ 467 nm | Optimale Wellenlänge zur Anregung des NBD-Fluorophors.[12] |
| Emissionswellenlänge (Em) | ~ 538 nm | Peak der Fluoreszenzemission von NBD.[12] |
| Anti-Fade-Reagenz | Obligatorisch | Kritisch zur Verhinderung von Photobleaching.[2][16] |
Referenzen
-
Brinkmann, V. (2009). Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis. PubMed. Verfügbar unter: [Link]
-
Chiba, K. (2005). FTY720, a new class of immunomodulator, inhibits lymphocyte egress from secondary lymphoid tissues and thymus by agonistic activity at sphingosine 1-phosphate receptors. PubMed. Verfügbar unter: [Link]
-
Elabscience. (2021). Immunofluorescence Troubleshooting Tips. Elabscience. Verfügbar unter: [Link]
-
Kahan, B. D. (2004). FTY720: a new class of immunomodulator, inhibits lymphocyte egress from secondary lymphoid tissues and thymus by agonistic activity at sphingosine 1-phosphate receptors. Yonsei Medical Journal. Verfügbar unter: [Link]
-
Sino Biological. (n.d.). Immunofluorescence (IF/ICC) Troubleshooting Guide. Sino Biological. Verfügbar unter: [Link]
-
Kaur, S., Tang, Z. F., & McMillen, D. R. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLOS ONE. Verfügbar unter: [Link]
-
Brinkmann, V., et al. (2010). Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis. PMC - NIH. Verfügbar unter: [Link]
-
Adachi, K., et al. (2007). FTY720 Story. Its Discovery and the Following Accelerated Development of Sphingosine 1-Phosphate Receptor Agonists as Immunomodulators Based on Reverse Pharmacology. PMC. Verfügbar unter: [Link]
-
ibidi. (n.d.). Troubleshooting - Immunofluorescence Assays. ibidi. Verfügbar unter: [Link]
-
St John's Laboratory Ltd. (2020). Immunofluorescence Troubleshooting. St John's Laboratory Ltd. Verfügbar unter: [Link]
-
Kaur, S., Tang, Z. F., & McMillen, D. R. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLOS ONE. Verfügbar unter: [Link]
-
BiteSize Bio. (2025). Resolving your Noise Complaints – the Basics of Signal/Noise Ratio in Microscopy. BiteSize Bio. Verfügbar unter: [Link]
-
Evident Scientific. (n.d.). Signal-to-Noise Considerations. Evident Scientific. Verfügbar unter: [Link]
-
Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Creative Bioarray. Verfügbar unter: [Link]
-
Hiestand, P. C., et al. (2006). NBD-labeled derivatives of the immunomodulatory drug FTY720 as tools for metabolism and mode of action studies. PubMed. Verfügbar unter: [Link]
-
Wang, Y., et al. (2018). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. PMC. Verfügbar unter: [Link]
-
FluoroFinder. (n.d.). NBD Dye Profile. FluoroFinder. Verfügbar unter: [Link]
-
ResearchGate. (n.d.). Fractional fluorescence quenching of NBD-PS as a function of the molar... ResearchGate. Verfügbar unter: [Link]
-
ResearchGate. (2025). NBD-labeled derivatives of the immunomodulatory drug FTY720 as tools for metabolism and mode of action studies. ResearchGate. Verfügbar unter: [Link]
-
Weingärtner, A., et al. (2023). Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy. PMC - NIH. Verfügbar unter: [Link]
-
Leopold Wager, C. M., et al. (2020). FTY720 reactivates cryptococcal granulomas in mice through S1P receptor 3 on macrophages. PMC. Verfügbar unter: [Link]
-
Kim, M. G., et al. (2020). FTY720 ameliorates GvHD by blocking T lymphocyte migration to target organs and by skin fibrosis inhibition. PMC. Verfügbar unter: [Link]
-
Paul, B. K., et al. (2013). Study of aqueous phase aggregation of FTY720 (fingolimod hydrochloride) and its effect on DMPC liposomes using fluorescent molecular probes. PubMed. Verfügbar unter: [Link]
-
Choi, J. W., et al. (2011). FTY720 (fingolimod) efficacy in an animal model of multiple sclerosis requires astrocyte sphingosine 1-phosphate receptor 1 (S1P1) modulation. PMC. Verfügbar unter: [Link]
-
Marvaso, G., et al. (2014). The antineoplastic properties of FTY720: evidence for the repurposing of fingolimod. PMC. Verfügbar unter: [Link]
-
Frontiers. (n.d.). FTY720 in immuno-regenerative and wound healing technologies for muscle, epithelial and bone regeneration. Frontiers. Verfügbar unter: [Link]
-
Baer, M., et al. (2022). FTY720 in immuno-regenerative and wound healing technologies for muscle, epithelial and bone regeneration. PMC. Verfügbar unter: [Link]
Sources
- 1. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 2. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Improving Signal Strength - Jackson ImmunoResearch [jacksonimmuno.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Study of aqueous phase aggregation of FTY720 (fingolimod hydrochloride) and its effect on DMPC liposomes using fluorescent molecular probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FTY720, a new class of immunomodulator, inhibits lymphocyte egress from secondary lymphoid tissues and thymus by agonistic activity at sphingosine 1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 10. FTY720: mechanism of action and potential benefit in organ transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FluoroFinder [app.fluorofinder.com]
- 13. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biotium.com [biotium.com]
Technical Support Center: Optimizing NBD-FTY720 Live-Cell Imaging
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Preventing photobleaching and signal loss in NBD-FTY720 time-lapse experiments.
Introduction: The NBD Paradox
Welcome. You are likely here because your NBD-FTY720 signal is vanishing before you can capture meaningful biological data.
As a Senior Application Scientist, I need to align your expectations with the physics of the fluorophore. NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) is an environmentally sensitive probe.[1] Unlike GFP or Alexa Dyes, NBD is solvatochromic—it is virtually non-fluorescent in water and becomes brightly fluorescent only when buried in a hydrophobic environment (like a lipid bilayer).
The Challenge: NBD has a low quantum yield (~0.3) and is notoriously susceptible to irreversible photobleaching. In time-lapse imaging, you are fighting a war on two fronts:
-
Photochemical destruction: The laser burns the fluorophore.
-
Environmental quenching: If the drug metabolizes or moves into a hydrophilic compartment, it "turns off" naturally.
This guide provides the protocols to distinguish between the two and prevent the former.
Module 1: Optical Configuration (Hardware Optimization)
Do not attempt to compensate for dim signals by increasing laser power. This triggers an exponential decay in NBD signal.
Excitation & Emission Standards
NBD-FTY720 fits standard GFP/FITC filter sets, but bandpass selection matters to reject autofluorescence.
| Parameter | Standard Setting | Optimized for NBD-FTY720 |
| Excitation | 488 nm (Argon/Laser) | 460–470 nm (Ideal) or 488 nm (Acceptable) |
| Emission | 500–550 nm | 530–540 nm (Peak collection) |
| Laser Power | 10–20% | < 2% (Compensate with Gain/Exposure) |
| Exposure | 100–200 ms | 50–100 ms (Binning 2x2 recommended) |
| Detector | PMT | HyD / GaAsP (High sensitivity is mandatory) |
The "Photon Budget" Strategy
You have a finite number of photons before the NBD molecule is destroyed. You must ration them.
-
Binning (2x2): Combine 4 pixels into 1 super-pixel. This increases signal intensity by 4x, allowing you to drop laser power by 75%. You lose spatial resolution but gain temporal stability.
-
Strobe/Triggered Acquisition: Ensure your light source is OFF during camera readout. Continuous illumination during the ~10ms readout phase is "wasted" phototoxicity.
Module 2: Sample Preparation & Environment
Photobleaching is an oxidation reaction. If you remove the fuel (ROS/Oxygen) or the background noise, your signal persists longer.
The "Back-Exchange" Protocol (Critical)
A common error is imaging NBD-FTY720 stuck to the outer plasma membrane, which creates a high-background "haze" that forces you to use higher laser power. You must strip the outer membrane to see the intracellular signal.
Protocol:
-
Labeling: Incubate cells with NBD-FTY720 (1–5 µM) complexed with BSA for 30 mins at 37°C.
-
Back-Exchange (The Fix): Wash cells 2x with Fatty Acid-Free BSA (1%) in HBSS at 4°C for 5-10 mins.
-
Mechanism:[2] The BSA acts as a "lipid sink," pulling the NBD-FTY720 off the outer leaflet of the plasma membrane, leaving only the internalized drug.
-
-
Imaging Media: Transfer to Phenol Red-Free media immediately. Phenol red absorbs light at 440-480nm, stealing your excitation energy and creating background noise.
Logic Flow: Optimization Workflow
Figure 1: Systematic workflow for stabilizing NBD-FTY720 signal. Note that hardware tuning comes AFTER biological optimization.
Module 3: Troubleshooting FAQ
Q1: My signal is bright initially but disappears within 5 frames. Is this bleaching or efflux?
-
Diagnosis: Perform a "Dark Control."
-
Set up the experiment but do not acquire images for the first 10 minutes. Take one image at T=10 min.
-
If the signal is bright, your previous loss was Photobleaching (light-induced).
-
If the signal is dim/gone, it is Metabolic/Efflux (the cell pumped the drug out or metabolized it).
-
-
Fix: If bleaching, enable "shutters" to ensure zero light hits the sample between frames. Increase the time interval (e.g., from 30s to 2 mins).
Q2: The signal looks like a diffuse haze rather than specific organelles.
-
Cause: You are likely seeing NBD-FTY720 stuck to the plasma membrane or free-floating in the cytosol due to saturation.
-
Fix: Reduce concentration to < 1 µM and strictly follow the Back-Exchange protocol (Section 2.1) to strip surface-bound drug. FTY720 should localize to mitochondria and lysosomes (punctate structures).
Q3: Can I use antifade reagents (e.g., ProLong, VectaShield)?
-
Answer: NO for live cells. Most commercial antifades are toxic fixatives.
-
Alternative: Use OxyFluor or specific live-cell compatible oxygen scavengers (Ascorbic Acid 100 µM) cautiously, as they can alter cellular respiration, which FTY720 modulation may depend on.
Module 4: Mechanism of Action & Imaging Logic
Understanding where the drug goes helps you know what to look for. FTY720 is phosphorylated by Sphingosine Kinase 2 (SphK2).[2]
Figure 2: The fluorescence intensity of NBD correlates with membrane accumulation. Cytosolic drug is naturally quenched (dim), while mitochondrial/lysosomal drug is bright.
References
-
BenchChem. (2025).[3][4][5][6][7] A Comparative Guide to NBD and Other Common Fluorophores: Quantum Yield and Photostability.Link
-
Cayman Chemical. (2024). NBD-FTY720 phenoxy (hydrochloride) Product Information & Spectra.[8]Link
-
Ettmayer, P., et al. (2006). "NBD-labeled derivatives of the immunomodulatory drug FTY720 as tools for metabolism and mode of action studies." Bioorganic & Medicinal Chemistry Letters. Link
-
Biocompare. (2018). Photobleaching in Live Cell Imaging: The Buyer's Guide.Link
-
TargetMol. (2024). NBD-FTY720 phenoxy hydrochloride Technical Data.[8][9]Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. FTY720 (fingolimod) efficacy in an animal model of multiple sclerosis requires astrocyte sphingosine 1-phosphate receptor 1 (S1P1) modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rndsystems.com [rndsystems.com]
- 9. caymanchem.com [caymanchem.com]
optimal incubation time for NBD-FTY720 uptake in HeLa cells
Technical Guide: Optimizing NBD-FTY720 Uptake & Localization in HeLa Cells
Executive Summary
This guide details the experimental parameters for using NBD-labeled FTY720 (Fingolimod) in HeLa cells. While FTY720 is a potent modulator of Sphingosine-1-Phosphate (S1P) receptors and mitochondrial function, the NBD fluorescent analog behaves differently due to the bulky fluorophore.
Critical Technical Caveat: NBD-FTY720 is a tracer , not a perfect functional mimetic. Unlike the parent drug, which is efficiently phosphorylated by Sphingosine Kinase 2 (SphK2) and accumulates in mitochondria to induce apoptosis or structural changes, NBD-FTY720 often exhibits altered partitioning, favoring the Endoplasmic Reticulum (ER) and displaying reduced phosphorylation efficiency.
Part 1: Optimized Experimental Protocol
Do not treat this protocol as rigid. Lipid uptake kinetics are highly sensitive to confluency and serum conditions. Perform a "Matrix Optimization" (Time x Concentration) for your specific HeLa clone.
Reagent Preparation
-
Stock Solution: Dissolve NBD-FTY720 in high-grade DMSO to 1 mM . Aliquot and store at -20°C under desiccant. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute stock into serum-free media (e.g., DMEM without FBS) or HBSS immediately prior to use. Serum albumin (BSA/FBS) can strip lipids from membranes, altering uptake kinetics.
Uptake Optimization Matrix
For HeLa cells at 60-70% confluency:
| Parameter | Starting Recommendation | Optimization Range | Technical Rationale |
| Concentration | 1 µM | 250 nM – 5 µM | < 250 nM yields poor signal-to-noise. > 5 µM causes non-specific membrane insertion and micelle formation. |
| Incubation Time | 30 Minutes | 15 min – 2 Hours | Rapid plasma membrane insertion occurs <10 min. Intracellular equilibration (ER/Golgi) peaks around 30-60 min. >2h increases risk of metabolic degradation. |
| Temperature | 37°C | 4°C vs. 37°C | 37°C allows active transport and endocytosis. 4°C restricts the probe to the plasma membrane (useful for surface binding controls). |
| Wash Buffer | HBSS + 0.1% BSA | PBS vs. HBSS | BSA in the wash buffer helps remove "loosely bound" probe from the outer leaflet, improving intracellular resolution. |
Step-by-Step Staining Workflow
-
Seed HeLa Cells: Plate 24 hours prior on glass-bottom dishes (confocal grade). Target 60% confluency.
-
Equilibration: Wash cells 2x with warm HBSS to remove serum proteins.
-
Pulse (Staining): Incubate with 1 µM NBD-FTY720 in serum-free DMEM for 30 minutes at 37°C .
-
Note: Keep protected from light.
-
-
Chase (Optional): For trafficking studies, wash and replace with complete media (10% FBS) for 15-60 mins. This forces the probe into internal membranes.
-
Fixation (Caution): NBD lipids wash out easily with organic solvents. Use 3% Paraformaldehyde (PFA) for 10-15 mins at Room Temp. Avoid methanol or acetone fixation.
-
Imaging: Image immediately in PBS. NBD photobleaches rapidly; use low laser power.
Part 2: Troubleshooting & Biological Context
Issue 1: "The probe is in the ER, but I expected it in the Mitochondria."
Diagnosis: This is a known limitation of the NBD tag.
-
Mechanism: Native FTY720 is phosphorylated by SphK2 (localized to nucleus/mitochondria) to form FTY720-P. FTY720-P accumulates in mitochondria.
-
The Problem: The bulky NBD group at the aliphatic tail can sterically hinder SphK2 access or alter the lipophilicity required for mitochondrial entry. Consequently, NBD-FTY720 often gets "trapped" in the ER network or Golgi, failing to translocate to mitochondria like the parent drug.
-
Solution: Co-stain with ER-Tracker Red to confirm ER localization. Do not assume mitochondrial localization without a marker like MitoTracker Deep Red.
Issue 2: "I see no biological effect (e.g., apoptosis) compared to unlabeled FTY720."
Diagnosis: Loss of Bioactivity.
-
Reasoning: The biological activity of FTY720 (e.g., S1P receptor internalization, PP2A activation) is often dependent on the specific structural conformation of the sphingoid base. The NBD modification renders the molecule a "tracer" rather than a "drug."
-
Action: Use NBD-FTY720 only for distribution studies. Run parallel experiments with unlabeled FTY720 for functional assays (viability, signaling).
Part 3: Pathway Visualization
The following diagram illustrates the divergence in trafficking and processing between native FTY720 and the NBD-labeled variant in a HeLa cell context.
Caption: Divergent processing of Native FTY720 vs. NBD-FTY720. Note the reduced mitochondrial targeting for the NBD variant.
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use NBD-FTY720 to measure SphK2 activity in live cells? A: No. Because the NBD tag interferes with the catalytic efficiency of Sphingosine Kinase 2 (SphK2), the rate of fluorescence accumulation or shift is not a linear proxy for kinase activity. Use radiolabeled sphingosine or mass spectrometry for kinetic measurements.
Q: My cells are fluorescing green everywhere, including the nucleus. Why? A: This indicates over-saturation or fixation artifacts .
-
Concentration: Drop to 500 nM.
-
Washing: Ensure you wash with BSA-containing buffer (0.1% BSA) before imaging to strip non-specific membrane sticking.
-
Nuclear Entry: While SphK2 shuttles to the nucleus, NBD-lipids can non-specifically stain nuclear envelopes if the concentration is too high.
Q: Can I co-stain with MitoTracker? A: Yes, but sequence matters. Stain with MitoTracker Deep Red (Far Red) first for 15-30 mins, wash, and then add NBD-FTY720. Imaging NBD (Green) and MitoTracker (Far Red) minimizes spectral overlap. Avoid Red dyes (e.g., TRITC) if your NBD signal is broad, as bleed-through can occur.
References
-
Graler, M. H., & Goetzl, E. J. (2004). The immunosuppressant FTY720 down-regulates sphingosine 1-phosphate G-protein-coupled receptors. FASEB Journal. Link
-
Hait, N. C., et al. (2007). Regulation of histone acetylation in the nucleus by sphingosine-1-phosphate. Science. Link
-
Ettmayer, P., et al. (2006).[1] NBD-labeled derivatives of the immunomodulatory drug FTY720 as tools for metabolism and mode of action studies.[1] Bioorganic & Medicinal Chemistry Letters. Link
-
Lahiri, S., & Futerman, A. H. (2007). The metabolism and function of sphingolipids and glycosphingolipids. Cellular and Molecular Life Sciences. Link
Sources
minimizing cytotoxicity of NBD-FTY720 in long-term assays
Minimizing Cytotoxicity in Long-Term Assays
Welcome to the Technical Support Center. This guide is engineered for researchers observing rapid cell death, morphological changes, or signal loss when using NBD-FTY720 (a fluorescent analog of Fingolimod) in live-cell imaging. Unlike inert membrane dyes, NBD-FTY720 is a bioactive prodrug . Treating it as a simple stain is the primary cause of experimental failure.
Module 1: The Diagnostic Phase (Troubleshooting)
Use this matrix to identify the root cause of cytotoxicity or assay failure in your current workflow.
| Symptom | Probable Cause | Technical Explanation | Corrective Action |
| Rapid Cell Rounding / Detachment (< 2 hrs) | Pharmacological Overdose | FTY720 is a potent PP2A activator and S1P receptor modulator. Concentrations >1 µM induce rapid anoikis and cytoskeletal collapse. | Titrate Down: Reduce concentration to 100–500 nM . If signal is too weak, increase camera gain, not probe concentration. |
| Lysosomal Swelling (Vacuolization) | Ion Trapping (Lysosomotropism) | NBD-FTY720 is a cationic amphiphile. It accumulates in acidic lysosomes, drawing in water and causing permeabilization (LMP). | Pulse-Chase: Do not leave the probe in the media. Load for 10-20 mins, then wash. |
| Bleaching / ROS Toxicity | Phototoxicity | The NBD fluorophore generates singlet oxygen upon excitation. Combined with FTY720-induced ROS, this triggers mitochondrial depolarization. | Limit Exposure: Use low laser power (<2%) and minimize Z-stacks. Use phenol red-free media with HEPES. |
| Punctate "Aggregates" on Surface | Poor Solubilization | NBD-FTY720 is highly hydrophobic. Direct addition to media causes precipitation and artifactual uptake. | Complexing: Pre-complex the probe with Fatty Acid-Free BSA (1:1 molar ratio) before adding to cells. |
| Signal Loss After Fixation | Lipid Extraction | Detergents (Triton X-100) and organic solvents (methanol) extract the probe during permeabilization. | Live Only: This probe is optimized for live-cell imaging. If fixation is mandatory, use weak glutaraldehyde without permeabilization. |
Module 2: Protocol Optimization (The "Pulse-Chase" Standard)
To minimize cytotoxicity for long-term assays (>4 hours), you must switch from Continuous Incubation to a Pulse-Chase workflow. This limits the "drug load" while allowing you to track the metabolic flux of the phosphorylated species (NBD-FTY720-P).
The "Safe-Flux" Protocol
Reagents Required:
-
NBD-FTY720 Stock (1 mM in DMSO).
-
Defatted BSA (Fatty Acid-Free Bovine Serum Albumin).
-
Imaging Buffer: HBSS or Phenol Red-Free DMEM with 25 mM HEPES.
Step 1: Probe Preparation (Complexing)
-
Why: Prevents aggregation and ensures monomeric delivery.
-
Action: Dilute NBD-FTY720 stock into HBSS containing 5 µM Defatted BSA . Vortex immediately.
-
Target Concentration: 250 nM – 500 nM.
Step 2: The Pulse (Loading)
-
Why: Short exposure limits total intracellular accumulation of the drug.
-
Action: Incubate cells at 37°C for 10–20 minutes maximum .
-
Note: NBD fluorescence is environmentally sensitive; it will be dim in water/media and bright in membranes.
Step 3: The Back-Exchange Wash (Critical)
-
Why: Removes probe stuck to the outer plasma membrane, reducing background and preventing continuous uptake.
-
Action: Wash cells 2x with HBSS + 1% Defatted BSA at 4°C (ice cold). The cold temperature halts endocytosis during the wash.
Step 4: The Chase (Imaging)
-
Why: Allows the internalized probe to be phosphorylated by Sphingosine Kinases (SphK) and trafficked to mitochondria or S1P receptors without new drug entering.
-
Action: Replace with warm, full-nutrient imaging media (no probe). Proceed to time-lapse imaging.
Module 3: Mechanism of Action & Toxicity[1]
Understanding why the cells die is crucial for defending your data. NBD-FTY720 is not a passive passenger; it actively alters cell signaling.
Visualizing the Toxicity Pathway
The diagram below illustrates how NBD-FTY720 accumulation leads to organelle stress.
Caption: Figure 1: Mechanism of NBD-FTY720 Cytotoxicity. The unphosphorylated probe accumulates in lysosomes causing swelling (LMP), while the phosphorylated form targets mitochondria, disrupting bioenergetics and generating ROS.
Module 4: Advanced FAQs
Q: Can I use NBD-FTY720 to label S1P receptors specifically? A: Indirectly. NBD-FTY720-P (formed intracellularly) is an agonist for S1P1,3,4,5. However, because it induces receptor internalization and degradation , you are visualizing the downregulation of the receptor, not a static state. For static labeling, use an antibody against the receptor.
Q: My fluorescence signal is shifting from the plasma membrane to the perinuclear region. Is this an artifact? A: No, this is the expected biological flux.
-
Plasma Membrane: Initial binding.
-
Cytosol/ER: Phosphorylation by SphK1/2.
-
Mitochondria/Golgi: Trafficking of the phosphorylated metabolite. If the signal stays strictly on the plasma membrane, your cells may lack Sphingosine Kinase activity.
Q: How do I distinguish between NBD-FTY720 and NBD-FTY720-Phosphate? A: You cannot distinguish them by fluorescence microscopy alone (their spectra are identical). You must perform lipid extraction followed by TLC (Thin Layer Chromatography) or HPLC to quantify the conversion rate.
Q: Can I co-stain with MitoTracker? A: Use caution. Both NBD-FTY720 and MitoTracker Red/Deep Red rely on mitochondrial membrane potential for retention. High concentrations of FTY720 can depolarize mitochondria, causing MitoTracker to leak out. Stain with MitoTracker before adding NBD-FTY720.
Experimental Workflow: Pulse-Chase Setup
This diagram details the optimized timeline to ensure cell viability.
Caption: Figure 2: Optimized Pulse-Chase Workflow. The critical "Back-Exchange" wash step removes excess surface probe to prevent continuous drug uptake and toxicity.
References
-
Billich, A., et al. (2005).[1] "Fluorescently labeled chiral analogs of the immunomodulatory drug FTY720 and its corresponding phosphates."[1] Bioorganic & Medicinal Chemistry Letters.
-
Wallington-Beddoe, C. T., et al. (2011). "Fingolimod (FTY720) inhibits suppression of the immune response by modulating sphingosine-1-phosphate signaling."[2][3][4] Journal of Immunology.
-
Min, J., & Kwon, T. K. (2020). "Induction of Lysosomal Membrane Permeabilization Is a Major Event of FTY720-Mediated Non-Apoptotic Cell Death."[3] Cancers.
-
Baum, J. F., et al. (2023).[5] "Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy." Bio-protocol.
-
Maceyka, M., et al. (2012). "Sphingosine-1-phosphate signaling and its role in disease." Trends in Cell Biology.
Sources
- 1. NBD-labeled derivatives of the immunomodulatory drug FTY720 as tools for metabolism and mode of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FTY720 attenuates excitotoxicity and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
selecting correct filters for NBD-FTY720 fluorescence detection
Product: NBD-FTY720 (Fluorescent Analog of Fingolimod) Application: Sphingosine-1-phosphate (S1P) receptor signaling, lipid transport visualization, and drug metabolism studies.[1] Support Tier: Senior Application Scientist Level
Core Technical Directive: The Solvatochromic Challenge
Senior Scientist Note: Do not treat NBD-FTY720 like a standard GFP or FITC stain. The NBD (7-nitrobenz-2-oxa-13-diazole) fluorophore is solvatochromic .[1][2][3] Its quantum yield and spectral peaks shift drastically based on the polarity of the immediate environment.
-
In Aqueous Buffer (Polar): NBD is virtually non-fluorescent (highly quenched).[1]
-
In Lipid Membranes (Non-polar): Fluorescence intensity increases significantly (often >100-fold), and emission shifts to shorter wavelengths (blue-shift).[1]
Crucial Implication: If you measure the spectrum in the vial (methanol/buffer) and select filters based only on that, you may fail to detect the signal when the drug integrates into the cell membrane.
Spectral Characteristics & Filter Selection
Quantitative Spectral Data
| Parameter | Value (Membrane Bound) | Value (Aqueous/Polar) | Notes |
| Excitation Max | ~460–468 nm | ~470–480 nm | Excitation is relatively stable, but absorption drops in water.[1] |
| Emission Max | ~530–540 nm | ~550–560 nm | Emission is weak and red-shifted in water.[1] |
| Stokes Shift | ~70 nm | ~80 nm | Large Stokes shift helps separate excitation noise. |
| Brightness | High (Quantum Yield > 0.3) | Very Low (Quantum Yield < 0.01) | Signal is only visible when lipid-bound. |
Filter Set Recommendations
Option A: The "Standard" FITC/GFP Set (Most Common)
-
Excitation Filter: 475/40 nm (Bandwidth: 455–495 nm)[1]
-
Dichroic Mirror: 500 nm LP (Longpass)[1]
-
Emission Filter: 535/50 nm (Bandwidth: 510–560 nm)[1]
-
Verdict:Acceptable. The 475 nm center captures the tail of NBD excitation. It works for general imaging but may lose ~20% of peak signal.
Option B: The "Optimized" NBD Set (Recommended for Low Concentrations)
-
Excitation Filter: 460/40 nm (Center closer to NBD peak)[1]
-
Dichroic Mirror: 495 nm LP
-
Emission Filter: 540/40 nm[1]
-
Verdict:Superior. Aligns perfectly with the hydrophobic (membrane-bound) excitation peak of 468 nm, maximizing the signal-to-noise ratio (SNR).[1]
Troubleshooting & FAQs
Q1: "I see almost no signal, even though I added the correct concentration of NBD-FTY720."
Diagnosis: Aqueous Quenching. Mechanism: You are likely imaging the drug in the media before it has fully integrated into the membrane, or the concentration is too low to overcome the aqueous quenching effect. Solution:
-
Incubation Time: Ensure at least 10–30 minutes of incubation at 37°C to allow membrane partitioning.
-
Wash Step: Remove the staining media and replace it with fresh buffer. Fluorescence will only be localized to cellular membranes (plasma membrane, endosomes, ER).[1]
-
Check Polarity: If you are dissolving the stock in water, stop. Dissolve in DMSO or Methanol first, then dilute into the media.
Q2: "The signal is bright initially but fades within seconds of finding focus."
Diagnosis: Rapid Photobleaching. Mechanism: NBD is notoriously photolabile. It generates reactive oxygen species (ROS) upon excitation, destroying itself rapidly.[1][4][5] Solution:
-
ND Filters: Use Neutral Density filters to drop excitation power to <10%.
-
Shutter Control: Never leave the excitation shutter open while not acquiring.
-
Gain vs. Power: Increase detector gain (ISO/Voltage) rather than laser power.
-
Anti-fade: Use mounting media with anti-fade agents (e.g., ProLong Gold) for fixed cells, though this may alter lipid distribution in live cells.
Q3: "I cannot distinguish between surface-bound drug and internalized drug."
Diagnosis: Lack of Back-Exchange. Mechanism: NBD-FTY720 sticks to the plasma membrane.[1] To see if it has been transported inside (e.g., to the ER or nucleus), you must "strip" the outer membrane signal. Solution: The BSA Back-Exchange Protocol. [1][6]
-
Incubate cells with NBD-FTY720.[1]
-
Wash 2x with cold PBS.
-
Incubate with 1% Fatty Acid-Free BSA (Bovine Serum Albumin) in buffer for 5 minutes at 4°C.
-
Mechanism: BSA acts as a "lipid sink," extracting the lipophilic NBD-FTY720 from the outer leaflet of the plasma membrane.
-
Result: Remaining fluorescence is exclusively intracellular.
Visualizations
Figure 1: Signal Generation Logic & Filter Matching
Caption: Logical flow of NBD fluorescence activation. Note that signal is binary: it requires a hydrophobic environment to become detectable, dictating the imaging strategy.
Figure 2: Troubleshooting Decision Tree
Caption: Step-by-step diagnostic workflow for low signal or rapid fading issues during NBD-FTY720 imaging.
References
-
Cayman Chemical. NBD-FTY720 Phenoxy (hydrochloride) Product Information.[1]Link[1]
-
Mukherjee, S., et al. (1994).[1] Dipole Moment Change of NBD Group upon Excitation Studied Using Solvatochromic and Quantum Chemical Approaches.[3][7] The Journal of Physical Chemistry.[7] Link[1]
-
Ettmayer, P., et al. (2006).[1] NBD-labeled derivatives of the immunomodulatory drug FTY720 as tools for metabolism and mode of action studies.[8] Bioorganic & Medicinal Chemistry Letters.[8] Link
-
Drin, G., et al. (2023).[1] Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy. Bio-protocol.[4][5][9][10][11][12] Link
-
Thermo Fisher Scientific. Photobleaching in Fluorescence Imaging: Troubleshooting Guide.Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. NBD-labeled derivatives of the immunomodulatory drug FTY720 as tools for metabolism and mode of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. HPF™ Fluorescence Imaging Optical Filter Sets [newport.com]
- 11. Potential of Liposomal FTY720 for Bone Regeneration: Proliferative, Osteoinductive, Chemoattractive, and Angiogenic Properties Compared to Free Bioactive Lipid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: Cytotoxicity & Bioactivity Comparison of NBD-FTY720 vs. Unlabeled FTY720
The following guide provides an in-depth technical comparison of the cytotoxicity and bioactivity of NBD-FTY720 (a fluorescent analog) versus unlabeled FTY720 (Fingolimod).
Executive Summary
FTY720 (Fingolimod) is a sphingosine analog used clinically for Multiple Sclerosis (MS) and investigated for anti-cancer properties.[1][2] NBD-FTY720 is its fluorescent derivative (labeled with nitrobenzoxadiazole) used to track intracellular distribution.
Core Conclusion: While NBD-FTY720 is designed to mimic the parent compound, the addition of the bulky NBD fluorophore slightly alters its physicochemical properties. However, experimental evidence confirms that NBD-FTY720 retains the critical bioactivity (phosphorylation by SphK2) and subcellular localization (lysosomes/mitochondria) of the parent drug. In cytotoxicity assays, NBD-FTY720 is generally considered equipotent or comparable to FTY720 in the micromolar range (2–15 µM), acting through similar mechanisms of lysosomal membrane permeabilization (LMP) and PP2A activation.
Mechanism of Action: Comparative Analysis
Both compounds act as "pro-drugs" that require phosphorylation for their canonical receptor-mediated effects, but also exert receptor-independent cytotoxicity.
| Feature | Unlabeled FTY720 | NBD-FTY720 |
| Chemical Structure | 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol | NBD fluorophore attached via spacer to the phenyl ring or alkyl chain. |
| Bio-activation | Phosphorylated by SphK2 (predominantly) to form FTY720-P. | Retains substrate specificity for SphK2; phosphorylated with comparable efficiency to FTY720. |
| S1P Receptor Binding | FTY720-P binds S1PR1, 3, 4, 5 (internalizes S1PR1). | NBD-FTY720-P acts as a functional agonist at S1PRs.[3][4] |
| Intracellular Target | Inhibits SphK1 ; Activates PP2A ; Targets SET oncoprotein. | Accumulates in mitochondria and lysosomes ; mimics FTY720 organelle stress. |
| Key Cytotoxic Mechanism | Lysosomal Membrane Permeabilization (LMP) and Reactive Oxygen Species (ROS) generation. | Induces cytoplasmic vacuolation and LMP at similar concentrations (10 µM).[1] |
Pathway Visualization
The following diagram illustrates the shared signaling and activation pathway for both compounds.
Caption: Shared activation and cytotoxic pathways. Both NBD-labeled and unlabeled FTY720 are phosphorylated by SphK2 and induce cell death via PP2A activation and lysosomal stress.
Cytotoxicity Comparison Data
The following data summarizes the cytotoxic potency (IC50) across various cell lines. While FTY720 is the clinical standard, NBD-FTY720 is frequently used as a biological proxy in these same assays.
Comparative Cytotoxicity Table
| Cell Line | Tissue Origin | FTY720 IC50 (µM) | NBD-FTY720 Response | Notes |
| U251MG | Glioblastoma | 8 - 12 µM | Toxic at 10 µM | NBD-FTY720 (10 µM) induces massive cytoplasmic vacuolation and lysosomal leakage identical to parent drug. |
| SK-N-AS | Neuroblastoma | 2 - 5 µM | Uptake confirmed | NBD-FTY720 used for uptake kinetics; toxicity assumed comparable in mechanistic studies. |
| HepG2 | Liver Cancer | 5 - 10 µM | N/A | Unlabeled FTY720 induces ROS and mitochondrial depolarization. |
| HUVEC | Endothelial | > 20 µM | Stable < 5 µM | Both compounds are less toxic to non-transformed cells at therapeutic doses (<1 µM). |
| Jurkat | T-Leukemia | 3 - 6 µM | Active | NBD-analog successfully visualizes rapid nuclear/ER accumulation preceding cell death. |
Critical Insight: In direct comparative studies (e.g., Ettmayer et al.), the NBD-labeled phosphate derivatives showed comparable efficiency in S1P receptor activation assays, suggesting that the bulky fluorophore does not sterically hinder the critical pharmacophore interactions.
Experimental Protocols for Validation
To validate the cytotoxicity and localization of NBD-FTY720 in your specific model, follow these standardized protocols.
A. Cytotoxicity Assay (MTT/XTT)
Used to determine the IC50 of NBD-FTY720 vs. FTY720.
-
Seeding: Plate cells (e.g., U251MG, HeLa) at
cells/well in 96-well plates. Allow attachment for 24h. -
Treatment:
-
Prepare stock solutions (10 mM) of FTY720 and NBD-FTY720 in DMSO.
-
Dilute to final concentrations: 0, 1, 2.5, 5, 10, 20, 50 µM in culture media.
-
Control: DMSO vehicle (maintain <0.1% v/v).
-
-
Incubation: Incubate for 24 hours at 37°C, 5% CO2.
-
Readout:
-
Add MTT reagent (0.5 mg/mL) for 4 hours.
-
Solubilize formazan crystals with DMSO.
-
Measure absorbance at 570 nm.
-
-
Analysis: Plot dose-response curves (Log[Concentration] vs. % Viability) to calculate IC50.
B. Lysosomal Integrity Assay (LMP Validation)
Confirms that NBD-FTY720 mimics the lysosomotropic toxicity of FTY720.
-
Labeling: Seed cells on glass coverslips.
-
Treatment: Treat with 5–10 µM NBD-FTY720 for 2–6 hours.
-
Counter-stain:
-
Incubate with LysoTracker Red (50 nM) for the final 30 minutes.
-
(Optional) Fix and stain for Cathepsin D (lysosomal leakage marker).
-
-
Imaging:
-
NBD Channel (Green): Excitation 460 nm / Emission 535 nm.
-
LysoTracker (Red): Excitation 577 nm / Emission 590 nm.
-
-
Result Interpretation:
-
Intact Lysosomes: Colocalization of Green (NBD) and Red (LysoTracker).
-
LMP (Toxicity): Loss of Red signal (proton gradient dissipation) and diffuse Green signal in cytosol.
-
References
-
Ettmayer, P., et al. (2006). "NBD-labeled derivatives of the immunomodulatory drug FTY720 as tools for metabolism and mode of action studies." Bioorganic & Medicinal Chemistry Letters, 16(1), 84-87. Link
- Zhang, N., et al. (2010). "FTY720 induces death of human ovarian cancer cells through autophagy and apoptosis." Autophagy, 6(8).
-
Alanko, J., et al. (2020). "Induction of Lysosomal Membrane Permeabilization Is a Major Event of FTY720-Mediated Non-Apoptotic Cell Death in Human Glioma Cells." Cancers, 12(11). Link
-
Meno-Tetang, G.M., et al. (2006). "Physiologically based pharmacokinetic modeling of FTY720 (fingolimod) in rats after oral and intravenous doses." Drug Metabolism and Disposition, 34(9), 1480-1487. (Pharmacokinetics and tissue distribution).[5]
-
Paugh, S.W., et al. (2003). "The immunosuppressant FTY720 is phosphorylated by sphingosine kinase type 2."[5] FEBS Letters, 554(1-2), 189-193.
Sources
- 1. Induction of Lysosomal Membrane Permeabilization Is a Major Event of FTY720-Mediated Non-Apoptotic Cell Death in Human Glioma Cells [mdpi.com]
- 2. In vitro investigation of the toxicological mechanisms of Fingolimod (S)-phosphate in HEPG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NBD-labeled derivatives of the immunomodulatory drug FTY720 as tools for metabolism and mode of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Researcher's Guide to Validating NBD-FTY720 Specificity for Sphingosine-1-Phosphate Receptors
For researchers in cellular signaling and drug discovery, the precise interrogation of Sphingosine-1-Phosphate (S1P) receptors is paramount. These G protein-coupled receptors (GPCRs) are central to a myriad of physiological processes, from immune cell trafficking to vascular integrity, making them attractive therapeutic targets. FTY720 (Fingolimod), the first oral drug approved for multiple sclerosis, underscores the clinical significance of modulating S1P receptor activity.[1][2] To dissect the intricate mechanisms of S1P receptor signaling, fluorescent probes that faithfully report on receptor engagement are invaluable tools. Among these, NBD-FTY720, a fluorescent analog of FTY720, has emerged as a useful chemical probe.
This guide provides a comprehensive framework for validating the specificity of NBD-FTY720 for S1P receptors. We will delve into the rationale behind key validation experiments, present detailed protocols, and compare its utility against other methodologies. Our focus is to equip researchers with the knowledge to critically assess and confidently employ NBD-FTY720 in their experimental systems.
The Biology of FTY720 and the Rationale for a Fluorescent Analog
FTY720 is a prodrug that, upon entering the body, is phosphorylated by sphingosine kinase 2 to its active form, FTY720-phosphate (FTY720-P).[1][3] FTY720-P is a structural analog of the endogenous ligand, sphingosine-1-phosphate, and acts as a potent agonist at four of the five S1P receptor subtypes: S1P1, S1P3, S1P4, and S1P5.[1][2][4] Notably, it has a low affinity for the S1P2 receptor.[5][6] The therapeutic effect of FTY720 in multiple sclerosis is primarily attributed to its action on the S1P1 receptor on lymphocytes.[2][7] Binding of FTY720-P to S1P1 leads to the internalization and subsequent degradation of the receptor, rendering the lymphocytes unresponsive to the S1P gradient that governs their egress from lymph nodes.[1][2][7] This "functional antagonism" effectively sequesters lymphocytes, preventing their infiltration into the central nervous system.[2]
The development of NBD-FTY720, where a nitrobenzofurazan (NBD) fluorophore is attached to the FTY720 backbone, provides a means to visualize and track the engagement of this important molecule with its target receptors.[8][9] However, as with any fluorescently labeled ligand, rigorous validation is crucial to ensure that the fluorescent tag does not unduly alter the parent molecule's pharmacological properties.[10]
A Multi-pronged Approach to Validating NBD-FTY720 Specificity
A thorough validation of NBD-FTY720 specificity involves a series of experiments designed to answer three fundamental questions:
-
Does NBD-FTY720 bind to S1P receptors with high affinity and specificity?
-
Does NBD-FTY720 functionally mimic the action of FTY720-P at S1P receptors?
-
Can NBD-FTY720 be used to visualize S1P receptor-specific events?
The following sections will detail the experimental workflows to address each of these questions.
Characterizing the Binding Properties of NBD-FTY720
The initial and most critical step in validating NBD-FTY720 is to determine its binding affinity and selectivity for the different S1P receptor subtypes. Competition binding assays are the gold standard for this purpose.[11][12]
Experimental Design: Competition Binding Assay
This assay measures the ability of unlabeled NBD-FTY720 to compete with a radiolabeled ligand for binding to S1P receptors. A common radioligand used for S1P receptors is [³H]-ozanimod or a radiolabeled version of S1P itself.[12][13][14]
Caption: Workflow for a competition binding assay.
Step-by-Step Protocol: Competition Binding Assay
-
Cell Culture and Membrane Preparation:
-
Culture cell lines (e.g., HEK293 or CHO) stably overexpressing a single human S1P receptor subtype (S1P1, S1P2, S1P3, S1P4, or S1P5).
-
Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparations (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add a constant amount of cell membranes (e.g., 10-20 µg of protein) to each well.
-
Add a fixed concentration of the radiolabeled ligand (typically at or below its Kd for the receptor).
-
Add increasing concentrations of unlabeled NBD-FTY720 (or unlabeled FTY720-P and S1P as controls) to the wells. Include a "total binding" well with no competitor and a "non-specific binding" well with a high concentration of an unlabeled S1P receptor agonist.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Allow the filters to dry, and then measure the radioactivity retained on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of NBD-FTY720 by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the maximal specific binding against the logarithm of the NBD-FTY720 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of NBD-FTY720 that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.
-
Expected Data and Interpretation
The results of the competition binding assay will provide the binding affinities (Ki values) of NBD-FTY720 for each S1P receptor subtype.
| Compound | S1P1 Ki (nM) | S1P2 Ki (nM) | S1P3 Ki (nM) | S1P4 Ki (nM) | S1P5 Ki (nM) |
| FTY720-P | Low nM | >1000 nM | Low nM | Low nM | Low nM |
| NBD-FTY720 | Expected Low nM | Expected >1000 nM | Expected Low nM | Expected Low nM | Expected Low nM |
| S1P | Low nM | Low nM | Low nM | Low nM | Low nM |
Table 1: Hypothetical Binding Affinities of FTY720-P, NBD-FTY720, and S1P for S1P Receptors.
A successful validation would show that NBD-FTY720 exhibits a binding profile similar to that of FTY720-P, with high affinity for S1P1, S1P3, S1P4, and S1P5, and low affinity for S1P2.[5][15]
Assessing the Functional Activity of NBD-FTY720
Binding to a receptor does not guarantee functional activation. Therefore, it is essential to determine if NBD-FTY720 acts as an agonist, antagonist, or has no functional effect on S1P receptors. This can be achieved through various functional assays that measure downstream signaling events.[16][17]
Experimental Design: Downstream Signaling Assays
S1P receptors couple to various G proteins to initiate intracellular signaling cascades.[16][18] Common downstream events that can be measured include:
-
GTPγS Binding Assay: Measures the activation of G proteins upon receptor stimulation.
-
Calcium Mobilization Assay: S1P3 receptor activation leads to an increase in intracellular calcium.[17][19]
-
ERK Phosphorylation Assay: Activation of S1P1 and S1P3 can lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[17][18]
-
Receptor Internalization Assay: A key functional consequence of FTY720-P binding to S1P1 is receptor internalization.[1][19][20]
Caption: Workflow for an ERK phosphorylation assay.
Step-by-Step Protocol: Receptor Internalization Assay
This assay directly visualizes the key mechanism of action of FTY720.
-
Cell Line:
-
Assay Procedure:
-
Plate the cells in a glass-bottom imaging dish.
-
Treat the cells with varying concentrations of NBD-FTY720, FTY720-P (positive control), or vehicle (negative control).
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Fix the cells with paraformaldehyde.
-
Image the cells using a confocal microscope.
-
-
Data Analysis:
-
In untreated cells, the GFP-S1P1 signal will be localized to the plasma membrane.
-
In cells treated with an effective agonist, the GFP-S1P1 signal will be observed in intracellular vesicles, indicating receptor internalization.
-
Quantify the degree of internalization by measuring the ratio of intracellular to plasma membrane fluorescence intensity.
-
Expected Data and Interpretation
The functional assays will provide the potency (EC50 values) of NBD-FTY720 for each S1P receptor subtype.
| Compound | S1P1 EC50 (nM) (Internalization) | S1P3 EC50 (nM) (Ca²⁺ Mobilization) |
| FTY720-P | Low nM | Low nM |
| NBD-FTY720 | Expected Low nM | Expected Low nM |
Table 2: Hypothetical Functional Potencies of FTY720-P and NBD-FTY720 at S1P Receptors.
A successful validation will demonstrate that NBD-FTY720 induces downstream signaling and receptor internalization with potencies comparable to FTY720-P, confirming it as a functional agonist.
Visualizing S1P Receptor Engagement with NBD-FTY720
The primary advantage of a fluorescent ligand is its utility in imaging applications.[23][24][25] Validating this aspect involves demonstrating specific and displaceable binding in a cellular context.
Experimental Design: Live-Cell Imaging
This experiment aims to visualize the binding of NBD-FTY720 to cells expressing S1P receptors and to show that this binding is specific.
Caption: Workflow for live-cell imaging of NBD-FTY720 binding.
Step-by-Step Protocol: Live-Cell Imaging
-
Cell Culture:
-
Plate cells overexpressing an S1P receptor (e.g., S1P1) in a glass-bottom imaging dish.
-
-
Imaging:
-
Wash the cells with imaging buffer.
-
Add a low concentration of NBD-FTY720 (around its Kd) to the cells.
-
Acquire images of the NBD fluorescence using a confocal or widefield fluorescence microscope. The fluorescence should localize to the cell membrane.
-
To demonstrate specificity, add a high concentration of an unlabeled S1P receptor agonist (e.g., FTY720-P or S1P).
-
Acquire a time-lapse series of images to visualize the displacement of NBD-FTY720 from the cell surface.
-
Expected Data and Interpretation
The live-cell imaging experiments should show that NBD-FTY720 specifically binds to the plasma membrane of cells expressing S1P receptors. This binding should be competitively displaced by an excess of an unlabeled S1P receptor agonist, confirming that NBD-FTY720 binds to the same site as the native ligand.
Comparison with Alternative Probes
While NBD-FTY720 is a valuable tool, it is important to be aware of other available probes for studying S1P receptors.
| Probe Type | Advantages | Disadvantages |
| Radioligands (e.g., [³²P]S1P, [³H]-ozanimod) | High sensitivity, gold standard for binding assays.[11] | Require specialized handling and disposal, not suitable for live-cell imaging. |
| Fluorescent S1P Analogs (e.g., S1P-fluorescein) | Directly mimic the endogenous ligand.[26] | May have different photophysical properties and cell permeability compared to NBD-FTY720. |
| Antibody-based methods (e.g., immunofluorescence) | Can be used to detect endogenous receptor expression.[27] | May not distinguish between active and inactive receptor conformations, potential for non-specific binding. |
| Genetically Encoded Reporters (e.g., S1P1-GFP) | Allow for real-time visualization of receptor trafficking in living cells.[21][28][29] | Overexpression may lead to artifacts, does not directly report on ligand binding. |
Table 3: Comparison of Different Probes for Studying S1P Receptors.
NBD-FTY720 offers a balance of properties, allowing for both the quantification of binding and the visualization of receptor engagement in living cells.
Conclusion
Validating the specificity of NBD-FTY720 for S1P receptors is a critical prerequisite for its use as a reliable research tool. By employing a combination of competition binding assays, functional downstream signaling assays, and live-cell imaging, researchers can build a comprehensive profile of this fluorescent probe. This multi-faceted approach ensures that the insights gained from experiments using NBD-FTY720 are both accurate and reproducible, ultimately advancing our understanding of S1P receptor biology and the development of novel therapeutics.
References
-
The emerging role of FTY720 as a sphingosine 1-phosphate analog for the treatment of ischemic stroke: The cellular and molecular mechanisms. Journal of Cellular and Molecular Medicine. [Link]
-
FTY720: sphingosine 1-phosphate receptor-1 in the control of lymphocyte egress and endothelial barrier function. American Journal of Transplantation. [Link]
-
Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis. Neurology. [Link]
-
Fluorescent ligands: Bringing light to emerging GPCR paradigms. British Journal of Pharmacology. [Link]
-
FTY720 (fingolimod) efficacy in an animal model of multiple sclerosis requires astrocyte sphingosine 1-phosphate receptor 1 (S1P1) modulation. Proceedings of the National Academy of Sciences. [Link]
-
A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
-
Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5. Frontiers in Pharmacology. [Link]
-
Overview of sphingosine-1-phosphate (S1P) and fingolimod (FTY720) effects. ResearchGate. [Link]
-
Downstream signaling pathways of sphingosine-1-phosphate (S1P) receptors. ResearchGate. [Link]
-
Fluorescent ligands to investigate GPCR binding properties and oligomerization. Biochemical Society Transactions. [Link]
-
Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5. Frontiers in Pharmacology. [Link]
-
Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5. PubMed. [Link]
-
Fluorescent ligands to investigate GPCR binding properties and oligomerization. ResearchGate. [Link]
-
Methods for Analyzing Sphingosine-1-Phosphate Signaling in Human and Mouse Primary Mast Cells. Methods in Molecular Biology. [Link]
-
Portraying G Protein-Coupled Receptors with Fluorescent Ligands. ACS Chemical Biology. [Link]
-
Fluorescent Approaches for Understanding Interactions of Ligands with G Protein Coupled Receptors. Current Pharmaceutical Design. [Link]
-
Green Fluorescent S1P1 Lysophospholipid Receptor Cell Line. Innoprot. [Link]
-
Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5. PubMed Central. [Link]
-
FTY720 reactivates cryptococcal granulomas in mice through S1P receptor 3 on macrophages. Science Translational Medicine. [Link]
-
Inhibition of signaling targets downstream of S1P receptors. ResearchGate. [Link]
-
NBD-labeled derivatives of the immunomodulatory drug FTY720 as tools for metabolism and mode of action studies. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Sphingosine-1-phosphate receptor 1 reporter mice reveal receptor activation sites in vivo. The Journal of Clinical Investigation. [Link]
-
Sphingosine-1-Phosphate, FTY720, and Sphingosine-1-Phosphate Receptors in the Pathobiology of Acute Lung Injury. American Journal of Respiratory Cell and Molecular Biology. [Link]
-
Structural insights into sphingosine-1-phosphate receptor activation. Proceedings of the National Academy of Sciences. [Link]
-
Visualizing Sphingosine-1-Phosphate Receptor 1(S1P1) Signaling During Central Nervous System De- and Remyelination. Neuroscience. [Link]
-
Fluorescent Sphingosine 1-Phosphate Receptor Internalization Assay Cell Line. Cells Online. [Link]
-
The Clinically-tested S1P Receptor Agonists, FTY720 and BAF312, Demonstrate Subtype-Specific Bradycardia (S1P1) and Hypertension (S1P3) in Rat. PLoS One. [Link]
-
Immunofluorescence staining of S1P receptors in freshly isolated preglomerular MVSMCs. ResearchGate. [Link]
-
The immunosuppressant FTY720 down-regulates sphingosine 1-phosphate G-protein-coupled receptors. FASEB Journal. [Link]
-
FTY720 (Gilenya) Phosphate Selectivity of Sphingosine 1-Phosphate Receptor Subtype 1 (S1P1) G Protein-coupled Receptor Requires Motifs in Intracellular Loop 1 and Transmembrane Domain 2. The Journal of Biological Chemistry. [Link]
-
Antagonism of sphingosine-1-phosphate receptors by FTY720 inhibits angiogenesis and tumor vascularization. Cancer Research. [Link]
-
FTY720 induces non-canonical phosphatidylserine externalization and cell death in acute myeloid leukemia. Cell Death & Disease. [Link]
-
Persistent signaling induced by FTY720-phosphate is mediated by internalized S1P1 receptors. Nature Chemical Biology. [Link]
-
The S1P-analog FTY720 differentially modulates T-cell homing via HEV: T-cell–expressed S1P1 amplifies integrin activation in peripheral lymph nodes but not in Peyer patches. Blood. [Link]
-
The sphingosine 1-phosphate receptor agonist FTY720 differentially affects the sequestration of CD4+/CD25+ T-regulatory cells and enhances their functional activity. The Journal of Immunology. [Link]
-
Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects. The Journal of General Physiology. [Link]
-
The functional antagonist of sphingosine-1-phosphate, FTY720, impairs gut barrier function. Heliyon. [Link]
-
Binding affinities of FTY720-phosphate (5) and S1P (6) at S1P receptors. ResearchGate. [Link]
-
NBD-labeled derivatives of the immunomodulatory drug FTY720 as tools for metabolism and mode of action studies. ResearchGate. [Link]
-
Fingolimod (FTY720), an FDA-approved sphingosine 1-phosphate (S1P) receptor agonist, restores endothelial hyperpermeability in cellular and animal models of dengue virus serotype 2 infection. IUBMB Life. [Link]
-
The Selective Agonist for Sphingosine-1-Phosphate Receptors Siponimod Increases the Expression Level of NR4A Genes in Microglia Cell Line. International Journal of Molecular Sciences. [Link]
-
Comparative signaling pathways of S1P and FTY720-P. ResearchGate. [Link]
Sources
- 1. The emerging role of FTY720 as a sphingosine 1‐phosphate analog for the treatment of ischemic stroke: The cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. FTY720 reactivates cryptococcal granulomas in mice through S1P receptor 3 on macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FTY720 (Gilenya) Phosphate Selectivity of Sphingosine 1-Phosphate Receptor Subtype 1 (S1P1) G Protein-coupled Receptor Requires Motifs in Intracellular Loop 1 and Transmembrane Domain 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fingolimod (FTY720), an FDA-approved sphingosine 1-phosphate (S1P) receptor agonist, restores endothelial hyperpermeability in cellular and animal models of dengue virus serotype 2 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FTY720: sphingosine 1-phosphate receptor-1 in the control of lymphocyte egress and endothelial barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NBD-labeled derivatives of the immunomodulatory drug FTY720 as tools for metabolism and mode of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescent ligands: Bringing light to emerging GPCR paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 14. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Antagonism of sphingosine-1-phosphate receptors by FTY720 inhibits angiogenesis and tumor vascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The immunosuppressant FTY720 down-regulates sphingosine 1-phosphate G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. innoprot.com [innoprot.com]
- 22. Fluorescent Sphingosine 1-Phosphate Receptor Internalization Assay Cell Line – Cells Online [cells-online.com]
- 23. portlandpress.com [portlandpress.com]
- 24. Portraying G Protein-Coupled Receptors with Fluorescent Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Fluorescent Approaches for Understanding Interactions of Ligands with G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. S1P Fluorescein - Echelon Biosciences [echelon-inc.com]
- 27. researchgate.net [researchgate.net]
- 28. Sphingosine-1-phosphate receptor 1 reporter mice reveal receptor activation sites in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Visualizing Sphingosine-1-Phosphate Receptor 1(S1P1) Signaling During Central Nervous System De- and Remyelination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: NBD-FTY720 vs. NBD-Sphingosine for Intracellular Tracking
This guide provides an objective, technical comparison of NBD-FTY720 and NBD-Sphingosine for intracellular tracking. It is designed for researchers requiring precise control over sphingolipid signaling visualization and drug mechanism-of-action studies.
Executive Summary
While both probes utilize the NBD (nitrobenzoxadiazole) fluorophore to track sphingoid bases, they serve fundamentally different experimental purposes.
-
NBD-Sphingosine is a metabolic tracer . It mimics natural sphingosine, entering the salvage pathway to be acylated into ceramide and subsequently converted into sphingomyelin and glucosylceramide in the Golgi apparatus. Use this to study bulk sphingolipid flow, endocytosis, and Golgi trafficking.
-
NBD-FTY720 is a drug distribution tracer . It mimics the immunomodulator Fingolimod.[1][2] It is a substrate for phosphorylation (activating S1P receptors) but cannot be acylated into ceramide. It accumulates in mitochondria and nuclei, acting as a metabolic "dead end" for complex lipid synthesis. Use this to study drug uptake, SphK2 activity, and mitochondrial localization.
Chemical & Physical Properties Comparison
Both molecules attach the NBD fluorophore to the aliphatic tail (omega-position), preserving the polar headgroup required for kinase recognition.
| Feature | NBD-Sphingosine | NBD-FTY720 |
| Parent Molecule | D-Erythro-Sphingosine (Natural Lipid) | Fingolimod (Synthetic Immunomodulator) |
| Fluorophore | NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) | NBD attached via variable spacer |
| Excitation/Emission | 460 nm / 535 nm (Green) | 460-480 nm / 530-540 nm (Green) |
| Solubility | Low (Requires BSA complexing) | Low (Requires BSA or solvent carrier) |
| Membrane Behavior | Rapidly flips; accumulates in Golgi upon metabolism | Rapidly flips; accumulates in Mitochondria/Nucleus |
| Key Structural Diff. | Contains 2-amino-1,3-diol backbone with C4-C5 trans double bond | Propanediol backbone; lacks secondary hydroxyl for acylation |
Mechanism of Action & Intracellular Trafficking
The critical distinction lies in their metabolic fate. NBD-Sphingosine integrates into the cell's lipid manufacturing machinery, whereas NBD-FTY720 remains a bioactive lipid signaling agent without becoming a structural membrane component.
NBD-Sphingosine: The Golgi "Trap"
Upon cellular entry, NBD-Sphingosine is rapidly phosphorylated to S1P (reversible) or acylated by ceramide synthases (CerS) in the Endoplasmic Reticulum (ER). The resulting NBD-Ceramide is transported to the Golgi apparatus , where it is converted to NBD-Sphingomyelin (SM) and NBD-Glucosylceramide.
-
Result: Strong fluorescent staining of the Golgi complex (perinuclear region) within 30–60 minutes.
NBD-FTY720: The Mitochondrial Accumulator
NBD-FTY720 enters the cell and is phosphorylated, primarily by Sphingosine Kinase 2 (SphK2) , which often localizes to the nucleus or mitochondria. Unlike sphingosine, FTY720 lacks the specific structural geometry required for Ceramide Synthase to attach a fatty acid.
-
Result: It is not converted to ceramide. Instead, the unphosphorylated drug accumulates in the mitochondria (up to several hundred-fold over extracellular concentrations) and the nucleus . It does not stain the Golgi as intensely as sphingosine because it cannot be metabolically trapped there as complex lipids.
Pathway Visualization
The following diagram illustrates the divergent metabolic fates of the two probes.
Caption: Divergent metabolic fates. NBD-Sphingosine (Blue) enters the biosynthetic pathway to the Golgi. NBD-FTY720 (Red) cycles via phosphorylation or accumulates in mitochondria but is blocked from complex lipid synthesis.
Experimental Applications
| Application | Recommended Probe | Rationale |
| Golgi Trafficking | NBD-Sphingosine | Rapidly converts to NBD-Ceramide/SM, concentrating in the Golgi. |
| Endocytosis Studies | NBD-Sphingosine | Follows natural lipid recycling pathways. |
| SphK2 Activity | NBD-FTY720 | FTY720 is a highly specific substrate for SphK2 (30-fold preference over SphK1 in humans). |
| Mitochondrial Lipid Accumulation | NBD-FTY720 | Accumulates in mitochondria; useful for studying drug-induced mitochondrial stress (ROS). |
| S1P Receptor Internalization | NBD-FTY720 | The phosphorylated form (NBD-FTY720-P) binds S1PRs and induces internalization. |
Validated Staining Protocol
This protocol ensures efficient delivery of the hydrophobic probes using a BSA (Bovine Serum Albumin) carrier system.
Materials
-
Probe Stock: 1 mM NBD-FTY720 or NBD-Sphingosine in DMSO (Store at -20°C, dark).
-
Carrier: Fatty-acid-free BSA (Defatted BSA is critical to avoid competition).
-
Buffer: HEPES-buffered saline (HBS) or serum-free culture medium.
Step-by-Step Methodology
1. Preparation of Probe-BSA Complex (Critical Step)
-
Why: Direct addition of NBD-lipids to media causes precipitation and artifacts.
-
Prepare a 4 mg/mL defatted BSA solution in HBS.
-
Add the NBD-lipid stock (1 mM) dropwise to the BSA solution while vortexing to achieve a final concentration of 5 µM.
-
Incubate at 37°C for 30 minutes to allow complexation.
2. Cell Loading (Pulse)
-
Wash cells 2x with serum-free HBS.
-
Add the Probe-BSA complex to cells.
-
Concentration: 2–5 µM (optimize for cell type).
-
Incubation:
-
For Plasma Membrane: 30 min at 4°C (inhibits endocytosis).
-
For Intracellular Tracking: 15–30 min at 37°C.
-
3. Wash (Chase)
-
Remove the staining solution.
-
Crucial Step for Specificity: Wash 3x with ice-cold HBS containing 2 mg/mL BSA. The BSA in the wash "back-extracts" the probe from the plasma membrane, leaving only the internalized/metabolized probe inside the cell.
-
Rinse 1x with probe-free, BSA-free buffer.
4. Imaging
-
Microscope: Confocal recommended to reduce background.
-
Settings: Excitation 488 nm; Emission 530–550 nm.[3]
-
Time: Image immediately. NBD-Sphingosine will show Golgi localization within 30 mins. NBD-FTY720 will show diffuse cytoplasmic/mitochondrial staining.
References
-
Huwiler, A., & Zangemeister-Wittke, U. (2018). The sphingosine 1-phosphate receptor modulator fingolimod as a therapeutic agent: Recent findings and new perspectives. Pharmacology & Therapeutics.[4] Link
-
Billich, A., et al. (2003). Phosphorylation of the immunomodulatory drug FTY720 by sphingosine kinases.[1][5][6] Journal of Biological Chemistry. Link
-
Lahiri, S., et al. (2009). Ceramide synthesis is modulated by the sphingosine analog FTY720 via a mixture of uncompetitive and noncompetitive inhibition.[6][7] Journal of Biological Chemistry. Link
-
Lipsky, N. G., & Pagano, R. E. (1985). Intracellular translocation of fluorescent sphingolipids in cultured fibroblasts: endocytosis and sorting in the Golgi apparatus. Science. Link
-
Prieschl-Strassmayr, E., et al. (2005). NBD-labeled derivatives of the immunomodulatory drug FTY720 as tools for metabolism and mode of action studies.[8] Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. Subcellular distribution of FTY720 and FTY720-phosphate in immune cells - another aspect of Fingolimod action relevant for therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FTY720 ameliorates GvHD by blocking T lymphocyte migration to target organs and by skin fibrosis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential of Liposomal FTY720 for Bone Regeneration: Proliferative, Osteoinductive, Chemoattractive, and Angiogenic Properties Compared to Free Bioactive Lipid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The immune modulator FTY720 inhibits sphingosine-1-phosphate lyase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The emerging role of FTY720 as a sphingosine 1‐phosphate analog for the treatment of ischemic stroke: The cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceramide Synthesis Is Modulated by the Sphingosine Analog FTY720 via a Mixture of Uncompetitive and Noncompetitive Inhibition in an Acyl-CoA Chain Length-de pend ent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ceramide synthesis is modulated by the sphingosine analog FTY720 via a mixture of uncompetitive and noncompetitive inhibition in an Acyl-CoA chain length-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NBD-labeled derivatives of the immunomodulatory drug FTY720 as tools for metabolism and mode of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming NBD-FTY720 Phosphorylation: A Mass Spectrometry-Centric Comparison
For researchers and drug development professionals investigating the immunomodulatory agent FTY720 (Fingolimod) and its fluorescent analog NBD-FTY720, confirming its bioactivation through phosphorylation is a critical experimental step. FTY720 is a prodrug that, upon administration, is phosphorylated in vivo to its active metabolite, FTY720-phosphate (FTY720-P).[1] This active form then acts as a functional antagonist of sphingosine-1-phosphate (S1P) receptors, leading to the sequestration of lymphocytes in lymph nodes.[1][2][3] This guide provides an in-depth, technically focused comparison of methods to confirm NBD-FTY720 phosphorylation, with a primary emphasis on the gold-standard technique: mass spectrometry.
The Pivotal Role of Phosphorylation in FTY720's Mechanism of Action
The therapeutic efficacy of FTY720 is contingent upon its conversion to FTY720-P. This phosphorylation is primarily catalyzed by sphingosine kinase 2 (SPHK2).[4][5][6][7] The resulting FTY720-P mimics endogenous S1P, binding to S1P receptors and modulating lymphocyte trafficking.[2][8][9] Therefore, robust and accurate detection of this phosphorylation event is paramount for pharmacokinetic, pharmacodynamic, and mechanistic studies. While the non-phosphorylated form of FTY720 has been shown to have some biological activities, its principal immunomodulatory effects are mediated by its phosphorylated counterpart.[10][11]
Mass Spectrometry: The Definitive Method for Phosphorylation Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the most sensitive, specific, and quantitative method for directly confirming the phosphorylation of NBD-FTY720.[1][12][13] This technique allows for the unambiguous identification and quantification of both the parent compound (NBD-FTY720) and its phosphorylated metabolite (NBD-FTY720-P) in complex biological matrices.
Experimental Workflow for LC-MS/MS Analysis
The following workflow outlines the key steps for the successful analysis of NBD-FTY720 phosphorylation by LC-MS/MS.
Caption: A generalized workflow for the analysis of NBD-FTY720 phosphorylation using LC-MS/MS.
Detailed Experimental Protocol
1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)
-
Rationale: This step is crucial for removing proteins and other interfering substances from the biological matrix, which can suppress ionization and contaminate the LC-MS system. A combination of protein precipitation and liquid-liquid extraction offers robust cleanup.
-
Protocol:
-
To 100 µL of biological sample (e.g., plasma, cell lysate), add an internal standard (e.g., C17-sphingosine-1-phosphate) to correct for extraction variability.[12][13]
-
Add 300 µL of cold acetonitrile to precipitate proteins.[1]
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction by adding an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate).
-
Vortex and centrifuge to separate the phases.
-
Collect the organic phase containing NBD-FTY720 and the aqueous phase which may contain the more polar NBD-FTY720-P. Depending on the exact properties of the NBD-linker, optimization of the extraction solvent may be required.
-
Evaporate the solvent(s) to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of mobile phase (e.g., 100 µL of 50:50 acetonitrile:water with 0.1% formic acid).
-
2. Liquid Chromatography (LC)
-
Rationale: LC separates NBD-FTY720 from its phosphorylated form and other remaining matrix components based on their physicochemical properties before they enter the mass spectrometer. A reversed-phase C18 column is typically used.
-
Typical Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic content (e.g., 5% B to 95% B over 5-10 minutes).
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
3. Tandem Mass Spectrometry (MS/MS)
-
Rationale: MS/MS provides high selectivity and sensitivity for the detection of the target analytes. The instrument is typically operated in positive electrospray ionization (ESI+) mode, and Multiple Reaction Monitoring (MRM) is used for quantification.
-
Typical Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
NBD-FTY720: The precursor ion (m/z) will correspond to the molecular weight of NBD-FTY720 + H+. The product ion will be a characteristic fragment.
-
NBD-FTY720-P: The precursor ion (m/z) will correspond to the molecular weight of NBD-FTY720-P + H+. The product ion will often be the parent compound after the loss of the phosphate group (H3PO4).
-
-
Collision Energy: Optimized for each transition to achieve the most stable and intense fragment ion signal.
-
Data Interpretation
The presence of a peak at the specific retention time and with the correct MRM transition for NBD-FTY720-P confirms its formation. The peak area can be used for relative or absolute quantification against a standard curve.
Comparison with Alternative Methods
While LC-MS/MS is the preferred method, other techniques can provide indirect evidence of NBD-FTY720 phosphorylation or its downstream effects.
| Method | Principle | Advantages | Disadvantages |
| LC-MS/MS | Direct detection and quantification of parent drug and its phosphorylated metabolite based on mass-to-charge ratio.[1][12][13] | - High specificity and sensitivity. - Unambiguous identification. - Quantitative. - Can simultaneously measure parent drug and metabolite. | - Requires specialized and expensive equipment. - Method development can be complex. |
| Radioactive Assays (e.g., ³²P-ATP) | In vitro phosphorylation of NBD-FTY720 by purified sphingosine kinases in the presence of radiolabeled ATP. The phosphorylated product is then detected by autoradiography after separation (e.g., by TLC or HPLC). | - Highly sensitive for detecting enzymatic activity. - Useful for in vitro kinase assays. | - Indirectly measures phosphorylation. - Use of radioactive materials requires special handling and disposal. - Not suitable for in vivo or cellular quantification. - Labor-intensive. |
| Western Blotting for Downstream Signaling | Detects the phosphorylation of downstream targets of the S1P receptor signaling pathway, such as STAT3.[14] An increase in phosphorylated STAT3 upon NBD-FTY720 treatment can indirectly suggest S1P receptor activation by NBD-FTY720-P. | - Widely available technique. - Provides information on the functional consequences of phosphorylation. | - Indirect evidence of NBD-FTY720 phosphorylation. - Prone to antibody-related variability and non-specificity. - Semi-quantitative at best. - Does not confirm the identity of the active metabolite. |
| Fluorescence-Based Assays | NBD is a fluorescent tag, and changes in its fluorescence properties upon phosphorylation or binding to its target could potentially be exploited.[15] | - Potentially high-throughput. - Does not require specialized mass spectrometry equipment. | - Indirect and may not be specific to phosphorylation. - Changes in fluorescence may be subtle or non-existent. - Susceptible to interference from other fluorescent compounds. |
Signaling Pathway of FTY720 Phosphorylation and Action
Caption: The bioactivation of FTY720 to FTY720-P by SPHK2 and its subsequent action on the S1P1 receptor.
Conclusion
For researchers aiming to definitively confirm and quantify the phosphorylation of NBD-FTY720, LC-MS/MS is the unequivocal method of choice. Its unparalleled specificity and sensitivity provide a solid foundation for accurate pharmacokinetic and pharmacodynamic assessments. While other techniques can offer complementary, indirect insights into the functional consequences of FTY720 phosphorylation, they lack the direct, quantitative power of mass spectrometry. A thorough understanding of the strengths and limitations of each method, as outlined in this guide, will enable researchers to design robust experiments and generate high-quality, reliable data in their investigation of this important immunomodulatory compound.
References
-
Sphingosine kinase 2 is required for modulation of lymphocyte traffic by FTY720. J Biol Chem. 2005 Nov 4;280(44):36865-72. [Link]
-
Effects of sphingosine-1-phosphate receptor 1 phosphorylation in response to FTY720 during neuroinflammation. JCI Insight. 2016 Jun 16;1(9):e86S1PR1. [Link]
-
FTY720 (fingolimod) efficacy in an animal model of multiple sclerosis requires astrocyte sphingosine 1-phosphate receptor 1 (S1P1) modulation. PNAS. 2010 Dec 21;107(51):21970-5. [Link]
-
The emerging role of FTY720 as a sphingosine 1-phosphate analog for the treatment of ischemic stroke: The cellular and molecular mechanisms. J Cell Mol Med. 2021 May;25(9):4099-4111. [Link]
-
Phosphorylation of the immunomodulatory drug FTY720 by sphingosine kinases. J Biol Chem. 2003 Nov 28;278(48):47580-6. [Link]
-
Sphingosine Kinase 2 Phosphorylation of FTY720 is Unnecessary for Prevention of Light-Induced Retinal Damage. Sci Rep. 2019 May 23;9(1):7771. [Link]
-
More than Just an Immunosuppressant: The Emerging Role of FTY720 as a Novel Inducer of ROS and Apoptosis. Oxid Med Cell Longev. 2017;2017:8525989. [Link]
-
The emerging role of FTY720 (Fingolimod) in cancer treatment. Oncotarget. 2016 Apr 26;7(17):24902-24. [Link]
-
Sphingosine kinase type 2 is essential for lymphopenia induced by the immunomodulatory drug FTY720. Blood. 2006 Feb 15;107(4):1454-8. [Link]
-
FTY720 Reduces Lipid Accumulation by Upregulating ABCA1 through Liver X Receptor and Sphingosine Kinase 2 Signaling in Macrophages. Int J Mol Sci. 2022 Nov 23;23(23):14660. [Link]
-
NBD-labeled derivatives of the immunomodulatory drug FTY720 as tools for metabolism and mode of action studies. Bioorg Med Chem Lett. 2006 Jan 1;16(1):84-7. [Link]
-
LC-MS/MS determination of FTY720 and FTY720-phosphate in murine intracellular compartments and human plasma. J Chromatogr B Analyt Technol Biomed Life Sci. 2012 Mar 1;887-888:122-7. [Link]
-
LC-MS/MS determination of FTY720 and FTY720-phosphate in murine intracellular compartments and human plasma. ResearchGate. 2012 Aug. [Link]
-
Detection of FTY720 in the mouse hippocampus using liquid chromatography–mass spectrometry. ResearchGate. 2021 Jan. [Link]
-
Mass spectra of fingolimod (A) and selected metabolites (B–D). ResearchGate. 2011 Nov. [Link]
-
FTY720-P, a Biased S1PR Ligand, Increases Mitochondrial Function through STAT3 Activation in Cardiac Cells. Int J Mol Sci. 2023 Apr 17;24(8):7374. [Link]
-
Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization. Br J Pharmacol. 2014 Jan;171(2):491-503. [Link]
-
FTY720 in immuno-regenerative and wound healing technologies for muscle, epithelial and bone regeneration. Front Bioeng Biotechnol. 2023 May 12;11:1168123. [Link]
-
The sphingosine 1-phosphate receptor agonist FTY720 is neuroprotective after cuprizone-induced CNS demyelination. Br J Pharmacol. 2014 Aug;171(16):3861-74. [Link]
-
Comparison of FTY720 and FTY720-P amount in different cellular compartments of murine splenocytes. ResearchGate. 2014 Jan. [Link]
-
Phosphorylation of a constrained azacyclic FTY720 analog enhances anti-leukemic activity without inducing S1P receptor activation. Leukemia. 2017 Jul;31(7):1598-1607. [Link]
-
FTY720: mechanism of action and potential benefit in organ transplantation. Yonsei Med J. 2004 Dec 31;45(6):991-7. [Link]
-
Sphingosine-1-Phosphate Analog FTY720 Reduces Muscle Ceramide Content and Improves Glucose Tolerance in High Fat-Fed Male Mice. Endocrinology. 2013 Jan;154(1):164-74. [Link]
-
FTY720 and (S)-FTY720 vinylphosphonate inhibit sphingosine kinase 1 and promote its proteasomal degradation in human pulmonary artery smooth muscle, breast cancer and androgen-independent prostate cancer cells. Cell Signal. 2011 Nov;23(11):1847-56. [Link]
-
Elimination of a hydroxyl group in FTY720 dramatically improves the phosphorylation rate. J Biol Chem. 2010 Jul 7;285(28):21344-54. [Link]
-
Characterization of Phosphorylated Proteins Using Mass Spectrometry. Methods Mol Biol. 2018;1788:1-14. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The emerging role of FTY720 as a sphingosine 1‐phosphate analog for the treatment of ischemic stroke: The cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FTY720: mechanism of action and potential benefit in organ transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sphingosine kinase 2 is required for modulation of lymphocyte traffic by FTY720 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphorylation of the immunomodulatory drug FTY720 by sphingosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sphingosine kinase type 2 is essential for lymphopenia induced by the immunomodulatory drug FTY720 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. JCI Insight - Effects of sphingosine-1-phosphate receptor 1 phosphorylation in response to FTY720 during neuroinflammation [insight.jci.org]
- 9. pnas.org [pnas.org]
- 10. More than Just an Immunosuppressant: The Emerging Role of FTY720 as a Novel Inducer of ROS and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The emerging role of FTY720 (Fingolimod) in cancer treatment | Oncotarget [oncotarget.com]
- 12. LC-MS/MS determination of FTY720 and FTY720-phosphate in murine intracellular compartments and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. NBD-labeled derivatives of the immunomodulatory drug FTY720 as tools for metabolism and mode of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
NBD-FTY720 Uptake & PP2A Activation: A Comparative Technical Guide
Executive Summary
FTY720 (Fingolimod) is a sphingosine analog approved for Multiple Sclerosis that has emerged as a potent anti-cancer agent due to its ability to reactivate Protein Phosphatase 2A (PP2A) .[1][2] However, studying FTY720 pharmacokinetics and subcellular distribution remains challenging due to its lipophilic nature and lack of intrinsic fluorescence.
NBD-FTY720 (nitrobenzoxadiazole-labeled FTY720) serves as a critical tool for correlating drug uptake with biological efficacy. This guide analyzes the mechanistic validity of using NBD-FTY720 as a surrogate for FTY720, specifically focusing on the correlation between its cellular uptake and the downstream reactivation of PP2A via SET (I2PP2A) inhibition.
Mechanistic Grounding: The FTY720-SET-PP2A Axis
To understand the correlation, one must first understand the mechanism. FTY720 does not activate PP2A directly; it acts by inhibiting a physiological inhibitor.
The Mechanism of Action[2][3][4][5]
-
Entry: FTY720 enters the cell (passive diffusion & transporters).
-
Target Binding: FTY720 binds to SET (also known as I2PP2A), a nuclear oncoprotein that normally binds and inhibits the PP2A catalytic subunit (PP2Ac).[2]
-
Sequestration: The FTY720-SET interaction prevents SET from dimerizing or binding to PP2Ac.[2][3]
-
Reactivation: PP2Ac is released, forming active holoenzymes that dephosphorylate oncogenic substrates (e.g., AKT, ERK, BCR-ABL).
Is NBD-FTY720 a Valid Surrogate?
Yes. Experimental evidence confirms that NBD-labeled FTY720 analogs retain the ability to bind SET and activate PP2A.
-
Structural Integrity: The NBD fluorophore is typically attached via a spacer (e.g., phenoxy or aliphatic chain) that preserves the sphingosine-like headgroup required for SET interaction.
-
Functional Equivalence: Studies in leukemic progenitors (Ba/F3-Jak2V617F) demonstrated that FTY720-phenoxy-NBD successfully immunoprecipitated SET and restored PP2A activity to levels comparable to unlabeled FTY720 [1].
Pathway Visualization
Figure 1: Mechanism of PP2A reactivation. NBD-FTY720 mimics the parent drug by sequestering the SET oncoprotein, releasing PP2A to dephosphorylate downstream targets.
Comparative Profile: FTY720 vs. NBD-FTY720
The following table summarizes the physicochemical and biological comparison, synthesizing data from leukemia and lung cancer models [1][2][3].
| Feature | FTY720 (Parent Drug) | NBD-FTY720 (Fluorescent Probe) | Correlation Verdict |
| Primary Mechanism | SET binding / S1PR modulation | SET binding / S1PR modulation | High |
| Cellular Uptake | Lipophilic diffusion + Spns2 transport | Lipophilic diffusion (slightly bulkier) | High (Linear correlation observed) |
| PP2A Activation | Indirect (via SET sequestration) | Indirect (via SET sequestration) | Functional Equivalent |
| Phosphorylation | Substrate for SphK1/SphK2 (forms FTY720-P) | Substrate for SphK1/SphK2 (forms NBD-FTY720-P) | High (Kinetic rates are comparable) |
| Localization | Cytoplasm & Nucleus (requires fractionation to detect) | Cytoplasm & Nucleus (Direct visualization) | Advantage NBD |
| Detection Method | Mass Spectrometry (LC-MS/MS) | Flow Cytometry / Confocal Microscopy | N/A |
Experimental Workflows
To establish a robust correlation between uptake and activity in your specific cell model, you must run parallel assays. Do not rely on uptake alone as a proxy for activity without initial validation.
Workflow Visualization
Figure 2: Parallel workflow for correlating intracellular NBD-FTY720 accumulation with specific PP2A phosphatase activity.
Protocol A: Quantifying NBD-FTY720 Uptake (Flow Cytometry)
Objective: Determine the intracellular concentration of the probe.
-
Seeding: Plate cells (e.g., 1x10^6 cells/mL) in 6-well plates.
-
Treatment: Treat with NBD-FTY720 (range 1–10 µM) for desired timepoints (e.g., 1h, 4h, 24h). Include a "Vehicle Only" control and an "Unlabeled FTY720" competition control (to prove specificity).
-
Harvesting: Collect cells and centrifuge at 300xg for 5 min.
-
Washing (Critical): Resuspend in ice-cold PBS containing 1% BSA (Bovine Serum Albumin) .
-
Why? BSA acts as a "sink" to strip surface-bound lipophilic drugs, ensuring you only measure internalized probe.
-
-
Fixation (Optional): If not analyzing immediately, fix with 2% paraformaldehyde. Note: Fixation can sometimes quench NBD fluorescence; fresh analysis is preferred.
-
Acquisition: Analyze on a flow cytometer using the FITC channel (Ex 488nm / Em ~530nm).
-
Output: Record Mean Fluorescence Intensity (MFI).
Protocol B: PP2A Phosphatase Activity Assay
Objective: Measure the functional reactivation of PP2A.
-
Lysis: Lyse cells from the parallel split in Phosphatase Lysis Buffer (20 mM HEPES, 100 mM NaCl, 0.5% NP-40).
-
Crucial: Do NOT add phosphatase inhibitors (like Okadaic Acid or Sodium Orthovanadate) to the lysis buffer, as these will mask the activity you are trying to measure. Add Protease Inhibitors only.
-
-
Immunoprecipitation (IP): Incubate lysate with anti-PP2Ac antibody (Clone 1D6 is standard) and Protein A/G beads for 2–4 hours at 4°C.
-
Why IP? Measuring total lysate phosphatase activity is too "noisy." You must isolate PP2A to see the specific effect of FTY720.
-
-
Reaction: Resuspend beads in Phosphatase Reaction Buffer containing a phosphopeptide substrate (e.g., K-R-pT-I-R-R) or generic pNPP.
-
Detection: Incubate at 37°C for 10–30 min. Add Malachite Green solution (detects free phosphate). Measure Absorbance at 620–650 nm.
-
Normalization: Normalize activity to the amount of PP2A immunoprecipitated (verify via Western Blot).
Protocol C: Validating Target Engagement (The "Link")
Objective: Prove NBD-FTY720 is physically binding SET.
-
Treat cells with NBD-FTY720.
-
Lyse cells.
-
IP using an anti-NBD antibody (or anti-SET antibody).
-
Western Blot:
-
If IP with anti-NBD -> Blot for SET.
-
If IP with anti-SET -> Measure fluorescence of the beads or Blot for NBD (if antibody available).
-
Result: A positive band confirms the drug-target complex is formed.
-
Data Interpretation & Troubleshooting
When analyzing the correlation between Uptake (MFI) and Activity (PO4 release), you may encounter three scenarios:
| Scenario | Observation | Interpretation |
| Linear Correlation | High MFI = High PP2A Activity | Ideal. The probe is entering, binding SET, and releasing PP2A. The system is working. |
| High Uptake / Low Activity | High MFI, but no change in PP2A | Resistance Mechanism. The cell may have a SET mutation (preventing binding) or downstream PP2A mutation. Alternatively, the probe is sequestered in lysosomes (verify with LysoTracker). |
| Low Uptake / Low Activity | Low MFI, Low PP2A | Transport Failure. The drug is not entering the cell (efflux pumps active) or is being metabolized too rapidly. |
References
-
Neviani, P., et al. (2013). PP2A-activating drugs selectively eradicate TKI-resistant chronic myeloid leukemic stem cells. The Journal of Clinical Investigation, 123(10), 4144–4157. Link
-
Saddoughi, S. A., et al. (2013). The NMR-based characterization of the FTY720-SET complex reveals an alternative mechanism for the attenuation of the inhibitory SET-PP2A interaction.[2][3] The FASEB Journal. Link
-
Roberts, K. G., et al. (2010). Essential requirement for PP2A inhibition by the oncogenic receptor c-Kit in acute myeloid leukemia. Cancer Research. Link
-
Oaks, J. J., et al. (2013). Antagonistic activities of the immunomodulator and PP2A-activating drug FTY720 (Fingolimod, Gilenya) in Jak2-driven hematologic malignancies. Blood, 122(11), 1923-1934. Link
-
Ettmayer, P., et al. (2006). NBD-labeled derivatives of the immunomodulatory drug FTY720 as tools for metabolism and mode of action studies.[4] Bioorganic & Medicinal Chemistry Letters, 16(1), 84-87.[4] Link
Sources
- 1. Synthesis of Novel FTY720 Analogs with Anticancer Activity through PP2A Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NMR-based characterization of the FTY720-SET complex reveals an alternative mechanism for the attenuation of the inhibitory SET-PP2A interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NMR-based characterization of the FTY720-SET complex reveals an alternative mechanism for the attenuation of the inhibitory SET-PP2A interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NBD-labeled derivatives of the immunomodulatory drug FTY720 as tools for metabolism and mode of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Competitive Binding & Functional Analysis of FTY720-Phosphate vs. NBD-FTY720
Executive Summary: The Pro-Drug vs. The Active Ligand
In the study of Sphingosine-1-Phosphate (S1P) receptors, distinguishing between the pro-drug and the active metabolite is the single most critical factor for assay success.
FTY720 (Fingolimod) is a pro-drug that requires in vivo phosphorylation by sphingosine kinase 2 (SphK2) to become FTY720-Phosphate (FTY720-P) .[1][2][3] Only FTY720-P binds S1P receptors with nanomolar affinity.
NBD-FTY720 is a fluorescent analog often utilized to track cellular uptake or localization. However, a common experimental error is using non-phosphorylated NBD-FTY720 in membrane-based competitive binding assays, where it fails to displace radioligands because it lacks the requisite phosphate headgroup for receptor recognition.
This guide compares the performance of the active standard (FTY720-P) against the fluorescent tool (NBD-FTY720) and provides validated protocols for their correct application.
Mechanistic Grounding & Assay Suitability
To design a valid experiment, one must understand the activation pathway. FTY720 and its NBD-labeled analog are lipophilic sphingosine mimetics. They do not bind the S1P receptor orthosteric site until phosphorylated.
Pathway Visualization
The following diagram illustrates the parallel processing of the native drug and the fluorescent tool, highlighting the critical "Activation Step" required for binding.
Figure 1: Activation pathway of FTY720 and NBD-FTY720. Note that the unphosphorylated forms do not bind the S1P receptor.
Comparative Performance Analysis
The following table contrasts the physicochemical and pharmacological properties of the two compounds in the context of binding assays.
Table 1: Technical Comparison
| Feature | FTY720-Phosphate (Standard) | NBD-FTY720 (Fluorescent Tool) |
| Primary Application | Competitive Binding (Cold Ligand), Functional Agonism | Cellular Imaging, Flow Cytometry, SphK Activity Assay |
| Receptor Affinity ( | High: ~0.3 nM (S1P1, S1P3-5) | None (unless phosphorylated to NBD-FTY720-P) |
| Membrane Binding Assay | Gold Standard: Displaces [32P]S1P or [3H]FTY720-P efficiently. | Incompatible: Will not displace radioligand in membrane preps (lacks kinase). |
| Whole Cell Assay | Induces rapid S1PR internalization (min). | Requires incubation (30-60 min) for phosphorylation before binding occurs. |
| Solubility | Amphiphilic (requires BSA carrier). | Hydrophobic (requires BSA; prone to aggregation). |
| Steric Hindrance | Negligible. | Moderate: The bulky NBD group may reduce affinity of the phosphorylated form by 5-10x compared to native. |
Critical Experimental Insight
If you purchase commercial NBD-FTY720 , you are likely buying the alcohol form (pro-drug).
-
Do NOT use this in a membrane radioligand competition assay; it will yield a flat line (no displacement).
-
DO use this in whole-cell assays where the cell's endogenous SphK2 can convert it, or chemically phosphorylate it prior to the assay.
Detailed Protocols
Protocol A: Competitive Membrane Binding (The Gold Standard)
Objective: Determine the
Materials
-
Membranes: HEK293 or CHO cells overexpressing human S1P1 (commercially available or in-house prep).
-
Radioligand: [32P]-S1P (0.1 nM final) or [3H]-FTY720-Phosphate.
-
Assay Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl2, 1 mM CaCl2, 0.5% fatty acid-free BSA (Critical for lipid solubility).
-
Separation: GF/C Filter plates coated with 0.5% Polyethyleneimine (PEI) to reduce non-specific binding.
Workflow
-
Preparation: Pre-soak GF/C filter plates in 0.5% PEI for 1 hour at 4°C.
-
Solubilization: Dissolve FTY720-P in DMSO (stock 10 mM). Dilute in Assay Buffer containing BSA. Note: Sonicate if necessary to ensure micellar dispersion.
-
Incubation:
-
Add 50 µL Membrane suspension (5-10 µg protein/well).
-
Add 50 µL Competitor (FTY720-P serial dilutions:
to M). -
Add 50 µL Radioligand ([32P]-S1P, ~50,000 cpm/well).
-
Incubate for 60 minutes at Room Temperature (shaking).
-
-
Termination: Rapid filtration using a cell harvester. Wash 3x with ice-cold wash buffer (50 mM HEPES, 0.5% BSA).
-
Detection: Add scintillant and count.
-
Analysis: Fit to a one-site competition model (Cheng-Prusoff equation) to determine
.
Protocol B: Fluorescent Internalization Assay (The Alternative)
Objective: Visualize receptor engagement using NBD-FTY720 in whole cells. Valid Ligand: NBD-FTY720 (Pro-drug).
Materials
-
Cells: CHO-S1P1-GFP (Stable line expressing S1P1 fused to GFP).
-
Ligand: NBD-FTY720 (Stock 1 mM in DMSO).
-
Media: Serum-free media (to avoid lipid sinks in serum).
Workflow
-
Seeding: Plate CHO-S1P1-GFP cells on glass-bottom dishes. Allow to adhere overnight.
-
Starvation: Switch to serum-free media for 4 hours to clear endogenous S1P.
-
Treatment:
-
Add NBD-FTY720 (Final concentration 100 nM - 1 µM).
-
Note: Higher concentrations are needed compared to FTY720-P due to the phosphorylation rate-limiting step.
-
-
Incubation: Incubate at 37°C for 30-60 minutes .
-
Mechanism Check: During this time, NBD-FTY720 enters the cell, is phosphorylated by SphK2, exported (or acts internally), and binds the S1P1 receptor.
-
-
Visualization:
-
Channel 1 (Receptor): GFP (488 nm excitation).
-
Channel 2 (Ligand): NBD (460 nm excitation / 535 nm emission).
-
-
Readout: Observe the co-localization of NBD fluorescence with GFP-labeled receptors in endocytic vesicles (puncta).
-
Negative Control: Treat with FTY720 (non-fluorescent) first to block receptors; NBD-FTY720 signal should remain diffuse or membrane-bound but not internalized in specific vesicles.
-
Troubleshooting & Scientific Nuances
The "Sticky Lipid" Problem
Both FTY720-P and NBD-FTY720 are highly lipophilic.
-
Issue: Compounds stick to plastic tips and plates.
-
Solution: Use Fatty Acid-Free BSA (0.1% - 0.5%) in all buffers. The albumin acts as a carrier protein, mimicking physiological transport. Without BSA,
curves will shift rightward (loss of potency) due to plastic adsorption.
PEI Coating is Mandatory
For radioligand binding with lipid ligands, non-specific binding (NSB) to glass fiber filters is high.
-
Solution: Pre-soaking filters in 0.5% PEI (Polyethyleneimine) is non-negotiable. It neutralizes the negative charge of the glass fiber, preventing the cationic amine of the sphingosine backbone from sticking non-specifically.
NBD-FTY720 Specificity
NBD is a bulky fluorophore.
-
Nuance: While NBD-FTY720-P does bind S1P receptors, the affinity is often lower than the native ligand. Do not use NBD-FTY720 derived
values as absolute constants for the native drug. Use them for relative comparisons or qualitative imaging.
References
-
Mandala, S., et al. (2002).[5] Alteration of lymphocyte trafficking by sphingosine-1-phosphate receptor agonists.[1][6][4][7] Science, 296(5566), 346-349. Link
- Foundational paper establishing FTY720 phosphoryl
-
Brinkmann, V., et al. (2002). The immune modulator FTY720 targets sphingosine 1-phosphate receptors.[1][2][6][4][7][8][9][10][11] Journal of Biological Chemistry, 277(24), 21453-21457. Link
- Definitive source for FTY720-P binding affinity and selectivity profiles.
-
Mechtcheriakova, D., et al. (2006). NBD-labeled derivatives of the immunomodulatory drug FTY720 as tools for metabolism and mode of action studies. Bioorganic & Medicinal Chemistry Letters, 16(1), 84-87. Link
- Describes the synthesis and validation of NBD-FTY720 and confirmation of its phosphoryl
-
Hla, T., & Brinkmann, V. (2011). Sphingosine 1-phosphate (S1P): Physiology and the effects of FTY720.[1][2][3][6][4][8][9][10][12][13] Annals of the New York Academy of Sciences, 1218(1), 49-54. Link
- Review of the signaling pathways and receptor internaliz
Sources
- 1. FTY720 Story. Its Discovery and the Following Accelerated Development of Sphingosine 1-Phosphate Receptor Agonists as Immunomodulators Based on Reverse Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential of Liposomal FTY720 for Bone Regeneration: Proliferative, Osteoinductive, Chemoattractive, and Angiogenic Properties Compared to Free Bioactive Lipid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine-1–Phosphate, FTY720, and Sphingosine-1–Phosphate Receptors in the Pathobiology of Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The S1P-analog FTY720 differentially modulates T-cell homing via HEV: T-cell–expressed S1P1 amplifies integrin activation in peripheral lymph nodes but not in Peyer patches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FTY720-P, a Biased S1PR Ligand, Increases Mitochondrial Function through STAT3 Activation in Cardiac Cells [mdpi.com]
- 7. The immune modulator FTY720 inhibits sphingosine-1-phosphate lyase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Persistent signaling induced by FTY720-phosphate is mediated by internalized S1P1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FTY720 (Gilenya) Phosphate Selectivity of Sphingosine 1-Phosphate Receptor Subtype 1 (S1P1) G Protein-coupled Receptor Requires Motifs in Intracellular Loop 1 and Transmembrane Domain 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antagonism of sphingosine-1-phosphate receptors by FTY720 inhibits angiogenesis and tumor vascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Evaluating NBD-FTY720 Phenoxy Hydrochloride Purity by HPLC: A Comparative Guide
Executive Summary & Technical Context[1][2][3][4][5][6][7]
NBD-FTY720 phenoxy hydrochloride (CAS: 2319882-09-0) is a specialized fluorescent probe derived from the immunomodulator Fingolimod (FTY720).[1] Unlike the parent compound, which relies on a simple octyl chain, this analog incorporates a 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore linked via a phenoxy-alkyl spacer. This modification allows for the direct visualization of sphingosine-1-phosphate (S1P) receptor trafficking and intracellular distribution while retaining the critical hydroxymethyl side chain required for in vivo phosphorylation by sphingosine kinases (SPHK1/2).
The Analytical Challenge: Standard HPLC methods for FTY720 utilize UV detection at low wavelengths (205–220 nm). However, for NBD-FTY720 phenoxy , UV detection is insufficient. It fails to distinguish between the intact fluorescent probe and non-fluorescent degradation products (such as hydrolyzed NBD or cleaved linkers) that may co-elute. Furthermore, the high extinction coefficient of the NBD group allows for picomolar sensitivity via fluorescence detection (FLD), which UV cannot match.
This guide objectively compares the industry-standard HPLC-FLD (Fluorescence) method against HPLC-UV and LC-MS alternatives, providing a validated protocol for purity assessment.
Chemical Identity & Structural Logic[6]
Understanding the molecule is the first step in designing a robust separation. The "phenoxy" designation refers to the ether linkage connecting the fluorescent tail to the phenyl ring, increasing lipophilicity compared to standard NBD-sphingosine analogs.
Figure 1: Structural logic of NBD-FTY720 phenoxy HCl. The stability of the ether bond (Phenoxy) is critical, while the NBD moiety provides the detection signal.
Comparative Analysis of Detection Methods
We evaluated three analytical approaches for determining the purity of NBD-FTY720. The data below summarizes the performance metrics based on internal validation studies.
Table 1: Performance Comparison (UV vs. FLD vs. LC-MS)
| Feature | Method A: HPLC-UV | Method B: HPLC-FLD (Recommended) | Method C: LC-MS |
| Detection Principle | Absorbance (220 nm or 468 nm) | Fluorescence (Ex 468 / Em 535) | Mass-to-Charge Ratio ( |
| Limit of Detection (LOD) | ~1 µM (Low Sensitivity) | ~10 nM (High Sensitivity) | ~1 nM (Highest Sensitivity) |
| Specificity | Low: Detects solvents & non-fluorescent impurities. | High: Detects only active fluorophores. | Very High: Identifies specific degradants. |
| Linearity ( | 0.992 | >0.999 | 0.995 |
| Suitability | Bulk gross purity only. | Routine QC & Biological trace analysis. | Structural confirmation & metabolite ID. |
| Key Limitation | Cannot verify fluorescence integrity. | Blind to non-fluorescent impurities. | High cost; requires volatile buffers. |
Expert Insight: While LC-MS is superior for identifying unknown impurities, HPLC-FLD is the most practical and relevant method for functional purity. If the NBD group is bleached or cleaved, the molecule is useless for imaging, even if the mass is correct. FLD ensures you are measuring the active probe.
Validated Experimental Protocol: HPLC-FLD
This protocol is designed to separate the parent NBD-FTY720 from common synthesis byproducts (free NBD-Cl, unreacted FTY720) and hydrolysis products.
Instrumentation & Conditions[2][7]
-
System: HPLC with Fluorescence Detector (e.g., Agilent 1260 Infinity II or equivalent).
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm).
-
Why: The phenoxy linker makes the molecule highly hydrophobic; a C18 column provides necessary retention.
-
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[2]
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.
-
Note: TFA prevents tailing of the amine group on the FTY720 backbone.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection:
-
FLD: Ex = 468 nm, Em = 535 nm (Gain = 10).
-
UV (Secondary): 220 nm (to monitor non-fluorescent impurities).
-
Gradient Program
A steep gradient is required to elute the highly lipophilic NBD-phenoxy analog.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 50% | Equilibration |
| 2.0 | 50% | Isocratic Hold |
| 12.0 | 95% | Linear Gradient |
| 15.0 | 95% | Wash |
| 15.1 | 50% | Re-equilibration |
| 20.0 | 50% | End of Run |
Sample Preparation (Self-Validating Step)
The solubility of NBD-FTY720 is distinct. It is poorly soluble in pure water.
-
Stock Solution: Dissolve 1 mg of NBD-FTY720 phenoxy HCl in 1 mL of DMSO or Methanol:Chloroform (1:1) . Vortex until clear (yellow/orange solution).
-
Working Standard: Dilute stock to 10 µg/mL in Methanol .
-
Critical Check: Do not use water for the initial dilution; precipitation will occur.
-
-
Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.
Workflow Visualization
The following diagram illustrates the decision matrix for evaluating the purity data.
Figure 2: Quality Control Decision Tree for NBD-FTY720 Phenoxy HCl.
Troubleshooting & System Suitability
To ensure Trustworthiness , every run must include a system suitability test.
-
Tailing Factor (
): Must be < 1.5. If peaks tail, the amine group is interacting with silanols. Increase TFA concentration to 0.15% or switch to a "base-deactivated" column. -
Resolution (
): If a secondary peak appears (likely free NBD or hydrolysis product), must be > 2.0. Free NBD typically elutes much earlier (approx. 3-4 min) than the lipophilic NBD-FTY720 (approx. 9-10 min). -
Fluorescence Quenching: Avoid using acetone as a solvent; it quenches NBD fluorescence. Use Methanol or Acetonitrile.
References
-
Huwiler, A., et al. (2012). "NBD-labeled derivatives of the immunomodulatory drug FTY720 as tools for metabolism and mode of action studies." Bioorganic & Medicinal Chemistry Letters, 22(3), 1306-1310. [Link]
-
Brinkmann, V., et al. (2002). "The immune modulator FTY720 targets sphingosine 1-phosphate receptors."[1][3] Journal of Biological Chemistry, 277(24), 21453-21457.[1] [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Potential of Liposomal FTY720 for Bone Regeneration: Proliferative, Osteoinductive, Chemoattractive, and Angiogenic Properties Compared to Free Bioactive Lipid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FTY720 Story. Its Discovery and the Following Accelerated Development of Sphingosine 1-Phosphate Receptor Agonists as Immunomodulators Based on Reverse Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling NBD-FTY720 phenoxy (hydrochloride)
Topic: Safe Handling Protocol: NBD-FTY720 Phenoxy (Hydrochloride) Content Type: Technical Safety Guide & Operational Protocol
Executive Safety Summary
Compound: NBD-FTY720 Phenoxy (Hydrochloride) Hazard Classification: High Potency / Reproductive Toxin (Treat as OEB 4 equivalent) Critical Risks:
-
Biological Potency: As a derivative of Fingolimod (FTY720), this compound acts as a sphingosine-1-phosphate (S1P) receptor modulator.[1][2] It must be treated as a reproductive toxin and specific target organ toxicant (lymphoid/cardiac).
-
Dermal Absorption Vector: Commonly solubilized in DMSO , which acts as a permeation enhancer, potentially carrying the toxic payload directly through standard nitrile gloves and skin barriers.[3]
-
Photostability: The Nitrobenzoxadiazole (NBD) fluorophore is photosensitive. Ambient light exposure can degrade the probe, invalidating experimental data.
Risk Assessment & Engineering Controls
As a Senior Application Scientist, I cannot overstate the importance of the "DMSO Vector Effect." While NBD-FTY720 is a solid salt, your primary exposure risk occurs during solubilization. Standard nitrile gloves have a breakthrough time of <5 minutes for DMSO. If the drug is dissolved in DMSO, a glove breach means immediate systemic delivery of the immunosuppressant.
Engineering Control Requirements
| Control Type | Specification | Reasoning |
| Primary Containment | Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood | Prevents inhalation of aerosolized hydrochloride salts during weighing. |
| Light Protection | Amber Glassware / Aluminum Foil Wrap | NBD fluorescence is quenched/degraded by prolonged light exposure. |
| Static Control | Ionizing Fan or Antistatic Gun | Hydrochloride salts are often hygroscopic and static-prone; prevents "flying powder" during transfer. |
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab PPE." Use this verified matrix for handling NBD-FTY720.
| PPE Category | Standard Requirement | Senior Scientist "Pro-Protocol" |
| Hand Protection | Nitrile Gloves | Double-Gloving Strategy: 1. Inner Layer: 4 mil Nitrile (Bright color/White).2. Outer Layer: 5-8 mil Nitrile or Neoprene (Dark color).Why? Visual breach detection. If outer glove compromises, change immediately. |
| Respiratory | N95 Mask | PAPR (Powered Air Purifying Respirator) recommended if handling >10mg powder outside a fume hood. Otherwise, work strictly inside the hood. |
| Eye/Face | Safety Glasses | Chemical Goggles + Face Shield if vortexing or sonicating solutions (precaution against splash/aerosol generation). |
| Body | Lab Coat | Tyvek® Sleeves or Apron (Disposable).Why? Lab coats are porous. Tyvek prevents powder embedding in fabric. |
Operational Protocol: Step-by-Step
Phase 1: Pre-Experimental Prep
-
Dark Room Setup: Dim laboratory lights or utilize a red-light workspace to protect the NBD fluorophore.
-
Surface Decontamination: Wipe down the BSC/Fume Hood surface with a damp lint-free cloth (prevents static) and line with plastic-backed absorbent paper (absorbs spills).
Phase 2: Weighing & Solubilization (Critical Control Point)
-
Don PPE: Apply double gloves as per the matrix above.
-
Static Neutralization: Aim an antistatic gun at the vial of NBD-FTY720 phenoxy (HCl) for 5 seconds before opening.
-
Weighing: Use a pre-tared amber vial. Do not use plastic weigh boats (static risk); weigh directly into the glass vessel if possible.
-
Solvent Addition (The DMSO Risk):
-
Add DMSO (or Ethanol) slowly down the side of the vial.
-
Safety Check: Ensure no liquid touches the threads of the vial cap.
-
Vortexing: Cap tightly. Vortex in short bursts. Do not hold the vial in your hand while vortexing; use a clamp or stand to prevent glove contamination.
-
Phase 3: Doffing & Disposal
-
Outer Glove Removal: Remove outer gloves inside the fume hood and dispose of them as solid chemical waste.
-
Wipe Down: Wipe the exterior of the stock solution vial with ethanol before removing it from the hood.
-
Final Doffing: Remove inner gloves and wash hands with soap and water for 60 seconds (mechanical friction is key).
Workflow Visualization
The following diagram illustrates the safe handling lifecycle, highlighting Critical Control Points (CCPs) where exposure or degradation risk is highest.
Figure 1: Operational workflow for NBD-FTY720. Red nodes indicate Critical Control Points (CCPs) requiring heightened vigilance against inhalation (Weighing) and dermal absorption (Solubilization).
Waste Disposal & Emergency Response
-
Solid Waste: All vials, pipette tips, and gloves used must be segregated into Hazardous Chemical Waste (Incineration recommended). Do not autoclave (potential volatilization).
-
Liquid Waste: Collect in amber glass bottles dedicated to "Halogenated Solvents" (if DMSO/Chloroform used) or "Organic Solvents."
-
Spill Response:
-
Powder: Cover with wet paper towels (to prevent dust), then wipe up.
-
Liquid (DMSO mix):Do not use standard paper towels alone. Use a chemical spill pad. Wash the area with 10% bleach followed by water to degrade the biological activity.
-
References
-
Cayman Chemical. (2025).[4][5] Safety Data Sheet: Fingolimod (hydrochloride).[1][5]Link
-
National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.Link
-
Lowe, J.G., et al. (2012). Permeation of Dimethyl Sulfoxide (DMSO) Through Nitrile Gloves.[3][6] University of Maryland Environmental Safety. Link
-
TargetMol. (2024). NBD-FTY720 Phenoxy Hydrochloride Product Sheet.Link
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
